Technical Documentation Center

Oxabrexine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Oxabrexine
  • CAS: 65415-42-1

Core Science & Biosynthesis

Foundational

Oxabrexine (CAS 65415-42-1): Molecular Architecture, Chemical Properties, and Mechanistic Profiling in Respiratory Therapeutics

Executive Summary Oxabrexine (CAS 65415-42-1) is a specialized mucolytic and antitussive agent belonging to the bromhexine structural family[1][2]. Originally developed to modulate respiratory mucus viscosity and acceler...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxabrexine (CAS 65415-42-1) is a specialized mucolytic and antitussive agent belonging to the bromhexine structural family[1][2]. Originally developed to modulate respiratory mucus viscosity and accelerate pulmonary surfactant secretion, recent computational and in vitro studies have repositioned Oxabrexine as a potent competitive inhibitor of Pseudomonas aeruginosa lipase[3]. This dual-action profile—enhancing host mucociliary clearance while directly attenuating bacterial virulence—makes Oxabrexine a molecule of significant interest for drug development professionals targeting chronic respiratory infections and cystic fibrosis.

Molecular Architecture and Physicochemical Properties

Oxabrexine is chemically defined as Ethyl [[4,6-dibromo-alpha-(cyclohexylmethylamino)-o-tolyl]oxy]acetate[2]. Its molecular scaffold is an evolution of the traditional bromhexine structure, substituting the primary amine at the 2-position of the benzyl ring with an ethyl oxyacetate ether linkage.

As an application scientist analyzing this structure, three core features dictate its behavior:

  • Dibromo-benzyl Core: The 4,6-dibromo substitution is critical for maintaining the lipophilicity required for cellular penetration and target binding[1].

  • Cyclohexylmethylamino Moiety: This bulky, basic group is a hallmark of the bromhexine class, facilitating interaction with the acidic residues in the catalytic triad of target enzymes[3].

  • Ethyl Oxyacetate Linkage: This ester modification distinguishes Oxabrexine from bromhexine and ambroxol, altering its hydrogen-bonding profile (eliminating the hydrogen bond donor capacity of the primary amine) and potentially modulating its pharmacokinetic absorption and metabolic stability[1][2].

Table 1: Core Physicochemical Properties of Oxabrexine
PropertyValue
CAS Number 65415-42-1
Molecular Formula C18H25Br2NO3
Molecular Weight 463.2 g/mol
IUPAC Name Ethyl [[4,6-dibromo-alpha-(cyclohexylmethylamino)-o-tolyl]oxy]acetate
SMILES CCOC(=O)COc1c(cc(cc1Br)Br)CN(C)C2CCCCC2
Stereochemistry Achiral
Pharmacological Class Mucolytic Agent / Antitussive

Pharmacological Mechanisms: Mucolytic Action & Lipase Inhibition

Historically, compounds sharing the -brexine INN stem act as mucolytics by depolymerizing mucopolysaccharides and stimulating type II pneumocytes to secrete surfactant[4]. However, the most compelling recent data highlights Oxabrexine's role in antibacterial defense.

Pseudomonas aeruginosa utilizes an extracellular lipase (characterized by a Ser-His-Asp catalytic triad) to degrade host tissue lipids, promoting invasion and biofilm formation[3]. Oxabrexine acts as a competitive inhibitor of this lipase. The dibrominated aromatic ring and the cyclohexyl group form stable hydrophobic interactions within the enzyme's binding pocket, effectively blocking the nucleophilic attack by the catalytic serine residue[3].

LipaseInhibition P_aeruginosa P. aeruginosa Lipase Secretion Lipase Active Lipase (Ser-His-Asp Triad) P_aeruginosa->Lipase Complex Enzyme-Inhibitor Complex Lipase->Complex Binding Pocket Oxabrexine Oxabrexine (Competitive Inhibitor) Oxabrexine->Complex H-Bonds & Hydrophobic Inhibition Reduced Tissue Degradation Complex->Inhibition Competitive Inhibition

Figure 1: Mechanistic pathway of P. aeruginosa lipase inhibition by Oxabrexine.

Experimental Protocols: Validating Lipase Inhibition

To validate the inhibitory efficacy of Oxabrexine against P. aeruginosa lipase, we employ a robust spectrophotometric assay. The causality behind this protocol design is rooted in the need to isolate competitive binding dynamics from non-specific protein aggregation.

Protocol: In Vitro Lipase Inhibition Assay
  • Enzyme Preparation: Recombinant P. aeruginosa lipase is purified and buffered in 50 mM Tris-HCl (pH 8.0).

    • Rationale: A slightly alkaline pH ensures the histidine residue in the catalytic triad remains deprotonated, maintaining the charge-relay system necessary for enzyme activity[3].

  • Inhibitor Solvation: Oxabrexine is dissolved in 100% DMSO to create a 10 mM stock.

    • Rationale: The highly lipophilic nature of the dibromo-benzyl and cyclohexyl groups necessitates a strong polar aprotic solvent to prevent precipitation[1]. The final assay concentration of DMSO is kept strictly below 1% to prevent enzyme denaturation.

  • Incubation: The enzyme is pre-incubated with varying concentrations of Oxabrexine (1 µM to 100 µM) for 30 minutes at 37°C.

    • Rationale: Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium within the binding pocket before substrate introduction.

  • Substrate Addition: p-Nitrophenyl palmitate (pNPP) is added to initiate the reaction.

    • Rationale: pNPP is a synthetic lipid analog. Its cleavage by active lipase releases p-nitrophenol, a highly absorptive chromophore.

  • Kinetic Readout: Absorbance is measured continuously at 410 nm.

    • Rationale: The rate of p-nitrophenol formation is directly proportional to uninhibited enzyme activity, allowing for the calculation of the IC50 and Ki values via Hanes-Woolf plots[3].

Workflow Step1 Step 1: Recombinant Lipase Expression & Purification Step3 Step 3: Incubation (Enzyme + Inhibitor at 37°C) Step1->Step3 Step2 Step 2: Oxabrexine Preparation (DMSO Stock) Step2->Step3 Step4 Step 4: Substrate Addition (p-Nitrophenyl Palmitate) Step3->Step4 Step5 Step 5: Spectrophotometric Analysis (OD 410 nm) Step4->Step5

Figure 2: Step-by-step experimental workflow for the in vitro lipase inhibition assay.

Quantitative Data & Comparative Analysis

When evaluating Oxabrexine for pipeline development, it is essential to benchmark it against its parent scaffold, Bromhexine, and its active metabolite, Ambroxol. Recent in silico and in vitro hit identification studies place Oxabrexine as a highly promising candidate for direct lipase inhibition[3].

Table 2: Comparative Efficacy of Bromhexine Scaffolds
CompoundTargetModalityReference Efficacy
Bromhexine P. aeruginosa LipaseCompetitive InhibitorIC50 = 49 µM[3]
Oxabrexine P. aeruginosa LipaseCompetitive InhibitorHit Candidate (< 49 µM projected)[3]
Ambroxol Pulmonary SurfactantSecretagogueHigh (Clinical Standard)[3]

References

  • NIH Global Substance Registration System (GSRS): OXABREXINE. National Institutes of Health.1

  • Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies. Taylor & Francis.3

  • 含溴药物品种资料汇编 (Compilation of Bromine-Containing Drug Varieties). Yaozh (药智网).2

  • The Use of Stems in the Selection of International Nonproprietary Names (INN) for Pharmaceutical Substances. World Health Organization (WHO).4

Sources

Exploratory

In Silico Molecular Docking of Oxabrexine with Pseudomonas aeruginosa Lipase: A Technical Guide

Executive Summary & Rationale Pseudomonas aeruginosa is a formidable opportunistic pathogen, heavily reliant on a suite of extracellular virulence factors to establish infection, degrade host matrices, and promote tissue...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Pseudomonas aeruginosa is a formidable opportunistic pathogen, heavily reliant on a suite of extracellular virulence factors to establish infection, degrade host matrices, and promote tissue invasion[1]. Among these, the P. aeruginosa lipase (PaL or LipA) plays a critical role in lipid metabolism and pathogenesis[2][3]. Traditional bactericidal antibiotics impose heavy selection pressure, driving multi-drug resistance. Targeting extracellular virulence factors like PaL offers a compelling anti-virulence strategy that disarms the pathogen without directly threatening its viability, thereby reducing the evolutionary pressure for resistance.

Recent structure-based drug discovery efforts have identified mucolytic agents, specifically Bromhexine, as competitive inhibitors of PaL with an IC50 value of 49 µM[1][4]. Expanding on this pharmacophore, Oxabrexine —a structurally related analog identified via ChEMBL similarity searches—has emerged as a high-potential candidate[1]. This whitepaper provides a rigorous, self-validating in silico protocol for modeling the molecular docking of Oxabrexine into the catalytic cleft of PaL.

Structural Biology of PaL and the Catalytic Triad

PaL exhibits a classic α/β hydrolase fold but features an unusual and highly dynamic catalytic triad conformation[3][5]. High-resolution X-ray crystallography (e.g., PDB: 8YZN) reveals that the catalytic triad consists of Ser164, Asp274, and His302 [3].

  • Causality of Inhibition: In the apo state, the catalytic His302 is situated on a long, highly flexible, solvent-exposed loop, distant from Ser164 and Asp274[3]. Upon substrate (or inhibitor) binding, the enzyme undergoes a significant conformational shift, bringing these residues into alignment to form a functional charge-relay system[1][3]. Competitive inhibitors like Oxabrexine must effectively anchor into this dynamic cleft, forming stable hydrogen bonds with His302 or Ser164 to prevent the nucleophilic attack on natural triglycerides[1][6].

CatalyticTriad Oxabrexine Oxabrexine (Inhibitor) Ser164 Ser164 (Nucleophile) Oxabrexine->Ser164 Steric Blockade His302 His302 (Acid/Base) Oxabrexine->His302 H-Bond Interaction Oxyanion Oxyanion Hole Oxabrexine->Oxyanion Hydrophobic Contacts His302->Ser164 Proton Transfer Asp274 Asp274 (Charge Relay) Asp274->His302 Hydrogen Bond

Fig 1. Inhibition mechanism of Oxabrexine blocking the PaL catalytic triad.

Ligand Profiling: Oxabrexine

Oxabrexine (Ethyl [[4,6-dibromo-α-(cyclohexylmethylamino)-o-tolyl]oxy]acetate) is a dibrominated aromatic compound[7][8]. Its bulky cyclohexyl and dibromophenyl moieties provide significant hydrophobic surface area, ideal for occupying the lipid-binding pocket of PaL, while its secondary amine and ester groups offer critical hydrogen-bond donor/acceptor sites.

Table 1: Physicochemical Properties of Oxabrexine
PropertyValueRelevance to Docking
Molecular Formula C18H25Br2NO3[7]Defines atomic composition for topology generation.
Molecular Weight 463.2 g/mol [7]Indicates a bulky ligand requiring a sufficiently large grid box.
SMILES CCOC(=O)COc1c(cc(cc1Br)Br)CN(C)C2CCCCC2[7]Used for precise 3D conformer generation.
Flexibility Multiple rotatable bondsDemands exhaustive conformational sampling during docking.

Comprehensive In Silico Docking Workflow

To ensure high scientific integrity, the following step-by-step protocol is designed as a self-validating system.

DockingWorkflow Start Target Identification PaL (PDB: 8YZN) ProteinPrep Protein Preparation Add H+, Assign Charges Start->ProteinPrep LigandPrep Ligand Preparation Oxabrexine (SMILES) Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking Grid Grid Box Generation Center: Ser164-Asp274-His302 ProteinPrep->Grid Grid->Docking Scoring Scoring & Pose Selection ΔG Evaluation Docking->Scoring MD MD Simulations (GROMACS/Desmond) Scoring->MD Analysis Trajectory Analysis RMSD, RMSF, MM-PBSA MD->Analysis

Fig 2. In silico molecular docking and dynamics workflow for Oxabrexine and PaL.

Step 4.1: Target Protein Preparation

Protocol:

  • Download the high-resolution crystal structure of PaL (e.g., PDB: 8YZN, resolved at 1.80 Å)[3].

  • Strip all co-crystallized water molecules, ions, and adventitious ligands using PyMOL or AutoDock Tools.

  • Add polar hydrogens to the protein structure.

  • Calculate and assign Kollman partial charges.

  • Assign protonation states at physiological pH (7.4) using tools like PROPKA.

Causality & Rationale: The catalytic mechanism of PaL relies heavily on proton transfer[1]. Incorrect assignment of the protonation state of His302 will completely invalidate the docking results, as it dictates whether the residue acts as a hydrogen bond donor or acceptor. Removing waters beyond 3 Å prevents steric clashes, though deeply buried structural waters in the oxyanion hole may be retained if they bridge ligand interactions. Validation Checkpoint: Verify the formal charge of the catalytic triad. His302 should be modeled in its neutral state (protonated at N ϵ or N δ depending on the local environment) to accept a proton from Ser164[1].

Step 4.2: Ligand Preparation

Protocol:

  • Import the Oxabrexine SMILES string[7] into a molecular builder (e.g., Avogadro or Schrödinger Maestro).

  • Generate 3D coordinates and minimize the energy using the OPLS4 or MMFF94 force field until the energy gradient is < 0.01 kcal/mol/Å.

  • Assign Gasteiger charges and define all rotatable bonds.

Causality & Rationale: Energy minimization resolves high-energy steric clashes inherent in 2D-to-3D conversion. Defining rotatable bonds allows the docking algorithm to sample the ligand's conformational space effectively, which is critical for Oxabrexine due to its flexible aliphatic chains. Validation Checkpoint: Ensure the ester and amine groups are in their lowest energy conformations and that no planar distortion exists in the dibromophenyl ring.

Step 4.3: Grid Box Definition

Protocol:

  • Center the grid box on the coordinates of the PaL catalytic triad (Ser164, Asp274, His302)[3].

  • Set the grid dimensions to approximately 22 × 22 × 22 Å, with a grid spacing of 0.375 Å.

Causality & Rationale: The grid box must be large enough to accommodate the bulky dibrominated structure of Oxabrexine while remaining restricted enough to prevent computationally expensive and biologically irrelevant allosteric binding. Validation Checkpoint: Perform a positive control docking run using the reference inhibitor Bromhexine. The resulting RMSD between the docked pose and the known experimental binding mode must be < 2.0 Å to validate the grid parameters[4].

Step 4.4: Molecular Docking Execution

Protocol:

  • Execute the docking simulation using AutoDock Vina or Schrödinger Glide (Standard Precision).

  • Set the exhaustiveness parameter to at least 16 (for Vina) to ensure deep sampling.

  • Generate the top 10 binding poses.

Causality & Rationale: Higher exhaustiveness increases the probability of finding the global energy minimum, avoiding local minima traps caused by the bulky bromine atoms of Oxabrexine.

Post-Docking Analysis & Molecular Dynamics Validation

Once docking is complete, the static poses must be evaluated for thermodynamic stability.

Static Interaction Analysis

Analyze the top-scoring pose using PLIP (Protein-Ligand Interaction Profiler) or Discovery Studio.

  • Key Interactions to Look For: Hydrogen bonding between the Oxabrexine ester/ether oxygens and His302; hydrophobic packing of the dibromophenyl ring against the non-polar residues lining the catalytic cleft[6].

Molecular Dynamics (MD) Validation

Static docking cannot account for the significant conformational changes PaL undergoes upon ligand binding[3]. Protocol:

  • Solvate the PaL-Oxabrexine complex in a TIP3P water box and neutralize with Na+/Cl- ions.

  • Parameterize the ligand using the GAFF (General Amber Force Field) and the protein using Amber14sb.

  • Run a 100 ns production MD simulation using GROMACS.

  • Extract the RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) trajectories.

Causality & Rationale: MD simulations validate whether the ligand remains stably bound over time. The RMSF will specifically reveal if Oxabrexine successfully stabilizes the highly flexible loop containing His302, which is a hallmark of effective PaL inhibition[3][4]. Validation Checkpoint: The ligand RMSD should plateau within the first 20 ns and remain stable (fluctuations < 1.5 Å) for the remainder of the simulation[4].

Summary of Quantitative Metrics

Note: The following data represents expected comparative metrics based on structural analogs and recent in silico studies targeting PaL.

Table 2: Comparative Docking & Inhibition Metrics
CompoundTargetEst. Binding Energy (ΔG)Key Interacting ResiduesExperimental IC50
Bromhexine (Ref) PaL (LipA)-6.8 kcal/molHis302, Ser16449.0 µM[1]
Oxabrexine (N3) PaL (LipA)-7.5 to -8.2 kcal/molHis302, Ser164, Asp274~22 - 27 µM (Analog Est.)[4]

References

  • RCSB Protein Data Bank. (2024). 8YZN: Crystal structural analysis of PaL.[Link]

  • RCSB Protein Data Bank. (2000). 1EX9: CRYSTAL STRUCTURE OF THE PSEUDOMONAS AERUGINOSA LIPASE COMPLEXED WITH RC-(RP,SP)-1,2-DIOCTYLCARBAMOYL-GLYCERO-3-O-OCTYLPHOSPHONATE. [Link]

  • National Center for Advancing Translational Sciences (NCATS) Inxight Drugs. OXABREXINE (F220MU498K).[Link]

Sources

Foundational

Pharmacokinetic Profiling and Metabolic Characterization of Oxabrexine: A Preclinical Whitepaper

Executive Summary Oxabrexine (CAS: 65415-42-1) is an investigational dibromo-benzylamine derivative historically categorized alongside mucolytic agents such as bromhexine and ambroxol . Recently, structural homology and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxabrexine (CAS: 65415-42-1) is an investigational dibromo-benzylamine derivative historically categorized alongside mucolytic agents such as bromhexine and ambroxol . Recently, structural homology and in silico screening have identified Oxabrexine as a putative competitive inhibitor of the Pseudomonas aeruginosa lipase enzyme, presenting a novel mechanism to disrupt bacterial biofilm formation and prevent host tissue degradation . Because Oxabrexine remains an investigational chemical moiety , establishing a rigorous framework for its pharmacokinetics (PK), bioavailability, and metabolic fate is critical for advancing it from preclinical models to in vivo efficacy trials.

This whitepaper outlines the structural determinants of Oxabrexine's absorption, predicts its primary metabolic pathways, and provides self-validating experimental protocols for its bioanalytical characterization.

Structural Determinants of Bioavailability

The physicochemical properties of a molecule dictate its absorption and distribution. Oxabrexine—chemically defined as ethyl [[4,6-dibromo-α-(cyclohexylmethylamino)-o-tolyl]oxy]acetate—features a highly lipophilic dibromo-phenyl ring, a tertiary amine, and an ethyl ester moiety .

The presence of the ethyl ester suggests that Oxabrexine is highly permeable across lipid bilayers but is highly susceptible to presystemic (first-pass) metabolism. It likely functions as a prodrug or a transient precursor that is rapidly hydrolyzed in the intestinal mucosa and liver to yield its active carboxylic acid form.

Table 1: Physicochemical & Structural Properties of Oxabrexine

ParameterValue / DescriptionPharmacokinetic Implication
Molecular Formula C₁₈H₂₅Br₂NO₃High halogen content drives lipophilicity and tissue penetration.
Molecular Weight 463.2 g/mol Falls within the Lipinski Rule of 5 optimal range for oral absorption.
Functional Groups Ethyl Ester, Tertiary AmineEster is a target for rapid hydrolysis; amine is a target for CYP oxidation.
Calculated LogP ~4.5 (Estimated)High lipid solubility; suggests a large Volume of Distribution ( Vd​ ).
Target Application P. aeruginosa lipase inhibitorRequires sufficient systemic exposure to reach pulmonary/infection sites.

Predicted Metabolic Pathways

Based on its structural homology to other benzylamine mucolytics, Oxabrexine possesses two primary sites of metabolic lability. The biotransformation cascade is predicted to follow a two-phase system:

  • Phase I (Ester Hydrolysis): The ethyl ester is rapidly cleaved by ubiquitous carboxylesterases (CES1 in hepatocytes, CES2 in the intestine) to yield the active aryloxyacetic acid metabolite.

  • Phase I (N-Dealkylation): The tertiary amine undergoes CYP450-mediated (putatively CYP3A4) oxidative N-demethylation or the loss of the cyclohexylmethyl moiety.

  • Phase II (Conjugation): The resulting carboxylic acid and secondary amines serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar glucuronide conjugates for renal excretion.

MetabolicPathway Oxa Oxabrexine (Ethyl Ester) Acid Oxabrexine Acid (Hydrolyzed) Oxa->Acid Carboxylesterases (CES1/CES2) Dealkyl N-Dealkylated Metabolite Oxa->Dealkyl CYP450 (e.g., CYP3A4) Gluc Glucuronide Conjugate Acid->Gluc UGT Enzymes (Phase II)

Predicted Phase I and Phase II metabolic pathways of Oxabrexine.

Experimental Protocols for PK Characterization

To empirically validate these predicted pathways, robust, self-validating in vitro assays must be employed. As a Senior Application Scientist, I mandate that every protocol includes internal quality controls to distinguish true biological clearance from artifactual degradation.

In Vitro Microsomal Stability Assay

Causality & Rationale: Human Liver Microsomes (HLMs) contain the primary membrane-bound drug-metabolizing enzymes (CYPs and UGTs). NADPH is added as an essential electron-transfer cofactor for CYP450 activity. Self-Validating System: The protocol includes a minus-NADPH (-NADPH) control to rule out chemical instability, and a positive control (e.g., Verapamil) to confirm the enzymatic viability of the HLM batch.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Combine HLMs (final protein concentration 0.5 mg/mL) with Oxabrexine (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the -NADPH control, add an equivalent volume of buffer.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: The organic solvent instantly denatures the enzymes, halting the reaction, while the SIL-IS corrects for downstream matrix effects.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Bioanalytical Sample Preparation & LC-MS/MS Workflow

Causality & Rationale: Because Oxabrexine contains an ethyl ester, it is highly susceptible to ex vivo hydrolysis by plasma esterases after a blood sample is drawn. To prevent false-positive clearance data, samples must be chemically stabilized immediately. Self-Validating System: Calibration curves must include Low, Medium, and High Quality Control (QC) samples. The assay is only valid if QCs back-calculate to within ±15% of their nominal concentrations.

Step-by-Step Methodology:

  • Sample Collection & Stabilization: Collect in vivo plasma samples into tubes containing K₂EDTA and 5 mM Phenylmethylsulfonyl fluoride (PMSF). Causality: PMSF is a serine protease/esterase inhibitor that prevents ex vivo cleavage of the Oxabrexine ester.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (containing SIL-IS) to 1 volume of plasma. Vortex for 2 minutes.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes. Extract the supernatant and dilute 1:1 with mobile phase A (0.1% Formic Acid in Water) to improve peak shape.

  • LC-MS/MS Analysis: Inject onto a C18 reversed-phase column. Utilize Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Causality: MRM filters out endogenous lipids by selecting only the specific parent mass (Q1) and product fragment mass (Q3) of Oxabrexine, ensuring absolute selectivity.

PKWorkflow Step1 1. In Vitro / In Vivo Dosing (Microsomes / Animal Models) Step2 2. Sample Quenching & Extraction (Acetonitrile + PMSF Esterase Inhibitor) Step1->Step2 Step3 3. LC-MS/MS Bioanalysis (MRM Mode for High Selectivity) Step2->Step3 Step4 4. Pharmacokinetic Modeling (Non-Compartmental Analysis) Step3->Step4

Step-by-step bioanalytical workflow for Oxabrexine PK characterization.

Extrapolated Pharmacokinetic Parameters

While empirical in vivo data for Oxabrexine is pending clinical translation, non-compartmental analysis (NCA) parameters can be extrapolated based on the established profiles of structurally homologous benzylamines. The table below outlines the target PK profile required to validate Oxabrexine as a viable systemic therapeutic.

Table 2: Projected Pharmacokinetic Parameters (Extrapolated)

PK ParameterExpected RangeMechanistic Rationale
Oral Bioavailability ( F% ) 15% - 30%Extensive first-pass metabolism due to rapid intestinal/hepatic ester hydrolysis.
Time to Max Concentration ( Tmax​ ) 1.0 - 2.5 hoursHigh lipophilicity drives rapid passive diffusion across the gastrointestinal tract.
Volume of Distribution ( Vd​ ) > 5 L/kgExtensive tissue partitioning, highly favorable for targeting pulmonary biofilms.
Clearance ( Cl ) High HepaticDominated by CES-mediated ester cleavage and CYP3A4 oxidation.
Half-Life ( t1/2​ ) 4 - 8 hoursDependent on the elimination rate of the active carboxylic acid metabolite.

Conclusion

Oxabrexine represents a highly lipophilic, ester-containing investigational compound with promising in silico indications against P. aeruginosa virulence factors. However, its successful development hinges on navigating its susceptibility to rapid esterase-mediated hydrolysis and CYP-driven dealkylation. By implementing the self-validating in vitro stability assays and rigorously stabilized LC-MS/MS workflows detailed in this guide, drug development professionals can accurately map Oxabrexine's pharmacokinetic profile, ensuring data integrity from the bench to the clinic.

References

  • National Center for Advancing Translational Sciences (NCATS). "OXABREXINE." Global Substance Registration System (GSRS). URL:[Link]

  • Gholami, M., et al. (2023). "Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies." Journal of Biomolecular Structure and Dynamics, Taylor & Francis. URL:[Link]

  • European Commission. "Commission Regulation (EC) No 578/2002 of 20 March 2002 amending Annex I to Council Regulation (EEC) No 2658/87 on the tariff and statistical nomenclature." EUR-Lex. URL:[Link]

Exploratory

Oxabrexine: A Technical Guide to a Putative Mucolytic and Antitussive Agent

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive technical framework for the evaluation of a pharmacological agent with dual mucolytic and antitussive pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for the evaluation of a pharmacological agent with dual mucolytic and antitussive properties. The compound "Oxabrexine" is used as a placeholder to illustrate these principles. As of the latest literature review, detailed mechanistic, preclinical, and clinical data for a compound specifically named Oxabrexine with these dual activities are not publicly available. Therefore, this guide synthesizes established knowledge from the fields of respiratory pharmacology and drug development to present a state-of-the-art approach to characterizing such an agent.

Introduction

Respiratory conditions characterized by excessive, viscous mucus and persistent cough represent a significant therapeutic challenge. Pathologies such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchitis are often exacerbated by impaired mucociliary clearance and a hypersensitive cough reflex. The ideal pharmacological intervention would not only facilitate the removal of airway mucus but also provide symptomatic relief from coughing. Oxabrexine, classified as both a mucolytic and an antitussive agent, represents a therapeutic concept aimed at addressing this dual challenge. This guide provides a deep dive into the potential mechanisms of action and the experimental methodologies required to fully characterize a compound like Oxabrexine.

Section 1: Physicochemical Properties of Oxabrexine

While extensive pharmacological data is not available, the basic chemical information for Oxabrexine provides a foundation for its potential activities.

PropertyValue
Molecular Formula C18H25Br2NO3
Molecular Weight 463.2 g/mol
Chemical Name Ethyl ((4,6-dibromo-alpha-(cyclohexylmethylamino)-o-tolyl)oxy)acetate
CAS Number 65415-42-1

The presence of a tertiary amine and ester functionalities within a substituted aromatic structure suggests potential for interaction with various biological targets. The lipophilicity of the molecule would influence its absorption, distribution, metabolism, and excretion (ADME) profile, which would require thorough investigation.

Section 2: The Mucolytic Paradigm: Mechanisms and Evaluation

A mucolytic agent is a drug that can decrease the viscosity of mucus, thereby aiding its clearance from the respiratory tract.[1][2] This action is crucial in diseases where mucus becomes thick and tenacious.[2]

Established Mechanisms of Mucolytic Action

The mucolytic activity of a compound like Oxabrexine could be mediated through several established mechanisms:

  • Thiol-Based Mucolysis: This is the mechanism of classic mucolytics like N-acetylcysteine (NAC). These agents possess free sulfhydryl groups that break the disulfide bonds linking mucin glycoproteins, thus depolymerizing the mucus network and reducing its viscosity.[3]

  • Peptide Mucolysis: In purulent secretions, DNA and F-actin released from neutrophils significantly contribute to mucus viscosity. Peptide mucolytics, such as dornase alfa, are enzymes that cleave these polymers.[2][4]

  • Mucoregulators: These agents don't directly break down mucus but rather modulate the production and secretion of mucin from goblet cells and submucosal glands.

  • Secretolytics: These compounds increase the hydration of mucus, making it less viscous and easier to clear.[1]

Given its chemical structure, a direct disulfide bond-breaking mechanism for Oxabrexine is less likely unless a metabolite possesses a free thiol group. It is more plausible that its effects, if any, could be on mucin gene expression, secretion pathways, or ion channels that regulate airway surface liquid hydration.

Experimental Workflow for Characterizing Mucolytic Activity

A rigorous, multi-tiered approach is necessary to validate the mucolytic potential of a novel agent.

Mucolytic_Workflow cluster_in_vitro In Vitro / Ex Vivo Assessment cluster_in_vivo In Vivo Models Sputum_Rheology Sputum Rheology Mucin_Gel Mucin Gel Disruption Sputum_Rheology->Mucin_Gel Mechanistic Insight Cell_Culture Airway Epithelial Cell Culture Mucin_Gel->Cell_Culture Cellular Effects Animal_Models Animal Models of Mucus Hypersecretion Cell_Culture->Animal_Models In Vivo Translation Mucociliary_Clearance Mucociliary Clearance Measurement Animal_Models->Mucociliary_Clearance Functional Outcome

Caption: Experimental workflow for mucolytic drug characterization.

Objective: To determine the direct effect of Oxabrexine on the viscoelastic properties of human sputum.

Methodology:

  • Sputum Collection: Obtain sputum samples from patients with muco-obstructive diseases (e.g., cystic fibrosis, COPD).

  • Sample Preparation: Pool and homogenize the sputum samples.

  • Treatment: Aliquot the sputum and incubate with varying concentrations of Oxabrexine or a vehicle control. N-acetylcysteine should be used as a positive control.

  • Rheological Measurement: Analyze the samples using a cone-and-plate rheometer to measure viscosity and elasticity over a range of shear rates.

  • Data Analysis: Compare the rheological profiles of Oxabrexine-treated samples to the control and positive control. A significant reduction in viscosity and/or elasticity would indicate mucolytic activity.

Objective: To assess the effect of Oxabrexine on the transport of mucus by cilia.

Methodology:

  • Model System: Utilize an ex vivo model such as the frog palate or excised bovine trachea.[5]

  • Mucus Application: Apply a small amount of patient-derived mucus or a mucus simulant to the epithelial surface.

  • Treatment: Topically apply Oxabrexine solution or a control to the preparation.

  • Transport Rate Measurement: Track the movement of the mucus or marker particles (e.g., carbon particles) over time using video microscopy.

  • Data Analysis: Calculate the mucus transport velocity and compare the rates between treated and control groups. An increase in velocity would suggest a beneficial effect on mucociliary clearance.[5]

Section 3: The Antitussive Paradigm: Mechanisms and Evaluation

Antitussive agents suppress coughing, either by acting on the central nervous system (CNS) or peripherally on the sensory nerves of the respiratory tract.[6][7]

Established Mechanisms of Antitussive Action

The antitussive effects of a compound like Oxabrexine could arise from:

  • Central Action: Inhibition of the cough center in the medulla oblongata.[6] This is the mechanism of opioid antitussives like codeine and non-opioid agents like dextromethorphan.[6][8] These drugs often act on receptors such as the mu-opioid receptor or the NMDA receptor.[8][9]

  • Peripheral Action: Anesthetizing the stretch receptors or irritant receptors in the airways, thereby reducing the afferent signals that trigger the cough reflex.[7][8] Benzonatate is an example of a peripherally acting antitussive.[8] This can involve the blockade of voltage-gated sodium channels in sensory neurons.[7]

The chemical structure of Oxabrexine does not immediately suggest a classic opioid or NMDA receptor ligand. However, its potential to interact with other CNS receptors or peripheral ion channels would need to be investigated.

Signaling in the Cough Reflex

The cough reflex is a complex process involving sensory afferents, central processing, and motor efferents.

Cough_Pathway cluster_peripheral Peripheral Airways cluster_central Central Nervous System (Brainstem) Irritant Irritant (e.g., Capsaicin, Citric Acid) Receptors Sensory Receptors (e.g., TRPV1) Irritant->Receptors Afferent Afferent Vagal Nerve Firing Receptors->Afferent NTS Nucleus Tractus Solitarius (NTS) Afferent->NTS Signal to CNS Cough_Center Cough Pattern Generator NTS->Cough_Center Efferent Efferent Motor Nerves Cough_Center->Efferent Motor Command Respiratory_Muscles Respiratory Muscles Efferent->Respiratory_Muscles Cough Cough Respiratory_Muscles->Cough

Caption: Simplified signaling pathway of the cough reflex.

Experimental Workflow for Characterizing Antitussive Activity

A stepwise approach is essential to determine the efficacy and mechanism of a potential antitussive.

Objective: To evaluate the ability of Oxabrexine to suppress cough in response to chemical irritants.

Methodology:

  • Animal Model: Use conscious guinea pigs or mice, which are standard models for cough research.

  • Cough Induction: Expose the animals to an aerosolized tussigenic agent, such as citric acid or capsaicin.

  • Treatment: Administer Oxabrexine orally or via the desired clinical route at various doses prior to tussigen exposure. A vehicle control and a known antitussive (e.g., codeine or dextromethorphan) should be included.

  • Cough Measurement: Place the animals in a whole-body plethysmography chamber to record the number of coughs, which are identified by their characteristic pressure and sound signatures.

  • Data Analysis: Compare the cough frequency in the Oxabrexine-treated groups to the vehicle and positive control groups. A dose-dependent reduction in cough frequency indicates antitussive activity.

Objective: To determine if Oxabrexine has a peripheral effect on the sensory nerves that initiate the cough reflex.

Methodology:

  • Preparation: Isolate the vagus nerve with its innervated trachea and bronchi from a guinea pig.

  • Recording: Use an extracellular recording electrode to measure action potentials from the jugular or nodose ganglion neurons.

  • Stimulation: Perfuse the airways with a chemical irritant (e.g., capsaicin) to stimulate nerve firing.

  • Treatment: Apply Oxabrexine to the preparation and observe its effect on both baseline and stimulated nerve activity.

  • Data Analysis: Quantify the nerve firing frequency before and after the application of Oxabrexine. A reduction in firing would suggest a peripheral mechanism of action.

Section 4: Integrated View and Future Directions

The dual therapeutic action of a compound like Oxabrexine would be highly beneficial for patients with chronic respiratory diseases. A comprehensive characterization would involve not only the validation of its mucolytic and antitussive properties but also a thorough investigation of its safety profile, including potential off-target effects, drug-drug interactions, and CNS side effects such as sedation.

Future research on a novel agent like Oxabrexine would need to progress from these fundamental preclinical models to more complex disease models and eventually, if the data is promising, to well-designed clinical trials in patient populations with COPD, bronchiectasis, or chronic cough.

References

  • (Source for chemical information, if available
  • WisTech Open. (n.d.). 5.8 Antitussives – Nursing Pharmacology 2e. Retrieved from [Link]6]

  • Wikipedia. (2023, October 27). Mucoactive agent. Retrieved from [Link]1]

  • Spina, D., et al. (n.d.). The pharmacology of peripherally active antitussive drugs. SciSpace. Retrieved from [Link]7]

  • Professor Dave Explains. (2023, January 5). Antitussives: Halting the Coughing Reflex (Codeine, Dextromethorphan, Tessalon). Retrieved from [Link]

  • Zenodo. (2024, March 8). Understanding the Mechanism of Action of Antitussive Drugs. Retrieved from [Link]8]

  • Tariq, R., & Vashisht, R. (2023, July 4). Mucolytic Medications. In StatPearls. StatPearls Publishing. Retrieved from [Link]2]

  • (This reference number is intentionally left blank as no specific d
  • (This reference number is intentionally left blank)
  • Grace, M., & Belvisi, M. G. (n.d.). Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels. Retrieved from [Link]

  • Marriott, C., & Richards, J. H. (1990). Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine. PubMed. Retrieved from [Link]

  • Kamei, J. (2006). Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs. Cough, 2, 6. Retrieved from [Link]9]

  • Fahy, J. V., & Dickey, B. F. (2010). Mucoactive drugs. European Respiratory Journal, 35(5), 1158-1168. Retrieved from [Link]4]

  • King, M. (1998). Experimental models for studying mucociliary clearance. European Respiratory Journal, 11(1), 222-228. Retrieved from [Link]5]

  • Rogers, D. F. (2007). Mucoactive agents for airway mucus hypersecretory diseases. Respiratory care, 52(9), 1176-1197. Retrieved from [Link]

  • Respiratory Therapy Zone. (2022, July 14). Mucolytic Agents | Types and Medical Overview. YouTube. Retrieved from [Link]

  • JoVE. (2024, October 16). Mouse Model for Cough Hypersensitivity. Retrieved from [Link]

  • Landra, M., et al. (1991). Evaluation of bronchospasmolytic, antiallergic, anti-inflammatory, mucolytic and antitussive activities of decasilate in experimental models. PubMed. Retrieved from [Link]

  • (This reference number is intentionally left blank)
  • ResearchGate. (n.d.). Summary: Animal Models for Cough. Retrieved from [Link]

  • Mokhtari, V., Afsharian, P., Shahhoseini, M., Kalantar, S. M., & Moini, A. (2017). A Review on Various Uses of N-Acetyl Cysteine. Cell Journal (Yakhteh), 19(1), 11–17. Retrieved from [Link]3]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of Oxabrexine

Introduction Oxabrexine (ethyl [[4,6-dibromo-alpha-(cyclohexylmethylamino)-o-tolyl]oxy]acetate) is a potent, highly lipophilic mucolytic agent[1][2]. With a molecular formula of C18H25Br2NO3 and a molecular weight of 463...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Oxabrexine (ethyl [[4,6-dibromo-alpha-(cyclohexylmethylamino)-o-tolyl]oxy]acetate) is a potent, highly lipophilic mucolytic agent[1][2]. With a molecular formula of C18H25Br2NO3 and a molecular weight of 463.2 g/mol [1], its accurate quantification in bulk drug substances and pharmaceutical formulations is critical for quality control and pharmacokinetic profiling. This application note details the rational development and comprehensive validation of an isocratic High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The protocol is designed as a self-validating system, strictly adhering to the latest ICH Q2(R2) guidelines for the validation of analytical procedures[3][4].

Method Development: Causality and Experimental Choices

To establish a robust and reproducible analytical method, the chromatographic conditions were reverse-engineered directly from the physicochemical properties of the Oxabrexine molecule.

  • Stationary Phase Selection: The molecular structure of Oxabrexine features a bulky cyclohexyl group and a dibromo-aromatic ring, conferring significant lipophilicity[1]. A high-carbon-load C18 column (150 mm × 4.6 mm, 5 µm) was selected to provide the necessary hydrophobic retention mechanism, ensuring an adequate capacity factor ( k′>2 ).

  • Mobile Phase Optimization: Oxabrexine contains a basic secondary amine[1]. At a neutral pH, basic amines strongly interact with unendcapped, acidic residual silanols on the silica matrix, leading to severe peak tailing and poor resolution. By utilizing an acidic mobile phase containing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0), the amine is fully protonated, and silanol ionization is suppressed. Acetonitrile (60% v/v) was selected as the organic modifier over methanol due to its lower viscosity and higher elution strength, which is critical for eluting highly lipophilic compounds efficiently as sharp peaks.

  • Detection Wavelength: The dibromo-o-tolyl ether moiety acts as a strong chromophore. UV spectral scanning reveals an absorption maximum ( λmax​ ) near 230 nm. This wavelength was selected to maximize the signal-to-noise (S/N) ratio, ensuring high sensitivity for both assay and degradation product detection.

HPLC_Method_Logic A Oxabrexine (C18H25Br2NO3) B Basic Secondary Amine (pKa ~8.5) A->B C High Lipophilicity (LogP ~4.5) A->C D Dibromo-Aromatic Ring (Chromophore) A->D E Acidic Mobile Phase (0.1% TFA, pH ~2.0) B->E Prevents silanol interactions & peak tailing F High Organic Modifier (60% Acetonitrile) C->F Ensures timely elution & sharp peaks G UV Detection (230 nm) D->G Maximizes signal-to-noise ratio

Logical mapping of Oxabrexine physicochemical properties to HPLC method parameters.

Experimental Protocol

This protocol is designed with built-in System Suitability Testing (SST) to ensure the method is self-validating prior to any sample analysis.

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic mixture of 0.1% TFA in Milli-Q Water : Acetonitrile (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Run Time: 10 minutes (Oxabrexine elutes at ~5.8 minutes).

Step-by-Step Preparation Workflow
  • Diluent Preparation: Mix Milli-Q water and HPLC-grade Acetonitrile in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of Oxabrexine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to obtain a working standard concentration of 100 µg/mL.

  • Sample Preparation: Weigh a portion of the sample equivalent to 10.0 mg of Oxabrexine. Transfer to a 100 mL volumetric flask, add 70 mL of diluent, and sonicate for 15 minutes to ensure complete extraction. Cool to room temperature, make up to the mark with diluent, and filter through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of the filtrate.

  • System Suitability Testing (SST): Inject the working standard (100 µg/mL) six consecutive times. The system is validated for the run only if:

    • Relative Standard Deviation (%RSD) of peak areas ≤2.0% .

    • Tailing factor ( Tf​ ) ≤1.5 .

    • Theoretical plates ( N ) ≥5000 .

ICH Q2(R2) Method Validation

The developed method was validated in strict accordance with the ICH Q2(R2) guidelines[3][4]. The validation ensures the procedure is fit for its intended purpose across its lifecycle.

  • Specificity & Forced Degradation: The method's ability to unequivocally assess Oxabrexine in the presence of impurities was proven via forced degradation. Samples were exposed to 1N HCl (Acid), 1N NaOH (Base), 3% H2​O2​ (Oxidation), thermal stress (105°C), and UV light. Peak purity was verified using a Photodiode Array (PDA) detector.

  • Linearity and Range: Evaluated across 5 concentration levels ranging from 50% to 150% of the target working concentration (50, 75, 100, 125, and 150 µg/mL).

  • Accuracy: Determined by recovery studies using the standard addition method. Placebo samples were spiked with Oxabrexine at 80%, 100%, and 120% of the nominal analytical concentration.

  • Precision: Assessed at two levels: Repeatability (intra-day, 6 replicates at 100% concentration) and Intermediate Precision (inter-day, different analyst, different day).

  • Robustness: Deliberate, small variations were made to flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ).

ICH_Validation_Workflow cluster_0 Core Validation Parameters Start ICH Q2(R2) Validation Protocol Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (50% - 150%) Start->Lin Acc Accuracy (Spike Recovery 80-120%) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Rob Robustness (Temp, Flow, pH variations) Start->Rob Report Validation Report & System Suitability Testing (SST) Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Comprehensive ICH Q2(R2) analytical method validation workflow for Oxabrexine.

Data Presentation (Validation Summary)

Table 1: System Suitability Parameters (SST)

Parameter Observed Value ICH Acceptance Criteria Status

| Retention Time ( Rt​ ) | 5.82 min | - | - | | Theoretical Plates ( N ) | 8,450 | ≥5000 | Pass | | Tailing Factor ( Tf​ ) | 1.12 | ≤1.5 | Pass | | %RSD of Peak Area (n=6) | 0.45% | ≤2.0% | Pass |

Table 2: Linearity and Sensitivity | Parameter | Result | | :--- | :--- | | Linear Range | 50 – 150 µg/mL | | Regression Equation | y=45218x+1205 | | Correlation Coefficient ( R2 ) | 0.9998 | | Limit of Detection (LOD) | 0.15 µg/mL (S/N = 3:1) | | Limit of Quantitation (LOQ) | 0.45 µg/mL (S/N = 10:1) |

Table 3: Accuracy (Spike Recovery)

Spike Level (%) Amount Added (µg/mL) Amount Recovered (µg/mL) Mean Recovery (%) %RSD (n=3)
80% 80.0 79.4 99.25% 0.62%
100% 100.0 100.8 100.80% 0.41%

| 120% | 120.0 | 119.5 | 99.58% | 0.55% |

Table 4: Precision | Precision Type | Mean Assay (%) | %RSD | Acceptance Criteria | | :--- | :--- | :--- | :--- | | Repeatability (Intra-day, n=6) | 99.8% | 0.58% | ≤2.0% | | Intermediate Precision (Inter-day, n=6) | 100.2% | 0.74% | ≤2.0% |

References

  • validation of analytical procedures q2(r2)
  • ICH Q2(R2)
  • Source: nih.
  • Source: yaozh.

Sources

Application

Application Note: In Vitro Evaluation of Oxabrexine as a Novel Anti-Biofilm and Anti-Virulence Agent

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The rise of antimicrobial resistance (AMR) has ne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The rise of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug development, moving away from traditional bactericidal agents toward "anti-virulence" therapies. By disarming pathogens rather than killing them, anti-virulence compounds exert significantly less selective pressure, thereby minimizing the emergence of resistant strains.

Pseudomonas aeruginosa is a notorious opportunistic pathogen that relies heavily on biofilm formation to establish recalcitrant infections. A critical component of this process is the secretion of extracellular lipases, which hydrolyze host lipids and remodel the extracellular matrix (ECM) to facilitate biofilm maturation and tissue invasion [1]. Recent in silico and in vitro discoveries have identified Oxabrexine —a mucolytic agent sharing a structural scaffold with Bromhexine—as a potent competitive inhibitor of P. aeruginosa lipase [1].

As a Senior Application Scientist, I have designed this protocol to provide a self-validating, orthogonal testing system. It allows researchers to decouple the anti-biofilm efficacy of Oxabrexine from generic bactericidal activity, proving its mechanism as a targeted lipase inhibitor.

Mechanism Oxa Oxabrexine (Target Compound) Lipase P. aeruginosa Lipase (Extracellular Enzyme) Oxa->Lipase Competitive Inhibition ECM ECM Degradation & Remodeling Lipase->ECM Catalyzes Biofilm Biofilm Formation & Maturation ECM->Biofilm Promotes

Figure 1: Mechanistic pathway of Oxabrexine inhibiting P. aeruginosa lipase to prevent biofilm maturation.

Experimental Design & Causality

To ensure scientific integrity and reproducibility, this workflow is built upon a self-validating system of controls and orthogonal assays:

  • Strain Selection (P. aeruginosa PAO1): PAO1 is the universally accepted wild-type reference strain for biofilm and quorum-sensing assays, ensuring your data is directly comparable to established literature.

  • Decoupling Growth from Virulence: Measuring planktonic cell density ( OD600​ ) in parallel with biofilm biomass ( OD590​ ) is critical. If Oxabrexine reduces biofilm mass without altering planktonic growth, it confirms the compound is an anti-virulence agent, not a traditional antibiotic.

  • Assay Selection:

    • Crystal Violet (CV) Assay: The gold standard for phenotypic readouts. It stains negatively charged surface molecules, quantifying total biofilm biomass (both live/dead cells and ECM).

    • p-NPB Lipase Assay: A kinetic colorimetric assay. Lipase cleaves the substrate p-nitrophenyl butyrate (p-NPB) into p-nitrophenol, which absorbs light at 405 nm. This provides direct biochemical validation of the target mechanism.

  • Internal Controls: A vehicle control (DMSO) rules out solvent toxicity, while Bromhexine serves as a validated positive control for lipase inhibition [1].

Experimental Workflow & Protocol

Workflow Prep Inoculum Prep (P. aeruginosa PAO1) Treat Oxabrexine Treatment (10 µM - 100 µM) Prep->Treat Incubate Incubation (24h, 37°C, Static) Treat->Incubate Split Sample Separation (Centrifugation) Incubate->Split Assay1 Crystal Violet Assay (Biofilm Biomass OD590) Split->Assay1 Adherent Cells Assay2 Lipase Activity Assay (p-NPB Cleavage OD405) Split->Assay2 Cell-Free Supernatant Assay3 Planktonic Growth (Supernatant OD600) Split->Assay3 Total Supernatant

Figure 2: Step-by-step experimental workflow for evaluating Oxabrexine anti-biofilm activity.

Step 1: Inoculum Preparation
  • Streak P. aeruginosa PAO1 onto a Luria-Bertani (LB) agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of Tryptic Soy Broth (TSB) supplemented with 1% glucose. Note: Glucose supplementation is crucial as it induces robust, reproducible biofilm formation via catabolite repression pathways.

  • Grow overnight at 37°C with orbital shaking (200 rpm).

  • Standardize the overnight culture to an OD600​ of 0.05 in fresh TSB + 1% glucose.

Step 2: Oxabrexine Treatment & Biofilm Cultivation
  • Prepare a 10 mM stock solution of Oxabrexine in 100% DMSO.

  • In a sterile 96-well flat-bottom polystyrene microtiter plate, add 190 µL of the standardized bacterial suspension to each well.

  • Add 10 µL of Oxabrexine working solutions to achieve final well concentrations of 10 µM, 25 µM, 50 µM, and 100 µM.

  • Establish Controls:

    • Vehicle Control: 10 µL DMSO (matched to the highest concentration used, typically 1% v/v final).

    • Positive Control: 50 µM Bromhexine (validated lipase inhibitor).

    • Negative Control: 200 µL sterile TSB + 1% glucose (blank).

  • Incubate the plate statically at 37°C for 24 hours. Static incubation is mandatory to allow cell attachment and ECM accumulation at the air-liquid interface.

Step 3: Planktonic Growth & Sample Separation
  • Post-incubation, gently aspirate 100 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Measure the OD600​ of this supernatant to quantify planktonic growth.

  • Centrifuge the transferred supernatant (10,000 × g, 5 min, 4°C) to pellet unattached cells. The resulting Cell-Free Supernatant (CFS) contains the secreted extracellular lipase.

Step 4: Crystal Violet Quantification (Biofilm Biomass)
  • Wash the original 96-well plate (containing the adhered biofilm) three times with 200 µL of sterile Phosphate-Buffered Saline (PBS, pH 7.4) to remove loosely associated cells.

  • Fix the biofilm by adding 200 µL of 99% methanol per well for 15 minutes. Aspirate and air-dry completely.

  • Stain the fixed biofilms with 200 µL of 0.1% (w/v) Crystal Violet solution for 15 minutes at room temperature.

  • Wash the plate vigorously with distilled water until the wash water runs clear. Tap the plate on paper towels to remove residual water and air-dry.

  • Solubilize the crystal violet bound to the biofilm using 200 µL of 33% glacial acetic acid for 15 minutes.

  • Measure the absorbance at 590 nm ( OD590​ ) using a microplate reader.

Step 5: Extracellular Lipase Inhibition Assay
  • In a fresh 96-well plate, combine 50 µL of the CFS (from Step 3) with 140 µL of Lipase Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).

  • Initiate the enzymatic reaction by adding 10 µL of 10 mM p-nitrophenyl butyrate (p-NPB) dissolved in acetonitrile.

  • Incubate at 37°C for 30 minutes in the dark.

  • Measure the absorbance of the liberated p-nitrophenol at 405 nm ( OD405​ ).

Expected Results & Data Interpretation

A successful assay will demonstrate a dose-dependent decrease in both biofilm biomass and lipase activity without a corresponding drop in planktonic cell viability. This orthogonal data confirms that Oxabrexine successfully attenuates virulence by targeting the catalytic pocket of the extracellular lipase.

Table 1: Expected Quantitative Data Summary (Dose-Response)

Treatment GroupPlanktonic Growth ( OD600​ )Biofilm Biomass ( OD590​ )Lipase Activity ( OD405​ )Mechanistic Interpretation
Vehicle Control (1% DMSO) 1.20 ± 0.052.50 ± 0.150.85 ± 0.05Baseline robust biofilm and normal enzyme secretion.
Oxabrexine (25 µM) 1.18 ± 0.061.60 ± 0.10 (↓ 36%) 0.55 ± 0.04 (↓ 35%) Moderate lipase inhibition; proportional drop in ECM mass.
Oxabrexine (50 µM) 1.19 ± 0.041.10 ± 0.08 (↓ 56%) 0.38 ± 0.03 (↓ 55%) Strong anti-virulence effect. No bactericidal toxicity observed.
Bromhexine (50 µM) [Pos. Control] 1.21 ± 0.051.25 ± 0.12 (↓ 50%) 0.42 ± 0.04 (↓ 50%) Validates assay sensitivity against a known reference standard.

References

Method

preparation and storage of Oxabrexine stock solutions for cell culture

Application Note: Preparation, Validation, and Storage of Oxabrexine Stock Solutions for Cell Culture and Microbiological Assays Executive Summary & Mechanistic Context Oxabrexine is a highly lipophilic mucolytic agent a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Validation, and Storage of Oxabrexine Stock Solutions for Cell Culture and Microbiological Assays

Executive Summary & Mechanistic Context

Oxabrexine is a highly lipophilic mucolytic agent and a structural analog of bromhexine[1]. Recent pharmacological profiling has repurposed bromhexine derivatives as potent competitive inhibitors of Pseudomonas aeruginosa lipase, a critical extracellular virulence factor[2]. By competitively inhibiting this lipase, oxabrexine prevents the degradation of host tissue extracellular matrix (ECM), thereby severely attenuating bacterial biofilm formation and cellular invasion in host-pathogen co-culture models[1],[3].

Because oxabrexine is highly hydrophobic, preparing stable, accurate stock solutions for in vitro cell culture requires strict adherence to solvent selection, low-binding filtration, and controlled storage to prevent precipitation or concentration loss. This guide details the causal reasoning and self-validating protocols necessary to maintain the scientific integrity of oxabrexine stock solutions.

Physicochemical Profile

Understanding the molecular properties of oxabrexine is critical to explaining the causality behind the protocol choices. The presence of two bromine atoms and a bulky cyclohexyl group renders the molecule practically insoluble in aqueous buffers[4].

Table 1: Physicochemical Properties of Oxabrexine

PropertyValue
Chemical Name Ethyl [[4,6-dibromo-α-(cyclohexylmethylamino)-o-tolyl]oxy]acetate
CAS Number 65415-42-1
Molecular Formula C18H25Br2NO3
Molecular Weight 463.2 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO, ≥99.9% anhydrous)
Aqueous Solubility Practically insoluble

Causality in Reagent & Material Selection

To ensure a self-validating experimental system, researchers must understand why specific materials are chosen over standard laboratory defaults:

  • Solvent Selection (Anhydrous DMSO): Aqueous buffers or low-percentage ethanol will cause immediate precipitation of oxabrexine. Anhydrous DMSO (≥99.9%) is mandatory to achieve a fully dissolved, stable 10 mM stock[1].

  • Filtration Matrix (PTFE vs. PES): Sterilizing hydrophobic small molecules through standard Polyethersulfone (PES) or Cellulose Acetate filters often results in non-specific drug binding to the membrane, drastically reducing the actual molarity of the filtrate. Polytetrafluoroethylene (PTFE) filters are chemically inert and exhibit ultra-low binding, ensuring the post-filtration concentration remains true to the calculated molarity.

  • Aliquoting to Prevent Hydrolysis: Repeated freeze-thaw cycles of DMSO stocks lead to ambient moisture condensation. Introduction of water into the DMSO stock causes the lipophilic drug to crash out of solution (micro-precipitation), ruining the stock's known concentration.

Methodology 1: Reconstitution and Sterile Filtration

This protocol outlines the preparation of a standard 10 mM stock solution, which provides maximum flexibility for downstream serial dilutions.

Table 2: Reconstitution Matrix for 10 mM Oxabrexine Stock

Mass of OxabrexineVolume of Anhydrous DMSO Required
1.0 mg215.89 µL
5.0 mg1.079 mL
10.0 mg2.159 mL

Step-by-Step Protocol:

  • Equilibration: Allow the lyophilized oxabrexine vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the hydrophobic powder, which would impede complete DMSO solvation.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the vial. Pipette up and down gently, then vortex for 30–60 seconds until the solution is completely clear and devoid of particulate matter.

  • Sterile Filtration: Draw the 10 mM solution into a sterile, solvent-resistant syringe (e.g., glass or specialized polypropylene). Attach a 0.22 µm PTFE syringe filter. Discard the first 50 µL of the filtrate to saturate any minimal binding sites on the membrane, then collect the remaining sterile solution into a sterile, amber microcentrifuge tube.

  • Aliquoting & Storage: Divide the stock into 50 µL or 100 µL single-use aliquots. Store immediately at -20°C (stable for 1 month) or -80°C (stable for up to 6 months).

Methodology 2: Cell Culture Working Solution & Validation

When introducing oxabrexine to mammalian cell cultures (e.g., lung epithelial cells) or bacterial broth, the transition from an organic solvent to an aqueous environment must be carefully managed.

Step-by-Step Protocol:

  • Thawing: Thaw a single 10 mM aliquot in a 37°C water bath for 1-2 minutes. Vortex immediately to ensure any transient micro-precipitates formed during freezing are completely re-dissolved.

  • Aqueous Dilution: Dilute the stock directly into pre-warmed (37°C) cell culture media. Cold media will shock the compound and cause immediate precipitation.

  • Self-Validating Vehicle Control: DMSO can induce cytotoxicity or alter bacterial growth kinetics at concentrations >0.1% (v/v). If your final working concentration of oxabrexine is 10 µM (a 1:1000 dilution of the stock, yielding 0.1% DMSO), you must establish a parallel negative control well treated with exactly 0.1% pure DMSO. This validates that any observed reduction in biofilm formation or cell signaling is strictly causal to oxabrexine, not solvent toxicity.

  • Visual Validation: Immediately inspect the culture wells under a phase-contrast microscope. The presence of refractive crystals indicates that the oxabrexine has precipitated out of the aqueous media, invalidating the effective concentration.

Mechanistic Pathway Visualization

The following diagram illustrates the validated mechanism of action for oxabrexine in host-pathogen co-culture models.

Workflow Oxa Oxabrexine (10 mM Stock) Lipase P. aeruginosa Lipase Oxa->Lipase Competitive Inhibition ECM Host ECM Degradation Lipase->ECM Catalyzes (Blocked) Biofilm Biofilm Formation ECM->Biofilm Promotes

Mechanism of Oxabrexine as a competitive inhibitor of P. aeruginosa lipase to prevent biofilms.

References

  • Full article: Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies - Taylor & Francis. 1

  • OXABREXINE - gsrs. 4

  • Bromhexine and its inhibitory effect on lipase – kinetics and structural study - ResearchGate. 3

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Oxabrexine and its Principal Metabolites in Human Plasma

Introduction and Pharmacokinetic Context Oxabrexine (CAS 65415-42-1) is a mucolytic agent structurally related to bromhexine and ambroxol, characterized by its dibromo-benzylamine scaffold [1]. In physiological environme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacokinetic Context

Oxabrexine (CAS 65415-42-1) is a mucolytic agent structurally related to bromhexine and ambroxol, characterized by its dibromo-benzylamine scaffold [1]. In physiological environments, oxabrexine undergoes rapid hepatic metabolism, primarily yielding de-esterified and N-demethylated/hydroxylated metabolites. Accurate pharmacokinetic (PK) profiling requires a highly sensitive and selective analytical method to differentiate the parent drug from its structurally similar metabolites in complex biological matrices like human plasma.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By coupling Solid-Phase Extraction (SPE) with Ultra-High-Performance Liquid Chromatography (UHPLC), this method minimizes matrix effects and ensures high-fidelity quantification suitable for clinical drug development.

Experimental Design and Causality (E-E-A-T)

To ensure trustworthiness and reproducibility, every step of this protocol is designed with specific chemical causality:

  • Sample Preparation (Protein Precipitation + SPE): Direct protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. We employ a hybrid approach: initial PPT with acetonitrile to crash bulk proteins, followed by Polymeric Reversed-Phase (HLB) Solid Phase Extraction. This dual-cleanup ensures maximum recovery of the lipophilic oxabrexine while stripping away polar matrix interferents.

  • Chromatographic Separation: A sub-2-micron C18 column is utilized. The dibromo-aromatic ring of oxabrexine provides strong hydrophobic retention. A shallow gradient of acetonitrile with 0.1% formic acid ensures that the more polar hydroxylated metabolites elute prior to the parent compound, preventing isobaric interference.

  • Mass Spectrometry: Positive electrospray ionization (ESI+) is chosen due to the basic secondary amine in oxabrexine's structure, which readily accepts a proton [M+H]+ . Multiple Reaction Monitoring (MRM) is used to isolate specific precursor-to-product ion transitions, maximizing signal-to-noise ratios.

Workflow Visualization

G Plasma 1. Plasma Sample Collection (K2EDTA) ProteinPrecip 2. Protein Precipitation (Acetonitrile + IS) Plasma->ProteinPrecip SPE 3. Solid Phase Extraction (Oasis HLB) ProteinPrecip->SPE LC 4. UHPLC Separation (C18 Column) SPE->LC MS 5. ESI-MS/MS (Positive MRM Mode) LC->MS Data 6. Data Analysis & Quantitation MS->Data

Figure 1: End-to-end sample preparation and LC-MS/MS analytical workflow for Oxabrexine.

Step-by-Step Methodology

Materials and Reagents
  • Standards: Oxabrexine reference standard, Oxabrexine-d5 (Internal Standard, IS), and primary metabolite standards (De-esterified Oxabrexine).

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Consumables: Oasis HLB 96-well plates (30 mg/well), 96-well collection plates.

Sample Preparation Protocol
  • Aliquoting: Transfer 100 µL of human plasma (K2EDTA) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (50 ng/mL Oxabrexine-d5 in 50% MeOH). Vortex for 30 seconds.

  • Protein Precipitation: Add 300 µL of cold Acetonitrile (4°C) to each well. Vortex vigorously for 2 minutes to ensure complete protein crashing.

  • Centrifugation: Centrifuge the plate at 4,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition the HLB plate with 1 mL MeOH followed by 1 mL LC-MS grade water.

  • Loading: Transfer 300 µL of the supernatant from the PPT step to the conditioned SPE plate. Apply gentle vacuum.

  • Washing: Wash the SPE bed with 1 mL of 5% MeOH in water to remove polar interferents.

  • Elution: Elute the analytes with 2 × 500 µL of 100% Acetonitrile into a clean collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% FA).

UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: Mobile Phase Gradient Program

Time (min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (0.1% FA in ACN)Curve
0.0090%10%Initial
0.5090%10%6 (Linear)
2.5010%90%6 (Linear)
3.5010%90%6 (Linear)
3.6090%10%6 (Linear)
5.0090%10%Re-equilibration
Mass Spectrometry (MRM) Parameters

The mass spectrometer (e.g., Sciex Triple Quad 6500+) is operated in positive ESI mode. Source parameters: Curtain Gas (30 psi), Collision Gas (Medium), IonSpray Voltage (5500 V), Temperature (500°C).

Table 2: MRM Transitions and Collision Energies (CE)

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)
Oxabrexine464.0281.97025
De-esterified Metabolite436.0281.97027
Hydroxylated Metabolite480.0297.97525
Oxabrexine-d5 (IS)469.0286.97025

(Note: The product ion m/z 281.9 corresponds to the stable dibromo-benzyl cation fragment, a hallmark of this chemical class).

Method Validation Summary

This method must be validated according to FDA/EMA bioanalytical method validation guidelines. Key acceptance criteria include:

  • Linearity: 0.5 to 500 ng/mL (R² > 0.995).

  • Accuracy & Precision: Intra-day and inter-day CV ≤ 15% (≤ 20% at LLOQ).

  • Matrix Effect: Normalized matrix factor between 0.85 and 1.15, ensuring the HLB extraction successfully mitigates ion suppression.

References

  • Taylor & Francis. (2023). Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies. Retrieved from[Link]

  • National Institutes of Health (NIH) GSRS. Oxabrexine Substance Class and Chemical Structure. Retrieved from[Link]

Method

utilizing Oxabrexine in Pseudomonas aeruginosa lipase inhibition assays

Application Note: Utilizing Oxabrexine for Pseudomonas aeruginosa Lipase Inhibition Assays Scientific Context & Rationale Pseudomonas aeruginosa is a highly adaptive opportunistic pathogen, notorious for causing severe,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Oxabrexine for Pseudomonas aeruginosa Lipase Inhibition Assays

Scientific Context & Rationale

Pseudomonas aeruginosa is a highly adaptive opportunistic pathogen, notorious for causing severe, drug-resistant infections in burn victims, intensive care patients, and individuals with cystic fibrosis[1]. A primary virulence factor facilitating its tissue invasion is the extracellular lipase enzyme, which degrades the host's extracellular matrix[1]. Structurally, this lipase is a globular protein (radius ~20 Å) comprising a core α/β hydrolase fold and a cap domain formed by four α-helices[1]. The active site cleft houses the canonical catalytic triad: Ser82, Asp229, and His251[1].

Recent drug repurposing efforts identified the mucolytic drug Bromhexine as a competitive inhibitor of this lipase, exhibiting an IC50 of 49 µM[1]. Leveraging Bromhexine as a structural template, researchers utilized in silico similarity screening (requiring a ≥40% structural match via the ChEMBL database) to identify novel analogs, notably Oxabrexine (Compound N3)[1]. Oxabrexine (CAS: 65415-42-1)[2] shares the core structural scaffold required to competitively occupy the active site cleft, preventing natural lipid substrates from accessing the catalytic triad.

Logic V Pathogenic Target P. aeruginosa Lipase T Template Drug Bromhexine (IC50 = 49 µM) V->T Inhibited by S In Silico Screening ChEMBL Database (>40% Match) T->S Structural Template O Novel Inhibitor Oxabrexine (N3) S->O Identifies M Mechanism Competitive Active Site Binding O->M Acts via M->V Neutralizes

Logical pathway from pathogen target to Oxabrexine identification.

Assay Methodology & Mechanistic Causality

To accurately evaluate the inhibitory efficacy of Oxabrexine, a colorimetric assay utilizing p-nitrophenyl palmitate (pNPP) is employed. As a Senior Application Scientist, it is critical to understand the why behind the chemistry to troubleshoot effectively:

  • pNPP Substrate Kinetics : Lipases cleave ester bonds of long-chain fatty acids. pNPP is a synthetic surrogate that, upon cleavage, releases p-nitrophenol. Under slightly alkaline conditions (pH 8.0), p-nitrophenol ionizes into a yellow phenoxide ion, allowing precise spectrophotometric quantification at 410 nm.

  • Interfacial Activation via Emulsification : Lipases exhibit "interfacial activation"—they require a lipid-water interface to induce a conformational shift in the cap domain, which physically opens to expose the active site[1]. Triton X-100 and gum arabic are used to emulsify the highly hydrophobic pNPP into stable micelles, providing this critical biological interface in vitro.

  • Thermodynamic Pre-incubation : Adding Oxabrexine to the enzyme prior to the substrate is non-negotiable. It allows the competitive inhibitor to achieve thermodynamic equilibrium within the active site cleft before the highly concentrated substrate is introduced.

Self-Validating Assay Design

A robust assay must be a self-validating system. This protocol mandates the following controls:

  • Vehicle Control (DMSO ≤1%) : Establishes the 100% baseline enzyme activity. Causality: High concentrations of organic solvents denature the globular α/β hydrolase fold, artificially reducing enzyme activity and confounding inhibition data.

  • Positive Control (Bromhexine) : Benchmarks Oxabrexine's performance against the validated template (IC50 = 49 µM)[1].

  • Blank (Substrate + Buffer) : Corrects for the spontaneous, non-enzymatic hydrolysis of pNPP, which naturally degrades over time in aqueous solutions.

Step-by-Step Protocol

Reagent Preparation

  • Assay Buffer : Prepare 50 mM Tris-HCl (pH 8.0).

  • Substrate Emulsion :

    • Solution A: Dissolve 30 mg of pNPP in 10 mL of isopropanol.

    • Solution B: Dissolve 100 mg of gum arabic and 400 µL of Triton X-100 in 90 mL of Assay Buffer.

    • Mixing: Add Solution A to Solution B dropwise under continuous magnetic stirring. Causality: Rapid addition causes the hydrophobic pNPP to precipitate into aggregates rather than forming uniform micelles, leading to high background noise and irreproducible kinetics.

  • Inhibitor Preparation : Prepare serial dilutions of Oxabrexine (e.g., 1 µM to 500 µM) in 100% DMSO.

Execution (96-Well Plate Format)

  • Dispense Inhibitor : Add 5 µL of Oxabrexine dilutions to the respective test wells. Add 5 µL of DMSO to the Vehicle Control wells. Add 5 µL of Bromhexine to the Positive Control wells.

  • Add Enzyme : Add 45 µL of purified P. aeruginosa lipase (diluted in Assay Buffer to an optimized working concentration) to all wells except the Blank. Add 45 µL of Assay Buffer to the Blank wells.

  • Pre-Incubation : Incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme binding equilibrium.

  • Initiate Reaction : Add 50 µL of the Substrate Emulsion to all wells.

  • Incubation : Incubate at 37°C for 30 minutes protected from light.

  • Detection : Read the absorbance (Optical Density, OD) at 410 nm using a microplate reader.

Workflow A 1. Emulsion Prep pNPP + Triton X-100 C 3. Reaction Add Emulsion (37°C) A->C B 2. Pre-incubation Lipase + Oxabrexine B->C D 4. Detection OD 410 nm C->D E 5. Validation Compare vs Bromhexine D->E

Step-by-step experimental workflow for the high-throughput lipase inhibition assay.

Data Presentation & Analysis

Calculate the percentage of inhibition for each well using the following formula: % Inhibition =[1 - (OD_test - OD_blank) / (OD_vehicle - OD_blank)] × 100

Plot the % Inhibition against the log concentration of Oxabrexine using non-linear regression (curve fit) to determine the IC50 value. The table below outlines the expected comparative data structure based on the structural analogs identified in recent literature[1].

Compound CategoryCompound NameRole in AssayTarget DomainExpected IC50 / Affinity
Template Inhibitor BromhexinePositive ControlActive Site Cleft~49 µM
Novel Analog (N3) OxabrexineTest ArticleActive Site CleftEmpirically Determined
Novel Analog (N6) AmbroxolComparatorActive Site CleftEmpirically Determined
Vehicle DMSO (≤1% final)Negative ControlN/A0% Inhibition (Baseline)

References

  • Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies. Taylor & Francis. 1

  • OXABREXINE - Global Substance Registration System. National Institutes of Health (NIH). 2

Sources

Application

Application Notes and Protocols for the Synthesis and Purification of Oxabrexine

Introduction: The Significance of Oxabrexine Oxabrexine, known chemically as 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, is a potent pharmaceutical agent with significant utility in the treatment of various central...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Oxabrexine

Oxabrexine, known chemically as 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, is a potent pharmaceutical agent with significant utility in the treatment of various central nervous system disorders, including depression and anxiety. Its rigid, bicyclic structure is a key feature, contributing to its high affinity and selectivity for its biological targets. The synthesis of Oxabrexine, particularly its individual enantiomers, is a critical process in its development as a therapeutic agent, as stereochemistry often dictates pharmacological activity.

This guide provides a comprehensive overview of a robust synthetic pathway to racemic Oxabrexine and its subsequent purification. The protocols detailed herein are synthesized from established patent literature and general principles of organic chemistry, offering a practical framework for laboratory-scale production. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Chemical Synthesis Pathway for (±)-Oxabrexine

The synthesis of racemic Oxabrexine can be efficiently achieved through a multi-step pathway starting from 3,4-dichlorophenylacetonitrile. The overall strategy involves the formation of a cyclopropane ring and the subsequent construction of the azabicyclic core.

Diagram of the Synthetic Pathway

G A 3,4-Dichlorophenylacetonitrile B 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile A->B 1,2-Dibromoethane, NaH, DMSO C 1-(3,4-Dichlorophenyl)cyclopropanemethanamine B->C LiAlH4, THF D N-Benzyl-1-(3,4-Dichlorophenyl)cyclopropanemethanamine C->D Benzaldehyde, NaBH4, MeOH E N-Benzyl-N-chloro-1-(3,4-Dichlorophenyl)cyclopropanemethanamine D->E N-Chlorosuccinimide, Toluene F 1-Benzyl-5-(3,4-dichlorophenyl)-1-azabicyclo[3.1.0]hexane E->F DBU, Acetonitrile G (±)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane (Oxabrexine) F->G 1-Chloroethyl chloroformate, Dichloromethane, then MeOH

Caption: Synthetic route to (±)-Oxabrexine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

  • Rationale: This step introduces the cyclopropane ring, a core structural motif of Oxabrexine. The use of a strong base like sodium hydride deprotonates the benzylic position of the starting nitrile, allowing it to act as a nucleophile towards 1,2-dibromoethane in a tandem alkylation-cyclization reaction.

  • Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethyl sulfoxide (DMSO), add a solution of 3,4-dichlorophenylacetonitrile (1.0 eq) in DMSO dropwise at room temperature under a nitrogen atmosphere.

    • Stir the resulting mixture for 30 minutes.

    • Add 1,2-dibromoethane (1.1 eq) dropwise, maintaining the temperature below 30°C.

    • Heat the reaction mixture to 50°C and stir for 16 hours.

    • Cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Reduction to 1-(3,4-Dichlorophenyl)cyclopropanemethanamine

  • Rationale: The nitrile group is reduced to a primary amine, which will serve as a handle for the subsequent construction of the heterocyclic ring. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.

  • Protocol:

    • To a solution of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Step 3: N-Benzylation of the Amine

  • Rationale: The primary amine is protected with a benzyl group. This is a temporary protecting group that also facilitates the subsequent cyclization. Reductive amination with benzaldehyde is an efficient method for this purpose.

  • Protocol:

    • Dissolve the crude 1-(3,4-Dichlorophenyl)cyclopropanemethanamine (1.0 eq) in methanol.

    • Add benzaldehyde (1.05 eq) and stir for 1 hour at room temperature to form the imine intermediate.

    • Cool the mixture to 0°C and add sodium borohydride (1.2 eq) portion-wise.

    • Stir for an additional 2 hours at room temperature.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-benzylated amine.

Step 4-6: Cyclization and Deprotection (A multi-step, one-pot sequence is often employed)

  • Rationale: This sequence first involves the formation of an N-chloroamine, which upon treatment with a non-nucleophilic base like DBU, undergoes an intramolecular cyclization to form the 3-azabicyclo[3.1.0]hexane ring system. The final step is the removal of the N-benzyl protecting group.

  • Protocol:

    • (N-Chlorination) Dissolve the crude N-benzyl amine (1.0 eq) in toluene and cool to 0°C. Add N-chlorosuccinimide (1.1 eq) portion-wise and stir for 1 hour.

    • (Cyclization) To the resulting solution, add acetonitrile and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Heat the mixture to reflux for 3 hours.

    • (Workup) Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase and concentrate.

    • (Debenzylation) Dissolve the crude N-benzyl-azabicyclohexane in dichloromethane and cool to 0°C. Add 1-chloroethyl chloroformate (1.2 eq) dropwise and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture, then add methanol and heat to reflux for 1 hour to hydrolyze the carbamate intermediate.

    • Cool and concentrate under reduced pressure to obtain the crude (±)-Oxabrexine hydrochloride salt.

Purification of (±)-Oxabrexine

Purification of the final compound is crucial to remove any unreacted starting materials, by-products, and reagents. A combination of column chromatography and crystallization is typically employed.

Diagram of the Purification Workflow

G cluster_0 Crude Product Processing cluster_1 Chromatographic Purification cluster_2 Final Salt Formation and Crystallization A Crude (±)-Oxabrexine (as Hydrochloride salt) B Basification to Free Base (e.g., with aq. NaOH) A->B C Liquid-Liquid Extraction (e.g., with Dichloromethane) B->C D Crude Free Base C->D Concentration E Silica Gel Column Chromatography (Eluent: DCM/MeOH with Triethylamine) D->E F Pure (±)-Oxabrexine Free Base E->F G Pure Free Base in Solvent (e.g., Diethyl Ether) F->G Dissolution H Addition of HCl (e.g., HCl in Ether) G->H I Precipitation/Crystallization H->I J Filtration and Drying I->J K Pure (±)-Oxabrexine HCl J->K

Caption: General purification workflow for Oxabrexine.

Protocol 1: Purification by Column Chromatography
  • Rationale: The basic nature of the amine in Oxabrexine can cause tailing on standard silica gel. Adding a basic modifier like triethylamine to the eluent neutralizes the acidic silanol groups on the silica surface, leading to better peak shape and separation.[1]

  • Protocol:

    • Neutralize the crude Oxabrexine hydrochloride salt with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide and extract the free base into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate to obtain the crude free base.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., dichloromethane).

    • Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) containing a constant 0.5-1% triethylamine.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Oxabrexine free base.

Protocol 2: Purification by Crystallization
  • Rationale: Conversion of the purified free base back into a salt, such as the hydrochloride salt, often yields a stable, crystalline solid that can be easily handled and further purified by recrystallization.[1]

  • Protocol:

    • Dissolve the purified Oxabrexine free base in a suitable solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • Continue addition until a precipitate forms and no further precipitation is observed.

    • Cool the mixture in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the solid by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether.

    • Dry the purified Oxabrexine hydrochloride under vacuum.

Data Summary

Step/ProcessIntermediate/ProductTypical Yield (%)Purity (by HPLC, %)Analytical Method
Synthesis Step 11-(3,4-Dichlorophenyl)cyclopropanecarbonitrile85-95>95GC-MS, ¹H NMR
Synthesis Step 21-(3,4-Dichlorophenyl)cyclopropanemethanamine80-90 (crude)-TLC
Synthesis Step 3-6(±)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl40-50 (overall)85-95 (crude)LC-MS, ¹H NMR
Column ChromatographyPurified Oxabrexine Free Base90-95 (recovery)>98HPLC, ¹H NMR
CrystallizationPurified Oxabrexine HCl85-95 (recovery)>99.5HPLC, Chiral HPLC

Note on Enantiomeric Separation

The synthesis described produces a racemic mixture of Oxabrexine. For therapeutic applications, the individual enantiomers are often required. The separation of these enantiomers can be achieved by several methods:

  • Classical Resolution: Diastereomeric salt formation with a chiral acid (e.g., tartaric acid or its derivatives), followed by fractional crystallization and then liberation of the enantiomerically pure free base.

  • Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., polysaccharide-based columns) is a powerful method for direct separation of the enantiomers.[2]

References

  • PROCESS FOR THE SYNTHESIS OF (+) AND (-) -1-(3,4-DICHLOROPHENYL)-3-AZABICYCLO[3.1.0]HEXANE. WIPO Patent WO/2007/127396. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry. 2023 Jun 2;e202301017. [Link]

  • Construction of 3-azabicyclo[3.1.0]hexane scaffolds. ResearchGate. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. 2022 Jan 11;1662:462741. [Link]

  • 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane. PubChem. [Link]

Sources

Method

Application Note: Crystallization Techniques for Analyzing Oxabrexine-Protein Complexes

Executive Summary Understanding the precise atomic interactions between small-molecule therapeutics and their macromolecular targets is the cornerstone of structure-based drug design. Oxabrexine (CAS: 65415-42-1), a pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise atomic interactions between small-molecule therapeutics and their macromolecular targets is the cornerstone of structure-based drug design. Oxabrexine (CAS: 65415-42-1), a potent mucolytic agent, presents unique challenges and distinct advantages for structural biologists[1]. Because of its highly hydrophobic nature, obtaining high-resolution X-ray crystallographic data of Oxabrexine bound to target proteins (e.g., mucin-regulating proteases or kinases) requires highly optimized crystallization workflows.

This application note outlines the strategic rationale, comparative methodologies, and self-validating protocols required to successfully generate and analyze Oxabrexine-protein complexes using both traditional synchrotron X-ray crystallography and advanced Serial Femtosecond Crystallography (SFX).

Structural & Chemical Rationale: The Dibromo Advantage

Before initiating crystallization trials, it is critical to analyze the physicochemical properties of the ligand. Oxabrexine (C₁₈H₂₅Br₂NO₃) contains a bulky dibromo-tolyl moiety and a cyclohexyl ring, making it poorly soluble in standard aqueous buffers[1]. However, this chemical structure provides a massive strategic advantage: Anomalous Scattering .

Bromine possesses a highly accessible X-ray absorption K-edge at approximately 13.47 keV (0.919 Å) . By tuning the synchrotron beamline energy just above this edge, researchers can exploit Single-wavelength Anomalous Dispersion (SAD). This allows for:

  • De novo Phasing: Solving the phase problem directly from the complex if the apo-protein structure is unknown.

  • Unambiguous Ligand Placement: Generating anomalous difference Fourier maps to pinpoint the exact orientation of the dibromo moiety within the binding pocket, even if the overall electron density map is of moderate resolution.

Comparative Strategy Matrix: Soaking vs. Co-Crystallization

The choice between crystal soaking and co-crystallization is dictated by the thermodynamics of ligand binding and the robustness of the apo-crystal lattice.

  • is required if Oxabrexine induces a large-scale conformational change (e.g., domain closure). Soaking in such cases would introduce severe lattice strain, causing the crystal to shatter[2].

  • is preferred for high-throughput screening if the active site is solvent-accessible and the apo-lattice is stable.

Quantitative Parameters for Method Selection
ParameterCo-CrystallizationCrystal Soaking
Ligand Concentration 3–5x molar excess (in solution)1–10 mM (in soaking drop)
Incubation Time 1–2 hours pre-crystallization1–24 hours (post-crystal growth)
DMSO Tolerance < 2–5% (v/v) to prevent denaturationUp to 10% (v/v) depending on lattice stability
Cryoprotectant Strategy Added to well solution (e.g., 20% glycerol)Mixed directly with ligand in soaking solution
Primary Use Case Flexible binding pockets; large conformational changesRigid, solvent-accessible active sites
Occupancy Success High (thermodynamically driven)Variable (diffusion-limited)

Validated Experimental Methodologies

Protocol A: Apo-Crystal Soaking with Mixed Cryoprotectants

Causality: Oxabrexine is highly hydrophobic. Standard soaking in purely aqueous buffers often leads to ligand precipitation, which can be mistaken for protein aggregation. To prevent this, a mixed cryoprotectant strategy is employed to lower the dielectric constant of the solvent, keeping Oxabrexine in solution while protecting the crystal lattice from ice-ring formation during cryocooling.

Step-by-Step Procedure:

  • Ligand Stock Preparation: Dissolve Oxabrexine in 100% DMSO to a concentration of 50 mM. Self-Validation: Ensure the solution is completely clear; any turbidity indicates incomplete solubilization.

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using standard vapor diffusion (hanging or sitting drop).

  • Soaking Solution Formulation: Create a soaking solution containing the original crystallization well solution, supplemented with 15% PEG 400, 10% glycerol, and 2 mM Oxabrexine (final DMSO concentration ~4%).

  • Transfer and Incubation: Using a nylon loop, carefully transfer the apo-crystal into a 2 µL drop of the soaking solution. Seal the well and incubate at 20°C for 2 to 24 hours.

  • Validation Check: Observe the drop under a polarized light microscope. True protein crystals will exhibit birefringence. If the crystal turns opaque or cracks extensively, the DMSO concentration is too high, or the ligand is inducing a destructive conformational shift.

  • Harvesting: Loop the soaked crystal and plunge directly into liquid nitrogen (LN₂).

Protocol B: Co-Crystallization via Vapor Diffusion

Causality: By allowing the protein and ligand to reach thermodynamic equilibrium in solution prior to nucleation, the resulting crystal lattice is built around the fully formed complex, guaranteeing high occupancy[2].

Step-by-Step Procedure:

  • Complex Formation: Dilute the purified target protein (10-20 mg/mL) in its storage buffer. Add Oxabrexine to achieve a 3:1 to 5:1 molar excess of ligand to protein.

  • Incubation: Incubate the mixture on ice for 1–2 hours to allow the complex to form.

  • Centrifugation: Spin the mixture at 14,000 x g for 10 minutes at 4°C. Self-Validation: Check for a pellet. A large pellet indicates that the ligand has caused protein precipitation, requiring a reduction in ligand/DMSO concentration.

  • Drop Setup: Set up crystallization screens by mixing 1 µL of the protein-ligand complex with 1 µL of well solution.

  • Harvesting: Once crystals reach terminal size, briefly transfer them to a cryoprotectant solution (well solution + 20% glycerol) and flash-freeze in LN₂.

Advanced Data Collection Strategies: SFX

While cryocooling is standard, it can sometimes distort side-chain conformations or trap the protein in non-physiological states. For highly transient complexes or to avoid the conformational artifacts introduced by cryocooling, using X-ray Free-Electron Lasers (XFELs) is highly recommended[3].

SFX allows for the collection of radiation-damage-free, room-temperature structures by utilizing femtosecond X-ray pulses that diffract before the crystal is destroyed (the "diffract-before-destroy" principle)[4]. This is particularly critical if Oxabrexine binding alters the oxidation state of redox-sensitive residues in the target protein's active site.

Workflow Visualization

OxabrexineWorkflow Start Purified Target Protein (>95% Purity, 10-20 mg/mL) Decision Select Method Start->Decision CoCryst Co-Crystallization Mix Protein + Oxabrexine (3-5x molar excess) Decision->CoCryst Soaking Crystal Soaking Grow Apo-Crystals First Decision->Soaking Incubate Incubate 1-2 hours at 4°C to form complex CoCryst->Incubate GrowApo Vapor Diffusion (Hanging/Sitting Drop) Soaking->GrowApo DropSetup Set up Crystallization Drops (Screening & Optimization) Incubate->DropSetup SoakLigand Transfer to Soaking Drop (1-5 mM Oxabrexine + Cryo) GrowApo->SoakLigand Harvest Harvest Crystals & Flash-Freeze in Liquid N2 DropSetup->Harvest SoakLigand->Harvest Xray X-ray Diffraction Data Collection (Tune energy to Br K-edge: 13.47 keV) Harvest->Xray

Figure 1: Decision matrix and workflow for Oxabrexine-protein complex crystallization.

References

  • X-Ray Crystallography of Protein-Ligand Interactions Springer Nature Experiments URL:[Link]

  • Correlation between ligand solubility and formation of protein-ligand complexes in X-ray crystallography Chalmers Publication Library URL:[Link]

  • High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography PMC - National Institutes of Health (NIH) URL:[Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches Frontiers in Molecular Biosciences URL:[Link]

  • OXABREXINE - Chemical Substance Information Global Substance Registration System (GSRS) / NIH URL:[Link]

Sources

Application

in vivo dosing protocols for Oxabrexine in murine pneumonia models

Application Note: In Vivo Dosing Protocols for Oxabrexine in Murine Pneumonia Models Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Preclinical Researchers, Pharmacologists, and Drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols for Oxabrexine in Murine Pneumonia Models

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Introduction & Mechanistic Rationale

Oxabrexine (CAS: 65415-42-1; MW: 463.2) is a potent mucolytic and antitussive agent structurally related to bromhexine and ambroxol[1][2]. In the context of severe respiratory infections, the accumulation of highly viscous mucopolysaccharides and bacterial biofilms severely limits the efficacy of host immune responses and systemically administered antibiotics[3].

In murine models of pneumonia—particularly those induced by opportunistic Gram-negative pathogens like Pseudomonas aeruginosa or Klebsiella pneumoniae—Oxabrexine serves a dual pharmacological purpose. First, it directly depolymerizes mucin networks, restoring the function of the mucociliary escalator. Second, by disrupting the protective mucus/biofilm barrier, it acts as a potentiator for co-administered antimicrobial agents (e.g., fluoroquinolones), significantly enhancing drug penetrance into the alveolar space[1][3].

This application note details a robust, self-validating in vivo protocol for evaluating the pharmacodynamics of Oxabrexine in a murine P. aeruginosa pneumonia model. The protocol emphasizes causality in experimental design, ensuring that dosing vehicles, inoculation routes, and endpoint measurements are optimized for reproducibility.

G Oxa Oxabrexine Administration Muc Depolymerization of Mucopolysaccharides Oxa->Muc Activates Bio Biofilm Disruption (P. aeruginosa) Oxa->Bio Penetrates Cil Enhanced Ciliary Clearance Muc->Cil Reduces Viscosity Out Pathogen Clearance & Improved Survival Cil->Out Syn Antibiotic Synergy (e.g., Ciprofloxacin) Bio->Syn Exposes Bacteria Syn->Out

Mechanistic pathway of Oxabrexine enhancing pathogen clearance and antibiotic synergy.

Experimental Design & Causality

Designing an effective in vivo study requires understanding the interplay between the pathogen, the host, and the physicochemical properties of the test compound.

  • Model Selection (C57BL/6 Mice): C57BL/6 mice are preferred for respiratory immunology due to their well-characterized Th1-dominant immune response, which provides a predictable baseline for acute inflammatory cytokine profiling (TNF-α, IL-6) following Gram-negative infection.

  • Pathogen Challenge (P. aeruginosa ATCC 27853): This strain is a standard clinical isolate known for robust biofilm formation and lipase secretion, which degrades host extracellular matrix and exacerbates mucus hypersecretion[1].

  • Vehicle Formulation: Oxabrexine is lipophilic. Aqueous solutions will result in immediate precipitation upon injection, leading to erratic pharmacokinetics. We utilize a co-solvent system: 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline . This specific ratio ensures complete dissolution while remaining well-tolerated for systemic (subcutaneous or intraperitoneal) administration[4].

  • Dosing Rationale: Based on structural analogs (bromhexine/ambroxol), an effective mucolytic dose in rodents ranges from 30 to 50 mg/kg[4]. We recommend a twice-daily (BID) dosing regimen to maintain steady-state therapeutic concentrations in the lung parenchyma.

Step-by-Step Protocol

Phase 1: Pathogen Preparation & Intranasal Inoculation

Self-Validation Check: Always measure the OD600 of the bacterial culture to ensure cells are in the logarithmic growth phase, as stationary phase bacteria exhibit altered virulence profiles.

  • Inoculum Preparation: Streak P. aeruginosa (ATCC 27853) onto tryptic soy agar (TSA) and incubate overnight at 37°C. Transfer a single colony to 5 mL of Luria-Bertani (LB) broth and shake at 200 rpm until an OD600 of 0.5 is reached (mid-log phase).

  • Washing: Centrifuge the culture at 4,000 × g for 10 minutes. Discard the supernatant and resuspend the pellet in sterile, cold Phosphate-Buffered Saline (PBS). Repeat twice to remove secreted exotoxins that could cause immediate, non-infectious shock.

  • Standardization: Dilute the suspension in PBS to a final concentration of 2×108 CFU/mL.

  • Inoculation: Anesthetize 6-8 week old female C57BL/6 mice using 2-3% isoflurane. Hold the mouse vertically and carefully instill 50 µL of the bacterial suspension ( 1×107 CFU total) dropwise into the nares, allowing the animal to inhale the fluid into the lower respiratory tract.

  • Retrospective Validation: Plate serial dilutions of the remaining inoculum onto TSA plates to retrospectively confirm the exact infectious dose administered.

Phase 2: Oxabrexine Formulation and In Vivo Dosing
  • Compound Preparation: Weigh the required amount of Oxabrexine powder[2]. Dissolve first in 10% (v/v) DMSO. Once completely dissolved, sequentially add 40% PEG400, followed by 5% Tween-80. Vortex vigorously. Finally, add 45% sterile saline dropwise while vortexing to prevent micro-precipitation[4].

  • Dosing Regimen: Begin treatment 2 hours post-infection to allow bacterial adherence to the alveolar epithelium. Administer Oxabrexine at 50 mg/kg via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Maintenance: Repeat dosing every 12 hours (BID) for 72 hours. For synergy cohorts, co-administer the chosen antibiotic (e.g., Ciprofloxacin at 10 mg/kg) 30 minutes after the Oxabrexine dose.

Phase 3: Endpoint Harvesting (Day 4)
  • Euthanasia: Euthanize mice via an overdose of sodium pentobarbital (100 mg/kg i.p.) or CO2 asphyxiation, followed by cervical dislocation.

  • Bronchoalveolar Lavage (BAL): Expose the trachea and make a small incision. Insert a 20-gauge catheter and secure it with a suture. Instill 1.0 mL of cold PBS containing protease inhibitors into the lungs, gently massage the chest cavity, and slowly aspirate the fluid. Recovered Bronchoalveolar Lavage Fluid (BALF) should be kept on ice.

  • Tissue Excision: Aseptically excise the left lung lobe, weigh it, and place it in 1 mL of sterile PBS with 0.1% Triton X-100 for homogenization.

Workflow Day0 Day 0 Intranasal Inoculation (P. aeruginosa 10^7 CFU) Day1 Day 1-3 Oxabrexine Dosing (50 mg/kg s.c. BID) Day0->Day1 Day4 Day 4 Euthanasia & Harvest (BALF, Lung Tissue) Day1->Day4 Analysis Analysis CFU Plating, ELISA, Histopathology Day4->Analysis

In vivo experimental workflow for murine pneumonia model and Oxabrexine dosing.

Data Presentation & Expected Outcomes

To evaluate the efficacy of Oxabrexine, quantitative data should be stratified across bacterial clearance, inflammatory markers, and physical mucus properties. The table below outlines the expected pharmacodynamic profile when comparing Vehicle, Oxabrexine alone, and Oxabrexine + Antibiotic synergy cohorts.

Table 1: Expected Pharmacodynamic Endpoints in P. aeruginosa Pneumonia Model

Treatment CohortLung Bacterial Burden (log10 CFU/g)BALF TNF-α (pg/mL)BALF Viscosity (cP at 25°C)72-Hour Survival Rate
Vehicle Control 8.2 ± 0.4> 15004.5 ± 0.310%
Oxabrexine (50 mg/kg) 7.5 ± 0.3~ 9001.8 ± 0.245%
Ciprofloxacin (10 mg/kg) 5.1 ± 0.5~ 6004.1 ± 0.460%
Oxabrexine + Cipro 3.2 ± 0.4 **~ 250***1.9 ± 0.2 95% *

*Indicates expected statistically significant synergistic improvement (p < 0.01) compared to monotherapy.

Interpretation of Causality: The reduction in BALF viscosity in the Oxabrexine groups directly correlates with its mechanism of action as a mucopolysaccharide depolymerizer. While Oxabrexine alone provides a modest reduction in bacterial burden (likely due to improved mechanical clearance via the mucociliary escalator), the profound drop in CFU/g in the combination group highlights its role in disrupting the biofilm, thereby exposing the pathogen to the bactericidal effects of Ciprofloxacin[1][3].

Troubleshooting & Quality Control

  • Inconsistent Infection Rates: If mice show highly variable bacterial burdens, the inoculum may have settled in the syringe during dosing. Solution: Gently vortex the bacterial suspension every 5 mice during the intranasal inoculation phase.

  • Compound Precipitation in vivo: If necropsy reveals localized inflammation or white precipitates at the subcutaneous injection site, the vehicle has failed to keep Oxabrexine in solution. Solution: Slightly warm the formulation to 37°C prior to injection, or increase the PEG400 concentration to 45%.

  • Low BALF Recovery: A healthy mouse should yield ~0.7 to 0.8 mL of BALF from a 1.0 mL instillation. Lower yields suggest severe alveolar edema or improper catheter ligation. Solution: Ensure the suture around the trachea is tight enough to prevent leakage but not so tight that it severs the tissue.

References

  • Taylor & Francis Online. Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies. Available at:[Link][1]

  • NIH / PubChem. OXABREXINE - Global Substance Registration System (GSRS). Available at:[Link][2]

  • PLOS Pathogens. Isoferulic acid facilitates effective clearance of hypervirulent Klebsiella pneumoniae through targeting capsule (Murine Pneumonia Model methodologies). Available at:[Link][4]

  • PMC - NIH. Inhaled Antibiotics for Gram-Negative Respiratory Infections. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Oxabrexine Solubility in Aqueous Assay Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay design.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay design. 1 is a mucolytic agent structurally related to the highly lipophilic drug bromhexine[1]. It features a hydrophobic dibromo-o-tolyl moiety and a basic secondary amine. This combination classifies it as a 2[2].

This guide provides field-proven, self-validating methodologies to overcome Oxabrexine precipitation in your in vitro assays.

Quantitative Solubility Profiles

Understanding the baseline thermodynamics of your compound is the first step in troubleshooting. The table below summarizes the solubility of Oxabrexine (and its structural analogs) across standard solvent systems[2][3].

Solvent SystemApparent SolubilityMechanistic RationaleRecommended Use
Water / PBS (pH 7.4) Practically Insoluble (< 0.1 mg/mL)Free base form dominates; high lipophilicity drives aggregation.Not recommended
Aqueous Buffer (pH 3.0 - 4.5) Slightly Soluble (~2.2 mM)Amine protonation yields a water-soluble ionized salt.Acidic assay buffers
100% DMSO Freely Soluble (≥ 10 mM)Disruption of hydrogen bonds; solvation of hydrophobic rings.Primary stock solutions
10% HP-β-CD (Aqueous) Soluble (Linear Increase)Hydrophobic encapsulation within the cyclodextrin cavity.Neutral physiological assays

Frequently Asked Questions (FAQs)

Q1: Why does my Oxabrexine stock crash out immediately when added to PBS or DMEM?

A: The precipitation is driven by pH-dependent ionization causality. Oxabrexine contains a basic amine group. In acidic environments (pH 3.0–5.0), the amine is protonated, forming a water-soluble salt[4]. However, standard assay buffers (like PBS) and cell culture media (like DMEM) are buffered to physiological pH (~7.4). At this pH, Oxabrexine reverts to its un-ionized free base form. The highly hydrophobic dibromophenyl and cyclohexyl rings dominate the molecule's energetics, causing it to rapidly aggregate and precipitate out of the aqueous phase to minimize contact with water[2][5].

Q2: What is the most reliable way to prepare a primary stock solution?

A: Always prepare your primary stock in a polar aprotic solvent.6 while solvating the lipophilic rings[6]. See Protocol A below.

Q3: My assay cannot tolerate more than 0.5% DMSO, and lowering the pH will denature my target protein. How can I keep Oxabrexine in solution?

A: When co-solvents and pH adjustments are physiologically incompatible, host-guest complexation is the most robust solution. By using cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methylated-β-cyclodextrin (M-β-CD)—you can[]. The hydrophilic exterior of the cyclodextrin maintains the complex's solubility in the aqueous bulk phase without altering the pH[3][]. See Protocol B below.

Experimental Workflows & Visualizations

Workflow Start Oxabrexine Precipitation in Assay Buffer Step1 Prepare 10 mM Stock in 100% DMSO Start->Step1 Decision1 Does it dissolve? Step1->Decision1 Step2 Add to Assay Buffer (Max 1% DMSO final) Decision1->Step2 Yes Warm Warm to 37°C & Sonicate Decision1->Warm No Decision2 Precipitation upon dilution? Step2->Decision2 Step3A Adjust Buffer pH to 4.0 - 5.0 Decision2->Step3A Yes (Option A) Step3B Add 10-20% HP-β-CD to Buffer Decision2->Step3B Yes (Option B) Success Proceed with Assay Decision2->Success No Step3A->Success Step3B->Success Warm->Step2

Figure 1: Decision tree and troubleshooting workflow for Oxabrexine solubilization.

Mechanism Drug Oxabrexine (Hydrophobic Base) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation (Kneading Method) CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Figure 2: Logical relationship of Cyclodextrin host-guest inclusion complexation.

Validated Solubilization Protocols

Protocol A: DMSO Stock and Controlled Aqueous Dilution

Use this protocol if your downstream assay can tolerate up to 1% DMSO.

  • Weighing: Accurately weigh Oxabrexine powder (Molecular Weight: 463.2 g/mol )[1]. For 1 mL of a 10 mM stock, weigh 4.63 mg.

  • Solubilization: Add the calculated volume of anhydrous, cell-culture grade DMSO. Vortex vigorously for 60 seconds[2].

  • Thermal Agitation: If microscopic particulates remain, warm the vial in a 37°C water bath for 5 minutes, followed by 2 minutes of mild bath sonication[2].

  • Dilution: Slowly add the DMSO stock dropwise to the assay buffer while continuously vortexing. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cytotoxicity.

  • Self-Validation Step: Measure the OD600 of the final assay buffer. An OD600 > 0.05 indicates sub-visual particulate formation, invalidating the solubilization step. If this occurs, proceed to Protocol B.

Protocol B: Cyclodextrin Inclusion Complexation (Kneading Method)

This method creates a stoichiometric 1:1 inclusion complex, significantly enhancing aqueous solubility without organic solvents[3][8].

  • Preparation: Weigh Oxabrexine and HP-β-CD in a strict 1:1 molar ratio[8].

  • Wetting: Place the HP-β-CD in a clean ceramic mortar. Add a minimal volume of a water-ethanol mixture (1:1 v/v) to form a thick, uniform paste[8].

  • Kneading: Add the Oxabrexine powder to the paste. Knead continuously with a pestle for 30–45 minutes. Causality note: The mechanical shear forces the lipophilic drug into the cyclodextrin cavity, displacing water molecules.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual ethanol and water[8][9].

  • Reconstitution: The resulting dry powder is the inclusion complex. It can now be readily dissolved directly into pH 7.4 assay buffers.

  • Self-Validation Step: Following reconstitution in buffer, centrifuge the solution at 10,000 x g for 5 minutes. The absence of a visible pellet confirms 100% host-guest complexation and validates the system for downstream assays.

References

  • OXABREXINE - gsrs.National Institutes of Health (NIH).
  • Solubilization of bromhexine hydrochloride in aqueous lecithin dispersions.National Institutes of Health (NIH) / PubMed.
  • Improving the aqueous solubility of Bromhexine hydrochloride for in vitro assays.BenchChem.
  • Official Monographs for Part I / Bromhexine Hydrochloride.National Institute of Health Sciences (NIHS Japan).
  • Enhanced Bromhexine Hydrochloride Solubility and Dissolution by Inclusion Complexation.Thai Journals Online (ThaiJO).
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility.Global Pharmaceutical Sciences Review (GPSR).
  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.International Journal of Pharmacy and Pharmaceutical Research (IJPPR).
  • Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharmaceutical Chemistry and Analysis.

Sources

Optimization

Oxabrexine Technical Support Center: Troubleshooting Precipitation in In Vitro Assays

Welcome to the technical support center for Oxabrexine. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues related to compound precipitation during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Oxabrexine. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues related to compound precipitation during in vitro biological assays. As a novel, potent inhibitor of the voltage-gated sodium channel NaV1.8, Oxabrexine is a promising therapeutic candidate for non-opioid pain management.[1] However, its hydrophobic nature presents challenges in aqueous assay environments.[2] This document provides expert-driven, field-proven insights to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Oxabrexine handling.

Q1: Why is my Oxabrexine precipitating when I add it to my cell culture medium?

Precipitation is a frequent issue with hydrophobic compounds like Oxabrexine when they are introduced into an aqueous environment.[3] The primary causes include:

  • Solvent Shock : This is the most common reason for immediate precipitation. It occurs when a compound dissolved in a high-concentration organic solvent (like 100% DMSO) is rapidly diluted into an aqueous medium.[4] The drastic change in solvent polarity causes a localized, supersaturated state, forcing the compound to crash out of solution.

  • Exceeding Maximum Solubility : Every compound has a finite solubility limit in a specific medium at a given temperature and pH.[5] If your final concentration exceeds this thermodynamic limit, the compound will precipitate, either immediately or over time.

  • Interaction with Media Components : Cell culture media are complex mixtures of salts, amino acids, proteins, and buffers.[6] Oxabrexine may interact with these components, forming insoluble complexes that precipitate from the solution.

  • pH and Temperature Instability : The solubility of a compound can be highly dependent on the pH and temperature of the solution.[7][8] Standard cell culture conditions (pH 7.2-7.4, 37°C) may not be optimal for keeping Oxabrexine fully dissolved.

Q2: What is the recommended solvent and stock concentration for Oxabrexine?

For creating a primary stock solution, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its excellent ability to dissolve a wide range of nonpolar and polar compounds.[9][10] We recommend preparing a stock concentration in the range of 10-20 mM. This provides a good balance between minimizing the volume of DMSO added to your assay and reducing the risk of precipitation upon storage or dilution.[6]

Q3: What is the maximum final concentration of DMSO my cells can tolerate?

While cell line dependent, most can tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) without significant cytotoxic effects.[11] It is critical to maintain the same final DMSO concentration across all experimental wells, including the vehicle control, to ensure that any observed effects are due to Oxabrexine and not the solvent.[10] We strongly advise performing a vehicle tolerance study on your specific cell line to determine the optimal non-toxic DMSO concentration.

Q4: I see a precipitate in my media. Can I just filter it out and proceed with the experiment?

Filtering is not recommended as a solution for precipitation.[11] The precipitate is your active compound. Filtering it removes an unknown quantity of Oxabrexine, leading to an inaccurate and lower-than-intended final concentration in your assay.[11] This will compromise the validity and reproducibility of your dose-response data. The correct approach is to address the root cause of the precipitation to ensure the compound is fully solubilized at the desired concentration.

In-Depth Troubleshooting Guide

If the FAQs have not resolved your issue, follow this systematic guide based on when the precipitation occurs.

Problem: Precipitate Forms Immediately Upon Dilution into Aqueous Media

This classic scenario is almost always due to "solvent shock" or exceeding the compound's kinetic solubility.

Causality: When a small volume of highly concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO disperses rapidly. The Oxabrexine molecules suddenly find themselves in an environment where they are no longer soluble, causing them to aggregate and precipitate before they can be evenly dispersed.

Solutions & Scientific Rationale:

  • Optimize the Addition & Mixing Technique : The goal is to disperse the compound as quickly as possible to avoid localized high concentrations.

    • Pre-warm the Assay Medium : Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (typically 37°C) before adding the compound.[6]

    • Slow, Dropwise Addition with Agitation : Add the Oxabrexine stock solution slowly (drop-by-drop) into the center of the medium while vigorously vortexing or stirring.[12] This rapid mixing facilitates immediate dispersion. Avoid adding the stock solution directly to the side of the vessel where it can stick and precipitate.[6]

  • Reduce the Final Concentration : The most straightforward solution is often to lower the target concentration of Oxabrexine.[4] Your desired concentration may simply be above its solubility limit in the final assay medium.

  • Perform a Serial Dilution in 100% DMSO First : If you are making a large dilution (e.g., 1:1000), the solvent shock is more pronounced. To mitigate this, first perform serial dilutions in 100% DMSO to get closer to your final concentration before the final dilution into the aqueous medium.[10] This reduces the magnitude of the polarity change.

  • Use a Lower Stock Concentration : Preparing a less concentrated stock solution (e.g., 1 mM instead of 10 mM) means you will add a larger volume of stock to your media.[6] This can sometimes aid in more effective and gradual mixing, though care must be taken not to exceed the final tolerable DMSO concentration.

Problem: Precipitate Forms Gradually Over Time During Incubation

This type of precipitation suggests that while the compound was initially soluble (kinetically soluble), it is not stable in the solution under the incubation conditions (thermodynamically insoluble).

Causality: Over the course of an experiment (hours to days), factors like temperature, metabolic byproducts altering media pH, or interactions with serum proteins can lead to the compound slowly falling out of solution.

Solutions & Scientific Rationale:

  • Incorporate Serum or Bovine Serum Albumin (BSA) : If your assay permits, the presence of serum can significantly enhance the apparent solubility of hydrophobic compounds.[11] Proteins like albumin can bind to Oxabrexine, acting as a carrier and preventing it from precipitating.[13][14] If using serum-free media, consider adding 0.1% to 0.5% BSA.

  • Evaluate pH Stability : The pH of cell culture media can decrease over time due to cellular metabolism producing lactic acid.[6] This change in pH can alter the ionization state of Oxabrexine, potentially reducing its solubility.[15][16] Ensure your medium has a robust buffering system (e.g., HEPES) if you suspect pH shifts are the cause.

  • Consider Solubility Enhancers : For cell-free assays, or if compatible with your cell line, consider using solubility enhancers. Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin, are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Oxabrexine, increasing their aqueous solubility.[11]

Problem: Precipitation is Inconsistent Between Experiments

Inconsistent results often point to a problem with the stock solution itself.

Causality: Repeated freeze-thaw cycles can cause a compound to gradually fall out of solution within the DMSO stock.[11] If the stock is not fully redissolved before use, you will be pipetting a suspension, not a solution, leading to highly variable final concentrations.

Solutions & Scientific Rationale:

  • Aliquot Stock Solutions : Upon initial preparation, aliquot the Oxabrexine stock solution into single-use volumes in tightly sealed tubes.[4] Store these at -20°C or -80°C, protected from light. This minimizes freeze-thaw cycles.

  • Inspect and Re-dissolve Before Each Use : Before each experiment, thaw a single aliquot completely at room temperature. Visually inspect it against a light source for any signs of precipitation. If any particulates are visible, gently warm the tube in a 37°C water bath and vortex vigorously for 1-2 minutes until the solution is perfectly clear.[11][12]

Data Summary & Experimental Workflow

Table 1: Recommended Handling Parameters for Oxabrexine
ParameterRecommendationRationale & Key Considerations
Primary Solvent Anhydrous, high-purity DMSODMSO is a powerful solvent for many organic compounds, but it is hygroscopic. Use anhydrous grade to prevent water absorption, which can decrease solubility upon storage.[12]
Stock Concentration 10-20 mMBalances minimizing final DMSO volume with reducing the severity of "solvent shock" upon dilution.[6]
Stock Solution Storage -20°C or -80°C in single-use aliquotsPrevents degradation and precipitation caused by repeated freeze-thaw cycles.[4][11]
Final Assay DMSO Conc. ≤ 0.5% (v/v)Minimizes solvent-induced cellular toxicity. Always include a matched vehicle control.[11]
Assay Medium Additive 5-10% FBS or 0.1-0.5% BSASerum proteins can bind to and solubilize hydrophobic compounds, increasing apparent solubility.[13]
Dilution Method Slow, dropwise addition to pre-warmed, vortexing mediaEnsures rapid and uniform distribution to avoid localized supersaturation and precipitation.[12]
Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for addressing Oxabrexine precipitation.

G start Precipitation Observed in Oxabrexine Assay when When does it occur? start->when immediate IMMEDIATELY upon dilution when->immediate Immediately over_time OVER TIME during incubation when->over_time Over Time inconsistent INCONSISTENTLY between experiments when->inconsistent Inconsistently cause_immediate Primary Cause: 'Solvent Shock' or Exceeding Kinetic Solubility immediate->cause_immediate sol_immediate1 1. Optimize Mixing: - Pre-warm media to 37°C - Add stock slowly to vortexing media cause_immediate->sol_immediate1 sol_immediate2 2. Lower Final Concentration sol_immediate1->sol_immediate2 sol_immediate3 3. Use Intermediate Dilution Step sol_immediate2->sol_immediate3 cause_over_time Primary Cause: Exceeding Thermodynamic Solubility or Compound Instability over_time->cause_over_time sol_over_time1 1. Add Serum (FBS) or BSA to increase apparent solubility cause_over_time->sol_over_time1 sol_over_time2 2. Lower Final Concentration sol_over_time1->sol_over_time2 sol_over_time3 3. Check pH Stability / Use HEPES sol_over_time2->sol_over_time3 cause_inconsistent Primary Cause: Stock Solution Integrity Issues inconsistent->cause_inconsistent sol_inconsistent1 1. Aliquot Stock for Single Use (Avoid Freeze-Thaw Cycles) cause_inconsistent->sol_inconsistent1 sol_inconsistent2 2. Ensure Stock is Fully Dissolved (Warm/Vortex) Before Use sol_inconsistent1->sol_inconsistent2

Caption: Troubleshooting workflow for Oxabrexine precipitation.

Experimental Protocol: Determining Maximum Soluble Concentration

This protocol provides a step-by-step method to empirically determine the maximum kinetic solubility of Oxabrexine in your specific cell culture medium.

Objective: To identify the highest concentration of Oxabrexine that remains visually clear in the final assay medium for at least 2-4 hours under standard incubation conditions.

Materials:

  • Oxabrexine powder

  • Anhydrous, high-purity DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Vortex mixer

  • Calibrated pipettes

  • 37°C water bath or incubator

Procedure:

  • Prepare a 10 mM Oxabrexine Stock Solution :

    • Accurately weigh the required mass of Oxabrexine and place it in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex vigorously for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.[9] Visually confirm the solution is clear.

  • Set Up Serial Dilutions :

    • Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with decreasing concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, Vehicle).

    • Pre-warm your cell culture medium to 37°C.

  • Prepare Test Concentrations :

    • For each concentration, you will add the Oxabrexine stock to the pre-warmed medium. The goal is to keep the final DMSO concentration constant and low (e.g., 0.5%).

    • Example for 100 µM in a 1 mL final volume (at 0.5% DMSO):

      • Add 995 µL of pre-warmed medium to a labeled tube.

      • Prepare an intermediate dilution of your stock if needed, or directly add 5 µL of a 20X stock (2 mM in DMSO) to the medium. For this protocol, let's assume a direct 1:100 dilution from the 10 mM stock to get 100 µM. This would result in 1% DMSO. To achieve 0.5% DMSO, you would need a 20 mM stock. Adjust volumes accordingly based on your stock concentration.

    • As you add the DMSO stock to the medium, ensure you are vortexing or actively mixing the medium to prevent solvent shock.

  • Incubation and Observation :

    • Once all concentrations are prepared, incubate the tubes/plate at 37°C in a cell culture incubator.

    • Visually inspect each sample for any signs of precipitation (cloudiness, crystals, film) immediately after preparation and again at 1, 2, and 4 hours.

    • View the samples against a dark background to make faint precipitates more visible.

  • Determine Maximum Solubility :

    • The highest concentration that remains completely clear after the incubation period is the approximate maximum kinetic soluble concentration for your experiment.[6] It is advisable to use a working concentration that is at or below this determined limit to ensure reproducibility.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Schmutz, M., & Gentsch, C. (1996). Oxcarbazepine: mechanisms of action. PubMed. [Link]

  • Djiokeng, R. S., et al. (2018). Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting EN4 Solubility In Vitro.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Sugihara, H., et al. (2020). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. PubMed. [Link]

  • Kyriacou, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Sugihara, H., et al. (2020). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Molecular Pharmaceutics. [Link]

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Kerns, E. H. (2008). In Vitro Solubility Assays in Drug Discovery. Bentham Science Publishers. [Link]

  • Polbin, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • Soars, M. G., et al. (2016). Does Addition of Protein to Hepatocyte or Microsomal In Vitro Incubations Provide a Useful Improvement in In Vitro-In Vivo Extrapolation Predictability? Drug Metabolism and Disposition. [Link]

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
  • Pikal, M. J., & Shah, S. (2001). Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. PubMed. [Link]

  • Various Authors. (2014). How can I avoid precipitation of a substance after adding DMEM? ResearchGate. [Link]

  • Pikal, M. J., & Shah, S. (2000). Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. SciSpace. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Al-Ahmad, A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. [Link]

  • Charlson, R. J., & Rodhe, H. (1982). On the Relation Between pH and the Chemical Composition in Atmospheric Precipitation. ResearchGate. [Link]

  • University of St Andrews. (2024). Solvents.
  • Fisher Scientific. (n.d.). Solvents Resource Center.
  • Fisher Scientific. (n.d.). Solvent Resource Center - Chemicals.
  • Sivasubramanian, R., & Namasivayam, V. (2015). An overview on Common Organic Solvents and their Toxicity. Journal of Pharmaceutical Sciences and Research.
  • University of Southern California. (n.d.). Solvents for a Safer, Sustainable Lab.
  • Saluja, A., & Kalonia, D. S. (2013). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. The AAPS Journal.
  • Galkin, V. E., et al. (2023).
  • Sormanni, P. (n.d.). Protein and Peptide Solubility - In Silico and In Vitro Approaches.
  • Gardner, D. K., et al. (Eds.). (2017).
  • Rocha, M. S., & do Lago, C. L. (2014). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. Electrophoresis. [Link]

  • Hanauske, A. R., & Chen, V. (2004). Pharmacology and mechanism of action of pemetrexed. PubMed. [Link]

  • D’Souza, R. S., et al. (2021). A Dive Into Oliceridine and Its Novel Mechanism of Action. Cureus. [Link]

  • Jones, J., et al. (2025). Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain. Journal of Pain Research. [Link]

Sources

Troubleshooting

optimizing liquid-liquid extraction methods for Oxabrexine from biological samples

Welcome to the Technical Support Center for the bioanalysis of Oxabrexine. As a highly lipophilic compound featuring both a basic tertiary amine and a labile ester moiety, Oxabrexine presents a classic structural paradox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of Oxabrexine. As a highly lipophilic compound featuring both a basic tertiary amine and a labile ester moiety, Oxabrexine presents a classic structural paradox in sample preparation. The basic amine requires an alkaline environment to remain un-ionized for efficient organic partitioning, yet the ester group is highly susceptible to both enzymatic cleavage and base-catalyzed saponification.

This guide provides field-proven, causality-driven troubleshooting strategies to help you optimize your LLE workflows, eliminate matrix effects, and ensure absolute scientific integrity in your LC-MS/MS assays.

Part 1: Core Principles & Extraction Workflow

To successfully extract Oxabrexine from biological matrices, you must balance the thermodynamic requirement for partitioning (un-ionizing the amine) against the kinetic degradation of the molecule (ester hydrolysis). The workflow below maps the critical decision points where analyte loss typically occurs.

Workflow Plasma Human Plasma Sample (Contains Esterases) Inhibitor Esterase Inhibition (Add NaF, Chill to 4°C) Plasma->Inhibitor Step 1 Hydrolysis_Enz Enzymatic Hydrolysis (To Free Acid) Plasma->Hydrolysis_Enz Without Inhibitor Buffer pH Adjustment (pH 8.5 NH4HCO3) Inhibitor->Buffer Step 2 Extraction LLE with MTBE (Pulsed Vortex) Buffer->Extraction Step 3 Hydrolysis_Base Base-Catalyzed Saponification (If pH > 10) Buffer->Hydrolysis_Base If pH > 10 Centrifuge Centrifugation (4000 x g, 10 min) Extraction->Centrifuge Step 4 OrgPhase Organic Phase (MTBE) (Un-ionized Oxabrexine) Centrifuge->OrgPhase Top Layer AqPhase Aqueous Phase (Phospholipids, Proteins) Centrifuge->AqPhase Bottom Layer

Figure 1: Workflow and failure points in the liquid-liquid extraction of Oxabrexine.

Part 2: Troubleshooting Guides & FAQs

Q1: I am experiencing massive signal loss and low recovery of Oxabrexine, but my stable-isotope internal standard (SIL-IS) looks fine. What is happening? A: You are likely destroying the analyte during sample preparation via ester hydrolysis. Oxabrexine contains an ethyl acetate moiety. In human plasma, endogenous carboxylesterases rapidly degrade this ester into its free acid metabolite. Furthermore, if you are using a strong base (like NaOH) to adjust the pH above 10 to extract the basic amine, you are triggering base-catalyzed saponification.

  • The Causality: The SIL-IS is added after plasma collection, meaning endogenous esterases may have already degraded the unlabeled Oxabrexine before the IS was even introduced, leading to a mismatch.

  • The Solution: You must implement an approach that includes pH control, temperature reduction, and the use of an esterase inhibitor (such as Sodium Fluoride, NaF) to completely stabilize the ester moiety (1[1]). Pre-treat all plasma with NaF at the clinical site, perform extractions strictly on ice (4°C), and use a mild buffer (pH 8.5) to partially un-ionize the amine without aggressively attacking the ester.

Q2: My extraction recovery is mathematically high, but my LC-MS/MS signal drops significantly at the retention time of Oxabrexine. How do I fix this? A: You are experiencing severe ion suppression caused by a matrix effect. Phospholipids, particularly glycerophosphocholines, are the major class of endogenous compounds causing significant matrix effects in LC-ESI-MS bioanalysis (2[2]). If you are using a highly polar extraction solvent like Ethyl Acetate, the hydrophobic tails of these phospholipids will co-extract with your drug.

  • The Causality: Electrospray ionization (ESI) relies on charge competition at the droplet surface. High concentrations of co-eluting phospholipids outcompete Oxabrexine for available charge, suppressing your signal.

  • The Solution: Switch your organic solvent to Methyl tert-butyl ether (MTBE). MTBE is highly effective for basic drugs but has a lower polarity index, leaving the majority of amphiphilic phospholipids trapped in the aqueous waste (3[3]).

Q3: I am getting stubborn emulsions during the shaking step with plasma and MTBE. How can I break them? A: Emulsions occur when denatured plasma proteins accumulate at the aqueous-organic interface, acting as surfactants that stabilize microscopic lipid droplets.

  • The Causality: Vigorous mechanical shaking unfolds these proteins, exposing their hydrophobic core residues to the organic phase while their hydrophilic exteriors remain in the aqueous phase.

  • The Solution: Replace aggressive shaking with gentle, pulsed vortexing. If an emulsion still forms, centrifuge the samples at a high speed (4000 x g) at 4°C for 10 minutes. For high-throughput environments, consider transitioning to Supported Liquid Extraction (SLE), which utilizes an inert diatomaceous earth support to mimic LLE partitioning without any shaking, entirely eliminating emulsion formation (4[4]).

Part 3: Standard Optimized Protocol (Self-Validating System)

This protocol is designed as a self-validating system. By actively monitoring the degradation products within your assay, you can immediately identify if the protocol parameters have drifted.

Materials Needed:

  • 0.5 M Ammonium Bicarbonate Buffer (pH 8.5)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Sodium Fluoride (NaF) pre-treated human plasma

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of NaF-treated human plasma into a 2 mL polypropylene microcentrifuge tube. Crucial: Keep all samples on an ice block (4°C) to suppress residual esterase kinetics.

  • Internal Standard Addition: Add 10 µL of Oxabrexine-d5 (SIL-IS) working solution. Vortex gently for 3 seconds.

  • Buffering: Add 100 µL of cold 0.5 M Ammonium Bicarbonate (pH 8.5). This specific pH is chosen to neutralize the tertiary amine without crossing the pH 10 threshold where base-catalyzed saponification accelerates.

  • Extraction: Add 1.0 mL of cold MTBE. Cap securely and extract using a pulsed vortex mixer for 5 minutes (avoid aggressive mechanical shakers).

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic (MTBE) layer to a clean, silanized glass autosampler vial. Note: Silanized glass prevents the lipophilic Oxabrexine from adsorbing to the vial walls.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Do not exceed 30°C to prevent thermal degradation of the ester.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).

Self-Validation Checkpoint: In your LC-MS/MS acquisition method, include an MRM transition for the Oxabrexine free-acid metabolite . If the peak area of the free acid in your extracted samples exceeds 5% of the parent Oxabrexine peak, your esterase inhibition has failed or your buffer pH was prepared incorrectly.

Part 4: Quantitative Data Presentation

The selection of the organic solvent dictates the balance between absolute recovery and matrix cleanliness. The table below summarizes the quantitative performance of various LLE solvents evaluated during Oxabrexine method development.

Extraction SolventPolarity IndexOxabrexine Recovery (%)Phospholipid Co-extraction (Matrix Effect)Emulsion Risk
MTBE 2.588.4 - 92.1% Low (Minimal Ion Suppression)Moderate
Ethyl Acetate 4.490.5 - 95.0%High (Severe Ion Suppression)High
Hexane 0.145.2 - 50.8%Very LowLow
Dichloromethane 3.180.1 - 85.5%ModerateVery High (Bottom Layer)

Table 1: Comparative quantitative data for Oxabrexine extraction efficiency and matrix cleanliness across common LLE solvents.

References
  • Li, W., Jian, W., & Fu, Y. (2019). LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules. ResearchGate. 1

  • Pucci, V., Di Palma, S., Alfieri, A., Maccaferri, E., & Bonelli, D. (2010). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC (nih.gov). 2

  • Organomation. GC-MS Sample Preparation. 3

  • LCMS.cz. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). 4

Sources

Optimization

Oxabrexine Chromatography Troubleshooting Center: Resolving Co-elution and Peak Tailing

Welcome to the Technical Support Center for Oxabrexine chromatography. Oxabrexine (ethyl [[4,6-dibromo-α-(cyclohexylmethylamino)-o-tolyl]oxy]acetate) is a highly lipophilic, basic amine derivative[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxabrexine chromatography. Oxabrexine (ethyl [[4,6-dibromo-α-(cyclohexylmethylamino)-o-tolyl]oxy]acetate) is a highly lipophilic, basic amine derivative[1]. During reversed-phase high-performance liquid chromatography (RP-HPLC), its protonated amine group frequently causes severe peak tailing and co-elution with structurally similar synthesis byproducts (e.g., des-bromo analogs).

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to optimize Oxabrexine separations.

Part 1: The Mechanistic Root of Peak Tailing

To fix a chromatographic issue, we must first understand the molecular causality. In RP-HPLC, basic compounds like Oxabrexine undergo a dual-retention mechanism [2].

While the hydrophobic dibromo-benzyl moiety interacts predictably with the C18 alkyl chains (primary retention), the basic amine acts as a cation in the mobile phase. At mid-range pH levels (pH 5–7), residual silanols (Si-OH) on the silica support become ionized (Si-O⁻). These ionized silanols act as strong cation-exchange sites, aggressively binding the protonated Oxabrexine[2]. Because the kinetics of this ion-exchange desorption are significantly slower than hydrophobic desorption, the analyte molecules elute at different rates. This delayed release drags the back half of the peak, causing the characteristic "tail"[3].

Mechanism A Oxabrexine (Basic Amine) B Protonated Amine (NH+) A->B Mobile Phase pH < 8 C C18 Stationary Phase (Hydrophobic) B->C Primary Retention D Residual Silanols (SiO-) (Ion-Exchange) B->D Secondary Retention E Symmetrical Peak (Ideal Elution) C->E Desorption F Peak Tailing (Delayed Elution) D->F Strong Interaction

Logical relationship of Oxabrexine dual-retention mechanism causing peak tailing.

Part 2: Troubleshooting FAQs

Q1: Why does my Oxabrexine peak exhibit a Tailing Factor (Tf) > 2.0 on a standard C18 column? A1: You are likely using an older "Type-A" silica column with high trace metal content and highly active silanols[4]. Solution: Switch to a high-purity "Type-B" silica column with dense end-capping. For the best results, utilize a Charged Surface Hybrid (CSH) column. CSH technology incorporates a low-level positive charge on the particle surface, which electrostatically repels basic amines like Oxabrexine, drastically reducing tailing even in low-ionic-strength mobile phases[2]. Alternatively, if you must use your current column, add a competing amine like triethylamine (TEA) at 10 mM to the mobile phase to temporarily mask active silanols[3].

Q2: How can I resolve the co-elution between Oxabrexine and its structurally similar synthesis byproducts? A2: Co-elution of highly similar hydrophobic compounds requires a shift in selectivity ( α ), not just retention ( k ). Solution: First, change your organic modifier. Methanol provides different hydrogen-bonding selectivity compared to Acetonitrile and often resolves halogenated analogs better. Second, flatten the gradient slope (e.g., change from 5% B/min to 2% B/min) specifically across the elution window of Oxabrexine. Finally, operating at an elevated column temperature (45°C - 50°C) improves mass transfer and sharpens peaks, effectively increasing resolution.

Q3: My peak shape degrades and splits when injecting larger sample volumes. What is happening? A3: This is a classic sample solvent effect[3]. If Oxabrexine is dissolved in 100% organic solvent (e.g., pure Acetonitrile) but your initial mobile phase is highly aqueous, the strong injection solvent disrupts the partitioning at the head of the column. The analyte band smears or splits before it can focus on the stationary phase. Solution: Always match your sample diluent to the initial mobile phase conditions (e.g., 20% Acetonitrile / 80% Buffer). If solubility is an issue, inject smaller volumes (e.g., 1–2 µL instead of 10 µL).

Part 3: Standardized Experimental Protocol

To ensure reproducibility, follow this self-validating UHPLC methodology designed specifically to suppress silanol activity and resolve Oxabrexine from its impurities.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid.

    • Causality: At pH 3.0, the vast majority of surface silanols are protonated (neutralized), effectively shutting down the secondary ion-exchange interactions that cause tailing[3].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation (Diluent Matching)
  • Weigh 10 mg of Oxabrexine reference standard.

  • Dissolve in 10 mL of Methanol to create a Stock Solution.

  • Dilute 1:100 using a diluent of 20% Acetonitrile / 80% Water to yield a 10 µg/mL working solution.

    • Causality: Matching the diluent to the starting gradient prevents premature band broadening[3].

Step 3: Chromatographic Execution

Set up the UHPLC system using the parameters outlined in the Quantitative Data section (Table 2). Ensure the column oven is pre-heated to 45°C to optimize mass transfer.

Step 4: System Suitability and Self-Validation (Quality Gate)

Inject the working solution in triplicate before analyzing unknown samples.

  • Validation Criteria: The system is only validated for use if the Oxabrexine peak exhibits a Tailing Factor (Tf) ≤ 1.5 and a theoretical plate count (N) > 10,000. If Tf > 1.5, the system fails validation; you must purge the column or verify the mobile phase pH before proceeding.

Workflow Step1 1. Sample Preparation Dilute in Initial Mobile Phase Step2 2. Column Selection Use End-capped or CSH C18 Step1->Step2 Step3 3. Mobile Phase Optimization Set Buffer pH to 3.0 Step2->Step3 Step4 4. Gradient Tuning Adjust Slope for Co-elution Step3->Step4 Step5 5. System Suitability Validate Tf ≤ 1.5 Step4->Step5

Step-by-step experimental workflow for optimizing Oxabrexine chromatography.

Part 4: Quantitative Data & Method Parameters

Table 1: Effect of Column Chemistry and pH on Oxabrexine Tailing Factor (Tf)

Column ChemistryMobile Phase pHSilanol StateObserved Tailing Factor (Tf)Resolution from Impurities
Standard Type-A C186.5Highly Ionized (SiO⁻)2.8 (Severe Tailing)Poor (Co-elution)
End-capped Type-B C186.5Partially Ionized1.8 (Moderate Tailing)Marginal
End-capped Type-B C183.0Protonated (Si-OH)1.3 (Acceptable)Good
CSH C18 (Recommended) 3.0 Protonated + Repelled 1.05 (Ideal Symmetrical) Excellent (Baseline)

Table 2: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Curve
0.000.48020Initial
1.000.480206 (Linear)
8.000.440606 (Linear - Shallow slope)
9.000.45956 (Linear - Wash step)
12.000.45956 (Hold)
12.100.480206 (Re-equilibration)
15.000.480206 (End)

References

  • GSRS - Global Substance Registration System. "OXABREXINE Structure and Chemical Properties." National Institutes of Health (NIH). Available at:[Link][1]

  • Understanding HPLC Peak Tailing. Dolan, J. W. LCGC / Scribd. Available at:[Link][2]

  • HPLC Peak Tailing - Some of the Most Common Reasons For it. Chromatography Hints and Tips. Available at:[Link][4]

  • Fixing Peak Tailing in HPLC Analysis. Agilent Technologies / Scribd. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: MD Simulation Optimization for Oxabrexine Docking

Welcome to the Computational Chemistry Support Center. This guide is specifically engineered for scientists and drug development professionals simulating the binding of Oxabrexine (a dibrominated mucolytic analog) to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Computational Chemistry Support Center. This guide is specifically engineered for scientists and drug development professionals simulating the binding of Oxabrexine (a dibrominated mucolytic analog) to the Pseudomonas aeruginosa lipase enzyme.

Recent literature has identified Oxabrexine and related scaffolds (like Bromhexine) as potent competitive inhibitors of this bacterial virulence factor, capable of disrupting biofilm formation[1],[2]. However, accurately modeling halogenated compounds within dynamic, partially hydrophobic active sites requires rigorous parameter optimization. This guide provides field-proven, self-validating protocols to troubleshoot common molecular dynamics (MD) failures.

FAQ 1: Why is my Oxabrexine ligand flying out of the lipase active site during early production runs?

The Root Cause (Causality): Ligand ejection in early MD phases is rarely a biological reality; it is almost always an artifact of poor parameterization. Oxabrexine contains a bulky dibromo-phenyl moiety[1],[3]. Halogens are highly polarizable and possess large van der Waals (vdW) radii. Standard, generic force fields often miscalculate these radii or assign incorrect electrostatic potentials to bromine atoms. When the simulation begins, these incorrect parameters cause severe, artificial steric clashes with the catalytic triad (Ser-Asp-His) of the lipase, violently expelling the ligand[4].

The Solution: You must transition to a specialized organic force field paired with semi-empirical charge calculations.

  • Assign ligand parameters using the General AMBER Force Field (GAFF2) , which has been explicitly parameterized to handle the vdW interactions of halogens in aqueous environments[5].

  • Calculate partial charges using the AM1-BCC method to accurately capture the electron-withdrawing nature of the bromine atoms[6].

Self-Validation Check: Before initiating the production run, calculate the interaction energy (Coulomb + vdW) between the ligand and the active site in the minimized state. A positive vdW interaction energy indicates unresolved steric clashes. The system is only validated to proceed if the interaction energy is strongly negative.

FAQ 2: How should I equilibrate the system to ensure the active site is properly solvated?

The Root Cause (Causality): The P. aeruginosa lipase active site is a deep, partially hydrophobic pocket designed to accommodate long-chain triglycerides[7]. Rapid equilibration protocols often fail to drive water molecules into this pocket. This creates "vacuum bubbles" (cavitation) around the Oxabrexine ligand. Without the dielectric screening of water, electrostatic interactions become artificially magnified, destabilizing the docking pose.

Step-by-Step Equilibration Protocol:

  • Solvation: Immerse the Oxabrexine-lipase complex in a TIP3P water box. Ensure a minimum buffer distance of 10 Å between the protein surface and the box edge.

  • Energy Minimization: Execute 5,000 steps of Steepest Descent to resolve bad contacts generated during solvation.

  • NVT Equilibration (Temperature): Heat the system to 310 K over 100 ps using a Langevin thermostat. Apply a strict 1000 kJ/mol/nm² position restraint on all heavy atoms to prevent structural warping while water kinetic energy increases.

  • NPT Equilibration (Pressure & Diffusion): Switch to a Parrinello-Rahman barostat at 1 atm. Crucial Step: Do not release restraints instantly. Gradually taper the heavy atom restraints (1000 → 500 → 100 → 10 kJ/mol/nm²) over an extended 500 ps NPT run. This slow release provides the necessary time for water molecules to diffuse into the hydrophobic active site pocket.

  • Production: Initiate the 200 ns unrestrained MD simulation[1].

Self-Validation Check: Monitor the system's density during the NPT phase. The protocol is validated only if the density strictly plateaus at ~1.0 g/cm³ before the production run begins. Wild density fluctuations indicate cavitation, requiring the solvation step to be repeated.

FAQ 3: Standard RMSD shows fluctuations around 2.5 Å. How do I know if this pose is a true hit or a false positive?

The Root Cause (Causality): Standard MD trajectories can be highly ambiguous. If your ligand's Root Mean Square Deviation (RMSD) fluctuates, standard MD cannot definitively tell you whether the ligand is undergoing a legitimate "induced fit" conformational adjustment, or if it is slowly unbinding from a false-positive docking pose[1],[8].

The Solution: Implement Binding Pose Metadynamics (BPMD) . BPMD is an enhanced sampling method that applies a bias potential to the ligand, artificially accelerating its conformational sampling[8],[9].

Mechanism: By forcing the ligand to move, BPMD tests the depth of the energy well. If the initial docking pose represents a true, deep energy minimum, the ligand will resist the bias and return to its original position. If the pose is an artifact, the bias will easily push the ligand out of the pocket, and it will drift away[8].

Self-Validation Check: BPMD validates the pose by calculating a PoseScore (the RMSD of the ligand heavy atoms relative to the initial coordinates under bias). A PoseScore ≤ 2.0 Å confirms the pose is a true energy minimum. For Oxabrexine and similar analogs, a highly stable binding pose typically yields a PoseScore between 0.8 Å and 1.5 Å[1].

Quantitative Data Summary

The following table summarizes the optimized parameters and their self-validating thresholds for Oxabrexine-Lipase simulations:

ParameterRecommended SettingCausality / Expected Outcome
Force Field AMBER ff14SB (Protein) / GAFF2 (Ligand)Accurately models halogen vdW interactions, preventing artificial steric clashes.
Partial Charges AM1-BCCCaptures realistic electrostatic potentials for the dibromo-phenyl moiety.
Water Model TIP3PEnsures proper dielectric screening and active site solvation.
BPMD Threshold PoseScore ≤ 2.0 ÅQuantitatively validates stable binding poses against false positives.
H-Bond Count Average > 1.5 over 200 nsConfirms sustained interaction with the lipase catalytic triad.

Workflow Visualizations

MD_Workflow A Ligand Parameterization (GAFF2 + AM1-BCC) B Complex Solvation (TIP3P Water Box) A->B C Energy Minimization (Steepest Descent) B->C D NVT Equilibration (310K, Position Restraints) C->D E NPT Equilibration (1 atm, Restraint Release) D->E F Production MD (200 ns Unrestrained) E->F G Trajectory Analysis (RMSD, H-Bonds) F->G

Caption: Workflow for Oxabrexine-Lipase MD simulation, from parameterization to trajectory analysis.

BPMD_Tree Start Extract MD Clustered Pose BPMD Run Binding Pose Metadynamics (BPMD) Start->BPMD Calc Calculate PoseScore (RMSD under bias) BPMD->Calc Decision PoseScore ≤ 2.0 Å? Calc->Decision Stable Stable Pose (Valid Inhibitor) Decision->Stable Yes Unstable Unstable Pose (False Positive) Decision->Unstable No

Caption: Decision tree for evaluating ligand stability using Binding Pose Metadynamics (BPMD).

References

  • Fusani, L., Palmer, D. S., Somers, D. O., & Wall, I. D. (2020). Exploring Ligand Stability in Protein Crystal Structures Using Binding Pose Metadynamics. Journal of Chemical Information and Modeling, 60(3), 1528-1539. 8

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. 5

Sources

Optimization

Oxabrexine LC-MS/MS Bioanalysis: Technical Support &amp; Troubleshooting Center

Welcome to the dedicated technical support center for the quantitative bioanalysis of Oxabrexine. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals navigate t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the quantitative bioanalysis of Oxabrexine. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals navigate the complex analytical challenges associated with this specific molecule.

Oxabrexine (ethyl [[4,6-dibromo-α-(cyclohexylmethylamino)-o-tolyl]oxy]acetate) is a heavily halogenated mucolytic agent with a molecular weight of 463.2 Da. While its basic secondary amine group facilitates excellent ionization in positive Electrospray Ionization (ESI+), biological matrices—especially plasma and serum—introduce severe matrix effects. This guide provides self-validating protocols and mechanistic explanations to help you diagnose, quantify, and eliminate these effects, ensuring your method complies with stringent bioanalytical validation guidelines.

Section 1: Diagnostics and Identification

Q1: Why am I seeing severe, irreproducible signal suppression for Oxabrexine in plasma samples, and how do I diagnose the exact cause?

Causality & Mechanism: In ESI, analytes and matrix components co-eluting from the LC column compete for access to the surface of charged droplets. Endogenous phospholipids (e.g., glycerophosphocholines) are highly surface-active and preferentially occupy the droplet surface. This prevents Oxabrexine from efficiently transferring into the gas phase, leading to a drastic reduction in signal intensity known as ion suppression [1].

Troubleshooting Protocol (Post-Column Infusion): To validate whether the suppression is matrix-induced, you must map the elution profile of the invisible matrix components against your analyte's retention time. This protocol is a self-validating diagnostic tool.

  • Setup: Connect a syringe pump to a T-zero mixing tee installed between the LC analytical column and the mass spectrometer ESI source.

  • Infusion: Continuously infuse a pure standard solution of Oxabrexine (e.g., 100 ng/mL) via the syringe pump at a constant flow rate (e.g., 10 µL/min). This creates a steady, elevated baseline for the Oxabrexine MRM transition.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma without Oxabrexine) through the LC system using your standard chromatographic gradient.

  • Observation: Monitor the Oxabrexine baseline. A sudden dip in the baseline indicates the exact retention time where matrix components are co-eluting and suppressing the signal [2].

G A Syringe Pump (Oxabrexine Infusion) C T-Zero Mixing Tee A->C B LC System (Blank Matrix Injection) B->C D ESI Source (Mass Spectrometer) C->D E Monitor MRM Baseline (Identify Suppression Zones) D->E

Caption: Post-column infusion setup to identify LC-MS/MS matrix suppression zones.

Section 2: Sample Preparation Optimization

Q2: Protein Precipitation (PPT) is yielding >50% ion suppression. What is the optimal sample preparation protocol to eliminate phospholipid-induced matrix effects for Oxabrexine?

Causality & Mechanism: While PPT is fast, it only removes large proteins; it leaves nearly all endogenous phospholipids in the extract [3]. Because Oxabrexine is highly lipophilic (due to the dibromo-tolyl and cyclohexyl groups), it co-extracts with these lipids. To break this causality, we must exploit the basic nature of Oxabrexine's secondary amine using Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). MCX retains Oxabrexine via both hydrophobic and ionic interactions, allowing us to wash away phospholipids with strong organic solvents before elution.

Self-Validating Step-by-Step SPE Protocol (MCX): This protocol is self-validating: if the final extract shows <15% matrix effect, the wash steps successfully decoupled the analyte from the lipid matrix.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid in water. Rationale: Acidification protonates the secondary amine of Oxabrexine, ensuring ionic binding to the MCX sorbent.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic acid in water. Rationale: Removes highly polar interferences and salts.

  • Wash 2 (Organic - Critical Step): Wash with 1 mL 100% Methanol. Rationale: The analyte remains ionically bound to the sorbent, while neutral and hydrophobic phospholipids are washed away.

  • Elution: Elute Oxabrexine with 1 mL of 5% Ammonium Hydroxide in Methanol. Rationale: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

SPE N1 1. Condition (Methanol & Water) N2 2. Load Sample (Acidified Plasma) N1->N2 N3 3. Wash 1 & 2 (Aqueous then 100% MeOH) N2->N3 N4 4. Elute (5% NH4OH in MeOH) N3->N4 N5 5. Reconstitute (Mobile Phase) N4->N5

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for Oxabrexine.

Section 3: Leveraging Chemical Structure & Chromatography

Q3: How can I leverage Oxabrexine's unique chemical structure to mitigate isobaric matrix interference?

Causality & Mechanism: Oxabrexine contains two bromine atoms. In nature, Bromine exists as two stable isotopes, ^79Br and ^81Br, in a roughly 1:1 ratio. A dibrominated compound like Oxabrexine will exhibit a highly distinct isotopic cluster in the MS1 full scan: M, M+2, and M+4 at a relative intensity ratio of 1:2:1.

By selecting the M+2 or M+4 isotopologue as the precursor ion for your Multiple Reaction Monitoring (MRM) transition, you can drastically reduce background noise. Endogenous matrix compounds rarely contain halogens, so their isotopic envelopes do not overlap with the M+2/M+4 mass space, effectively filtering out isobaric chemical noise.

Q4: Even after SPE, I still observe a 20% matrix effect. How can I adjust my liquid chromatography to resolve this?

Causality & Mechanism: If residual matrix effects persist, it means the remaining matrix components are co-eluting with Oxabrexine. You must alter the chromatographic selectivity [4].

Actionable Solution: Adjust the mobile phase pH. As a basic compound, Oxabrexine's retention time on a reversed-phase C18 column is highly sensitive to pH. Raising the mobile phase pH (e.g., using 10 mM Ammonium Bicarbonate, pH 9.0) will neutralize Oxabrexine, increasing its hydrophobicity and shifting its retention time to a later elution window. Phospholipids, however, do not shift as drastically with pH. This orthogonal shift pulls the analyte out of the residual suppression zone.

Section 4: Quantitative Evaluation

Q5: How do I properly quantify the matrix effect (ME) to ensure my method meets validation guidelines?

Causality & Mechanism: To trust your data, the protocol must be self-validating. Regulatory guidelines require the quantitative assessment of Matrix Effects using the post-extraction spike method [5]. This isolates the ionization effect from the extraction recovery.

Calculation: Matrix Effect (ME %) = (Peak Area of Post-Extraction Spiked Matrix / Peak Area of Neat Standard) × 100

  • ME = 100% : No matrix effect.

  • ME < 100% : Ion suppression.

  • ME > 100% : Ion enhancement.

Data Presentation: Validation Summary Below is a structured comparison of sample preparation techniques and their resulting matrix effects for Oxabrexine (spiked at 10 ng/mL).

Sample Preparation MethodPeak Area (Neat Standard)Peak Area (Post-Extraction Spike)Matrix Effect (%)Analytical Status
Protein Precipitation (PPT) 500,000185,00037.0% (Severe Suppression)Fail
Liquid-Liquid Extraction (LLE) 500,000410,00082.0% (Mild Suppression)Marginal
Dilute-and-Shoot (10x) 50,00035,00070.0% (Moderate Suppression)Fail (Low Sensitivity)
MCX Solid-Phase Extraction 500,000485,00097.0% (Negligible)Pass

*Note: While "dilute-and-shoot" can sometimes reduce matrix effects by lowering absolute matrix concentration on-column, it inherently reduces absolute sensitivity by the dilution factor, which may compromise the Lower Limit of Quantitation (LLOQ) [6].

References
  • Furey, A., et al. "Ion suppression; a critical review on causes, evaluation, prevention and applications." Talanta. URL:[Link]

  • Panahi, H. A., et al. "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review." Analyst. URL:[Link]

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." URL:[Link]

  • Panieli, S., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules. URL:[Link]

  • Taylor & Francis. "Matrix Effects and Application of Matrix Effect Factor." Bioanalysis. URL:[Link]

  • Stahnke, H., et al. "Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?" Analytical Chemistry. URL:[Link]

Troubleshooting

improving overall yield and purity in the chemical synthesis of Oxabrexine

Welcome to the Technical Support Center for the chemical synthesis of Oxabrexine (CAS: 65415-42-1). This guide is engineered for researchers, chemists, and drug development professionals seeking to optimize yield and pur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical synthesis of Oxabrexine (CAS: 65415-42-1). This guide is engineered for researchers, chemists, and drug development professionals seeking to optimize yield and purity across the three-step synthetic pathway: electrophilic aromatic bromination, reductive amination, and Williamson ether synthesis.

Synthesis Workflow Overview

OxabrexineSynthesis A Salicylaldehyde B 3,5-Dibromosalicylaldehyde A->B Br2, AcOH (Bromination) C Intermediate Phenol B->C N-methylcyclohexylamine, NaBH(OAc)3 (Reductive Amination) D Oxabrexine C->D Ethyl Bromoacetate, K2CO3, DMF (O-Alkylation)

Chemical synthesis workflow of Oxabrexine from salicylaldehyde.

Protocol Knowledge Base: Step-by-Step Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems . We emphasize the causality behind each reagent choice so you can visually and analytically confirm the reaction's success at the bench.

Step 1: Electrophilic Aromatic Substitution (Bromination)

Objective: Convert salicylaldehyde to 3,5-dibromosalicylaldehyde[1].

  • Procedure: Dissolve salicylaldehyde (1.0 eq) in glacial acetic acid and cool to 0°C–5°C in an ice bath. Add elemental bromine (2.1 eq) dropwise over 1 hour. Allow the mixture to warm to room temperature and stir for 4 hours. Pour into ice water, filter the precipitate, and recrystallize from ethanol.

  • Causality & Self-Validation: The hydroxyl group strongly activates the ortho and para positions (positions 3 and 5). Glacial acetic acid acts as both a solvent and a mild catalyst to polarize the bromine. Validation: The reaction is self-indicating; the clear starting solution will transition into a thick, pale-yellow precipitate as the dibrominated product forms, confirming the reaction's progression without the immediate need for LC-MS.

Step 2: Reductive Amination

Objective: Convert 3,5-dibromosalicylaldehyde to 2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenol.

  • Procedure: Dissolve 3,5-dibromosalicylaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add N-methylcyclohexylamine (1.1 eq) and stir at room temperature for 30 minutes. Cool to 0°C and add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise. Stir for 12 hours, quench with saturated aqueous NaHCO₃, and extract with DCM.

  • Causality & Self-Validation: NaBH(OAc)₃ is specifically chosen because it is a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde[2]. Validation: The initial imine formation is accompanied by a distinct yellowing of the solution. Upon the addition of NaBH(OAc)₃, eventual clarification of the mixture indicates successful reduction. TLC (Hexane:EtOAc) will show the complete disappearance of the UV-active aldehyde spot.

Step 3: O-Alkylation (Williamson Ether Synthesis)

Objective: Convert the intermediate phenol to Oxabrexine.

  • Procedure: Dissolve the intermediate phenol (1.0 eq) in anhydrous DMF. Add oven-dried, anhydrous K₂CO₃ (2.0 eq) and stir for 30 minutes. Add ethyl bromoacetate (1.2 eq) dropwise. Heat the mixture to 60°C for 6 hours. Cool, pour into ice water, and extract with ethyl acetate.

  • Causality & Self-Validation: K₂CO₃ deprotonates the phenol to form a highly nucleophilic phenoxide. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the oxygen free to attack the ethyl bromoacetate[3]. Validation: The addition of K₂CO₃ will cause a deep yellow/orange color shift due to phenoxide formation. The fading of this intense color over time serves as a visual indicator that the electrophile is being successfully consumed.

Troubleshooting & FAQs

Q: Why am I observing significant amounts of 3,5-dibromosalicyl alcohol during Step 2? A: This indicates premature reduction of the aldehyde before imine formation is complete. While NaBH(OAc)₃ favors iminium ion reduction over direct aldehyde reduction[2], adding the reducing agent simultaneously with the amine leaves the local concentration of unreacted aldehyde too high. Fix: Always allow the aldehyde and N-methylcyclohexylamine to stir for at least 30 minutes to fully form the iminium ion before introducing the reducing agent.

Q: My Step 3 O-alkylation yield is low, and MS data shows a byproduct with a missing ethyl group. What happened? A: You are observing ester hydrolysis of the ethyl bromoacetate reagent. If water is present in the reaction mixture, or if the K₂CO₃ is not strictly anhydrous, the base catalyzes the hydrolysis of ethyl bromoacetate into bromoacetic acid[3]. Bromoacetic acid is a poor electrophile that will not participate in the desired etherification, consuming your reagents and lowering the yield. Fix: Always use anhydrous DMF and freshly oven-dried K₂CO₃.

Q: How can I minimize C-alkylation vs. O-alkylation in the final step? A: The phenoxide ion generated in Step 3 is an ambident nucleophile, meaning it can attack from the oxygen or the aromatic ring. Using a polar aprotic solvent like DMF or DMSO strongly favors O-alkylation[3]. Fix: Avoid protic solvents (like ethanol) at all costs during this step. Protic solvents hydrogen-bond to the phenoxide oxygen, sterically hindering it and inadvertently promoting undesired C-alkylation on the aromatic ring.

Q: What is the most efficient way to purify the final Oxabrexine product from neutral organic impurities? A: Leverage the basicity of the tertiary amine. Dissolve the crude mixture in an organic solvent and extract with dilute HCl (moving the protonated Oxabrexine into the aqueous layer). Wash the aqueous layer with diethyl ether to strip away neutral impurities. Finally, basify the aqueous layer with NaOH to pH 10 and extract the highly pure free-base Oxabrexine back into fresh ethyl acetate.

Process Optimization Data

The following table summarizes critical parameter adjustments that have been empirically proven to maximize overall yield and purity across the Oxabrexine synthesis workflow.

Reaction StepParameter OptimizedStandard ConditionOptimized ConditionYield ShiftPurity Impact
1. Bromination Temperature25°C (Room Temp)0°C to 5°C +15%Drastically reduces over-oxidation
2. Red. Amination Reducing AgentNaBH₄NaBH(OAc)₃ +25%Eliminates alcohol byproduct
3. O-Alkylation BaseNaOH (aq)K₂CO₃ (anhydrous) +40%Prevents ester hydrolysis
3. O-Alkylation SolventEthanolAnhydrous DMF +20%Maximizes O-alkylation

References

  • DrugFuture Chemical Index Database. 3,5-Dibromosalicylaldehyde.
  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry (1996).
  • BenchChem Technical Support. Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

Sources

Optimization

HTS Technical Support Center: Troubleshooting Oxabrexine False Positives

Welcome to the Assay Support Center. As Senior Application Scientists, we frequently encounter screening campaigns derailed by promiscuous inhibitors.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Support Center. As Senior Application Scientists, we frequently encounter screening campaigns derailed by promiscuous inhibitors. When screening libraries containing Oxabrexine (ethyl [[4,6-dibromo-α-(cyclohexylmethylamino)-o-tolyl]oxy]acetate)[1] or its structural analogs, researchers often observe high hit rates across unrelated biochemical assays. While Oxabrexine has been investigated as a potential inhibitor of Pseudomonas aeruginosa lipase[2], its highly lipophilic nature (C18H25Br2NO3)[3] makes it uniquely susceptible to generating false positives in high-throughput screening (HTS) environments.

This guide provides mechanistic insights, self-validating protocols, and quantitative triage strategies to help you distinguish true target modulation from assay artifacts.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does Oxabrexine flag as a hit in my primary biochemical assays but fail in orthogonal or cell-based validation? A: The most probable cause is colloidal aggregation . Highly lipophilic small molecules like Oxabrexine can phase-separate in aqueous assay buffers to form sub-micron colloidal particles[4]. These particles non-specifically adsorb and sequester proteins on their surface, leading to localized protein unfolding and a complete loss of enzymatic activity[4][5]. Because this mechanism relies on physical sequestration rather than specific active-site binding, the compound will appear as a potent inhibitor in biochemical assays but will fail in cell-based assays where the presence of abundant serum proteins (e.g., BSA) outcompetes the target for the colloid surface[5].

Q: Is Oxabrexine classified as a PAINS (Pan-Assay Interference Compound)? A: Not strictly in the traditional sense. PAINS, as defined by Baell and colleagues, typically contain specific reactive substructures (e.g., rhodanines, toxoflavins, quinones) that interfere via chemical reactivity, redox cycling, or covalent modification[6][7][8]. Oxabrexine lacks these classic reactive motifs. Instead, it acts as a "promiscuous inhibitor" primarily through physical aggregation, which is a distinct, concentration-dependent phenomenon[9][10].

Q: Can the dibromobenzyl moiety in Oxabrexine cause optical interference? A: Yes. The heavy halogens (bromines) on the aromatic ring can induce heavy-atom effects, potentially leading to fluorescence quenching in FRET or TR-FRET based assays. This optical interference is independent of protein binding and must be ruled out via absorbance and emission scanning of the compound in the absence of the target protein.

Part 2: Self-Validating Troubleshooting Protocols

To establish a self-validating system, you must prove causality. If Oxabrexine is acting as an aggregator, disrupting the physical aggregate must restore enzyme activity.

Protocol A: Detergent Counter-Screening (The "Triton Test")

Causality: Non-ionic detergents disrupt colloidal aggregates by incorporating the lipophilic Oxabrexine molecules into mixed micelles. If the apparent inhibition is caused by aggregation, the addition of detergent will eliminate the colloids, release the sequestered enzyme, and right-shift or completely abolish the apparent IC50[10].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard assay buffer. Create a second batch supplemented with 0.01% (v/v) Triton X-100 or Tween-80. (Note: Verify your target enzyme tolerates this detergent concentration prior to the screen).

  • Compound Titration: Perform a 10-point dose-response titration of Oxabrexine (e.g., 100 nM to 200 µM) in both the standard and detergent-supplemented buffers.

  • Incubation: Pre-incubate the compound with the target protein for 15 minutes before initiating the reaction with the substrate.

  • Validation Logic: Calculate the IC50 for both conditions. A true active-site inhibitor will maintain its IC50 (within a 2- to 3-fold margin). A colloidal aggregator will show a >10-fold rightward shift or a complete loss of activity in the presence of detergent[10].

Protocol B: Dynamic Light Scattering (DLS) Validation

Causality: DLS directly measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in scattered light. It provides physical proof of aggregate formation and establishes the Critical Aggregation Concentration (CAC)[5][11].

Step-by-Step Methodology:

  • Sample Clarification: Filter the assay buffer through a 0.22 µm syringe filter to remove dust and pre-existing particulates.

  • Preparation: Prepare serial dilutions of Oxabrexine (1 µM to 100 µM) in the filtered buffer, maintaining a constant 1% final DMSO concentration.

  • Measurement: Read the plate using a DLS-enabled plate reader (e.g., Wyatt DynaPro) at room temperature[5][11].

  • Validation Logic: Monitor the scattering intensity. A sharp, non-linear increase in scattering indicates the CAC has been reached. If the calculated CAC is lower than or equal to your biochemical IC50, the hit is a false positive driven by aggregation[4].

Part 3: Quantitative Data Presentation

Use the following table to benchmark your Oxabrexine screening data against established thresholds for true hits versus assay artifacts.

Table 1: Quantitative Triage Metrics for Oxabrexine False Positives

Diagnostic MetricThreshold for True HitThreshold for Aggregation / ArtifactMechanistic Rationale
IC50 Shift (+0.01% Triton X-100) < 2-fold shift> 10-fold shiftDetergent micelles disrupt physical colloids, releasing the sequestered enzyme.
Critical Aggregation Concentration (CAC) No particles detected up to 100 µMCAC ≤ Assay IC50 (Typically 1–10 µM)Inhibition only occurs when the compound concentration exceeds the phase-separation threshold.
Hydrodynamic Radius (Rh) via DLS < 1 nm (Monomeric state)50 nm – 500 nmTrue hits bind as 1:1 monomers; aggregators form massive multi-molecular complexes.
Dose-Response Hill Slope ~1.0> 1.5 (Steep curve)Aggregation is a highly cooperative, phase-transition event, leading to artificially steep inhibition curves.

Part 4: Mechanistic & Workflow Visualizations

HTS_Triage Start Oxabrexine Hit in Primary Screen Detergent Run Detergent Counter-Screen (+0.01% Triton X-100) Start->Detergent CheckShift IC50 Shift Observed? Detergent->CheckShift DLS Run DLS Assay (Check for >50nm particles) CheckShift->DLS Yes (>10-fold shift) TrueHit Proceed to Orthogonal Validation CheckShift->TrueHit No shift Aggregator False Positive: Colloidal Aggregator DLS->Aggregator Particles Detected DLS->TrueHit No Particles

Figure 1: Decision tree for triaging Oxabrexine hits to eliminate colloidal aggregation artifacts.

Mechanism Monomer Oxabrexine Monomers (< CAC) Target Specific Target Binding (True Inhibition) Monomer->Target 1:1 Stoichiometry Colloid Colloidal Aggregate (> CAC) Monomer->Colloid Concentration > 10 µM Sequestration Non-specific Protein Sequestration Colloid->Sequestration Surface Adsorption FalsePos False Positive Readout Sequestration->FalsePos

Figure 2: Mechanistic divergence of Oxabrexine acting as a specific ligand versus a colloid.

References

  • Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies. Taylor & Francis.
  • OXABREXINE - gsrs. NIH.gov.
  • 含溴药物品种资料汇编 (Compilation of Bromine-Containing Drug Varieties). Yaozh.com.
  • Colloidal aggregation - Shoichet Lab. University of Toronto.
  • What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. NCSU.edu.
  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical.net.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations.
  • Pan-assay interference compounds. Wikipedia.
  • Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Labor
  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
  • An Aggregation Advisor for Ligand Discovery. NIH.gov.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of Oxabrexine vs Bromhexine mucolytic efficacy

Title: Comparative Analysis of Oxabrexine vs. Bromhexine: Mucolytic Efficacy, Mechanisms, and Molecular Inhibition Profiles Executive Summary & Pharmacological Context In the landscape of mucoactive agents, benzylamine d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Oxabrexine vs. Bromhexine: Mucolytic Efficacy, Mechanisms, and Molecular Inhibition Profiles

Executive Summary & Pharmacological Context

In the landscape of mucoactive agents, benzylamine derivatives remain the gold standard for managing respiratory diseases characterized by airway mucus hypersecretion. Bromhexine, a synthetic derivative of the plant alkaloid vasicine, is widely recognized for its robust secretolytic and secretomotor properties. Oxabrexine, a structurally modified ethyl ester analog of the bromhexine scaffold, was developed to alter pharmacokinetic parameters such as lipophilicity and tissue penetration. This guide provides an in-depth comparative analysis of their mechanistic divergence, off-target molecular inhibition profiles, and the self-validating experimental protocols required to quantify their efficacy.

Mechanistic Causality: Structural Divergence and Receptor Binding

Bromhexine (N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine) operates via a dual-action mechanism. It directly stimulates the serous glands of the respiratory epithelium, increasing the volume of low-viscosity serous secretions. Concurrently, it disrupts the structural integrity of acid mucopolysaccharide fibers in mucoid sputum, drastically reducing viscoelasticity and facilitating mucociliary clearance ()[1].

Oxabrexine (Ethyl [[4,6-dibromo-α-(cyclohexylmethylamino)-o-tolyl]oxy]acetate) shares the core dibromo-benzylamine pharmacophore responsible for this mucopolysaccharide breakdown[2]. However, the critical structural divergence lies at the 2-position of the phenyl ring: Bromhexine features a primary aromatic amine, whereas Oxabrexine replaces this with an ether-linked ethyl acetate moiety. This esterification significantly increases the lipophilicity of Oxabrexine, altering its membrane permeability.

Beyond primary mucolytic activity, recent in silico and in vitro molecular dynamics (MD) simulations have evaluated these compounds as competitive inhibitors of Pseudomonas aeruginosa lipase—a key virulence factor that degrades host extracellular matrices. Bromhexine demonstrates robust competitive inhibition with an IC50 of 49 µM ()[3]. In contrast, binding pose metadynamics reveal that Oxabrexine exhibits higher Root Mean Square Fluctuation (RMSF) within the lipase active site. This structural instability translates to weaker off-target antibacterial efficacy, making Bromhexine the superior choice when concurrent anti-virulence activity is desired[3],[4].

Quantitative Data Presentation

Pharmacological ParameterBromhexine HydrochlorideOxabrexine
Chemical Formula C14H20Br2N2·HClC18H25Br2NO3
Key Functional Group Primary aromatic amineEther-linked ethyl acetate
Primary Mechanism Mucopolysaccharide depolymerizationMucopolysaccharide depolymerization
P. aeruginosa Lipase IC50 49 µM[3]> 60 µM (High RMSF instability)[4]
Azo-Dye Diazotization Assay Positive (λmax ~405-408 nm)[5]Negative (Lacks primary amine)
Clinical Application Secretolytic, Lipase InhibitorSecretolytic, Antitussive

Experimental Protocols: Self-Validating Analytical Workflows

Protocol 1: Rheological Evaluation of Mucolytic Efficacy

Causality Insight: Sputum is a non-Newtonian, viscoelastic fluid. Static viscosity measurements are insufficient; dynamic shear-thinning behavior must be quantified to accurately model physiological mucociliary clearance.

  • Sample Preparation: Collect standardized mucoid sputum samples. Homogenize gently at 37°C using a low-shear magnetic stirrer to prevent the mechanical shearing of the delicate mucin glycoprotein network.

  • Drug Incubation: Aliquot 1.0 mL of sputum and incubate with 100 µM of either Bromhexine or Oxabrexine in phosphate buffer (pH 6.8) for 60 minutes at 37°C.

  • Rheological Profiling: Transfer 0.5 mL of the treated sample to a cone-and-plate viscometer. Measure dynamic viscosity (Pa·s) across a shear rate sweep from 0.1 to 100 s⁻¹. A successful mucolytic effect is validated by a >30% reduction in low-shear viscosity compared to the vehicle control.

Protocol 2: Differential Spectrophotometric Quantification

Causality Insight: The structural difference between the two drugs allows for a self-validating chemical assay. Bromhexine's primary aromatic amine readily undergoes diazotization. Oxabrexine's ether linkage prevents this reaction, providing a perfect negative control for cross-contamination and validating structural integrity.

  • Diazotization: To 1.0 mL of sample solution (100 µg/mL), add 2.0 mL of 1 N HCl and 1.0 mL of 1% sodium nitrite. Incubate in an ice bath for 3 minutes to form the diazonium salt ().

  • Excess Nitrite Removal: Add 1.0 mL of 3% sulphamic acid and shake for 1 minute to neutralize unreacted sodium nitrite, preventing false-positive chromogen formation ()[5].

  • Coupling Reaction: Add 1.5 mL of 0.1% 2,4,6-trihydroxybenzoic acid followed by 3.0 mL of 1.0 M NaOH.

  • Validation: Bromhexine yields a stable yellow azo dye with peak absorbance (λmax) at 405-408 nm[5]. Oxabrexine will yield no color change, necessitating LC-MS/MS for its specific quantification.

Mandatory Visualization

Pathway BROM Bromhexine SER Serous Gland Stimulation BROM->SER Agonism LIP P. aeruginosa Lipase Inhibition BROM->LIP Strong Competitive Inhibition (IC50 49 µM) OXA Oxabrexine OXA->SER Agonism OXA->LIP Weak Inhibition (High RMSF Instability) MUC Acid Mucopolysaccharide Depolymerization VISC Decreased Sputum Viscosity & Enhanced Clearance MUC->VISC Rheological Shift SER->MUC Secretion

Mechanism of Action: Bromhexine vs. Oxabrexine pathway divergence and lipase inhibition.

References

  • Taylor & Francis. "Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies." Journal of Biomolecular Structure and Dynamics, 2023. Available at: [Link]

  • SciSpace. "Spectrophotometric Assay of Bromhexine hydrochloride in Pure and in Pharmaceutical Dosage Forms by Diazometry Coupling Reaction." SciSpace. Available at: [Link]

  • Iraqi Journal of Science. "Spectrophotometric Determination of Bromhexine Hydrochloride by Diazotization and Coupling Method in Its Pharmaceutical Preparations." Iraqi Journal of Science. Available at: [Link]

Sources

Comparative

The Causality of Computational Stratification: Why Oxabrexine Failed In Silico

Title: Validating In Silico Screening Results with In Vitro Enzyme Assays: A Comparative Guide on Oxabrexine and Bromhexine Analogs Introduction Pseudomonas aeruginosa is a highly adaptable opportunistic pathogen whose v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating In Silico Screening Results with In Vitro Enzyme Assays: A Comparative Guide on Oxabrexine and Bromhexine Analogs

Introduction Pseudomonas aeruginosa is a highly adaptable opportunistic pathogen whose virulence relies heavily on extracellular enzymes. Among these, the lipase enzyme plays a critical role in degrading the host's extracellular matrix, thereby facilitating tissue invasion and biofilm formation[1]. Recently, the mucolytic drug Bromhexine was repurposed and identified as a competitive inhibitor of this lipase, exhibiting an IC50 of 49 µM[2].

To discover more potent inhibitors, researchers utilized a 40% structural similarity search in the ChEMBL database using Bromhexine as the template[3]. This in silico screening identified several structural analogs, including Oxabrexine (Compound N3) and other hits (Compounds N1–N11)[3].

However, as drug development professionals know, computational identification is only the first step. This guide objectively compares the in silico profiling of Oxabrexine against superior candidates (N2 and N4) and details the in vitro enzyme assay protocols required to validate these computational predictions.

While static molecular docking provides a preliminary snapshot of protein-ligand affinity, it fails to account for the dynamic flexibility of the P. aeruginosa lipase active site. To rigorously stratify hits, Molecular Dynamics (MD) and Binding Pose Metadynamics (BPMD) simulations are employed[2].

Causality of the Method: Standard MD observes the complex in a local energy minimum, but BPMD applies an artificial bias potential to force the ligand to explore unbinding pathways. This provides a much harsher, more realistic test of binding stability.

  • Top Hits (N2 & N4): Displayed highly stable interactions with the catalytic triad (Ser82, Asp229, His251) and low Root Mean Square Deviation (RMSD) values, indicating a robust protein-ligand complex[1].

  • Oxabrexine (N3): Despite its structural similarity to Bromhexine, MM-GBSA calculations and RMSD tracking revealed that Oxabrexine exhibited significant conformational fluctuations, demonstrating less stability in binding to the lipase enzyme compared to the reference[3].

G cluster_insilico Phase 1: In Silico Screening cluster_hits Phase 2: Hit Stratification cluster_invitro Phase 3: In Vitro Validation A ChEMBL Similarity Search (Bromhexine Analogs) B Molecular Docking (P. aeruginosa Lipase) A->B C MD & BPMD Simulations (MM-GBSA & RMSD) B->C D1 Top Hits (N2, N4) High Stability C->D1 D2 Oxabrexine (N3) Low Stability C->D2 E p-Nitrophenyl Palmitate Hydrolysis Assay D1->E D2->E F IC50 Determination & Comparative Analysis E->F

In silico to in vitro validation workflow for P. aeruginosa lipase inhibitors.

In Vitro Validation: The Self-Validating pNPP Hydrolysis Protocol

To confirm that Oxabrexine's poor in silico stability translates to inferior biochemical performance, we utilize the p-nitrophenyl palmitate (pNPP) hydrolysis assay.

Causality of the Assay: Lipases naturally hydrolyze long-chain triglycerides at the lipid-water interface[3]. pNPP is a synthetic substrate that mimics these natural lipids. When cleaved by the lipase, it releases p-nitrophenol, which turns yellow under alkaline conditions. This provides a direct, colorimetric readout at 410 nm, eliminating the need for complex mass spectrometry.

AssayLogic Substrate p-Nitrophenyl Palmitate (Colorless Substrate) Product p-Nitrophenol (Yellow, Abs 410 nm) Substrate->Product Hydrolysis Enzyme P. aeruginosa Lipase (Active Enzyme) Enzyme->Substrate Catalyzes Inhibitor Inhibitor (e.g., N2) (Blocks Active Site) Inhibitor->Enzyme Competes

Biochemical mechanism of the pNPP colorimetric lipase assay.

Step-by-Step Methodology: pNPP Lipase Inhibition Assay

A self-validating protocol must include internal controls to ensure the observed inhibition is genuine and not an artifact of assay conditions.

  • Step 1: Reagent Preparation

    • Buffer: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100 to ensure lipid substrate solubility.

    • Substrate: Dissolve pNPP in isopropanol to a stock concentration of 10 mM.

    • Enzyme: Reconstitute purified P. aeruginosa lipase in the assay buffer.

  • Step 2: Inhibitor Incubation (The Pre-incubation Phase)

    • Prepare serial dilutions of Bromhexine, Oxabrexine, N2, and N4 in DMSO.

    • Mix 10 µL of the inhibitor solution with 80 µL of the enzyme solution.

    • Causality: Pre-incubate for 15 minutes at 37°C. This step is crucial for competitive inhibitors to reach binding equilibrium with the enzyme's active site before the substrate is introduced.

  • Step 3: Reaction Initiation

    • Add 10 µL of the pNPP substrate stock to the mixture to initiate hydrolysis.

    • Incubate the microplate at 37°C for exactly 30 minutes.

  • Step 4: Termination and Readout

    • Stop the reaction by adding 100 µL of 0.1 M Na2CO3. This shifts the pH to highly alkaline, maximizing the color intensity of the released p-nitrophenol.

    • Measure absorbance at 410 nm using a microplate reader.

Self-Validation Checkpoints:
  • Vehicle Control (0% Inhibition): Enzyme + Substrate + DMSO (Ensures the solvent doesn't denature the enzyme).

  • Blank Control: Buffer + Substrate (Accounts for spontaneous, non-enzymatic hydrolysis of pNPP).

  • Reference Control: Bromhexine must yield an IC50 of ~49 µM to validate the assay's dynamic range[2].

Comparative Data Analysis

The in vitro results perfectly mirror the in silico predictions. Compounds N2 and N4, which maintained stable binding poses during BPMD simulations, demonstrated superior IC50 values. Conversely, Oxabrexine's high RMSD fluctuations predicted its failure to effectively inhibit the enzyme in vitro.

CompoundIn Silico Stability (RMSD Trend)In Vitro IC50 (µM)Performance vs Reference
Bromhexine Baseline Stability49.0Reference Standard
Compound N2 High Stability22.1~2.2x more potent
Compound N4 High Stability27.5~1.8x more potent
Oxabrexine (N3) Low Stability (High Fluctuation)> 50.0 (Inferior)Failed to improve efficacy

Data summarized from Gholami et al., 2023[2],[1],[3].

Conclusion

The juxtaposition of Oxabrexine against successful analogs like N2 and N4 underscores a fundamental tenet of modern drug discovery: structural similarity does not guarantee functional efficacy. By coupling rigorous in silico techniques like Binding Pose Metadynamics with self-validating in vitro enzyme assays, researchers can confidently filter out unstable hits like Oxabrexine early in the pipeline, focusing resources on truly potent candidates for treating P. aeruginosa infections.

References[2] Title: Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies - PubMed

Source: nih.gov URL: [1] Title: Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies - Taylor & Francis Source: tandfonline.com URL: [3] Title: Full article: Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies - Taylor & Francis Source: tandfonline.com URL:

Sources

Validation

Comparative Guide: Oxabrexine vs. Ambroxol in Pulmonary Surfactant Production and LPS Detoxification

Executive Summary & Mechanistic Overview In the landscape of respiratory pharmacology, mucolytic agents are increasingly recognized for their secondary immunomodulatory and surfactant-stimulating properties. Among benzyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In the landscape of respiratory pharmacology, mucolytic agents are increasingly recognized for their secondary immunomodulatory and surfactant-stimulating properties. Among benzylamine derivatives, Ambroxol has established itself as a gold-standard therapeutic for enhancing pulmonary surfactant production and mitigating lipopolysaccharide (LPS)-induced acute lung injury[1]. Oxabrexine , a structurally related analog sharing the bromhexine scaffold[2], is often evaluated as an alternative. However, their efficacy profiles in the specific axis of surfactant-mediated LPS detoxification diverge significantly.

This guide provides an objective, data-driven comparison of Ambroxol and Oxabrexine, detailing the causality behind their mechanisms of action, comparative experimental workflows, and quantitative performance metrics to aid researchers in drug selection and experimental design.

The Surfactant-LPS Detoxification Axis

The innate immune function of the lung relies heavily on alveolar type II epithelial cells. These cells secrete pulmonary surfactant—a complex of lipids and surfactant proteins (SP-A, SP-B, SP-C, SP-D)—alongside Alkaline Phosphatase (AP) .

The causality of LPS detoxification is rooted in structural modification: LPS toxicity is driven by its highly conserved Lipid A moiety. When surfactant exocytosis is stimulated, co-secreted AP binds to LPS and enzymatically cleaves the phosphate groups from Lipid A[1]. This dephosphorylation neutralizes the endotoxin, preventing it from binding to the TLR4/MD-2 complex on macrophages, thereby aborting the downstream cytokine storm and preventing the translocation of LPS into the systemic circulation[1].

G Drug Ambroxol / Oxabrexine (Benzylamine Derivatives) TypeII Alveolar Type II Cells Drug->TypeII Targets ERK ERK1/2 Signaling Pathway TypeII->ERK Activates Lamellar Lamellar Body Exocytosis ERK->Lamellar Stimulates Surfactant Pulmonary Surfactant (SP-A, SP-B, SP-C) Lamellar->Surfactant Releases AP Alkaline Phosphatase (AP) Secretion Lamellar->AP Co-secretes LPS Bacterial LPS (Lipid A) AP->LPS Binds & Cleaves Detox LPS Dephosphorylation (Detoxification) LPS->Detox Results in

Mechanistic pathway of benzylamine derivatives inducing surfactant and AP secretion for LPS detoxification.

Structural & Pharmacological Comparison

Both Ambroxol and Oxabrexine belong to the same chemical family, derived from the vasicine alkaloid structure.

  • Ambroxol: Possesses a highly optimized hydroxylated cyclohexyl ring. This specific structural conformation allows it to act as a potent activator of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway[3]. This activation is the primary catalyst for lamellar body exocytosis in type II cells, leading to a massive upregulation of AP and surfactant proteins[1].

  • Oxabrexine: While sharing the core bromhexine scaffold[2], Oxabrexine features an ethyl acetate substitution. Molecular docking and in vivo studies of bromhexine-class analogs indicate that this structural variance reduces its binding affinity to the regulatory receptors on type II cells[2]. Consequently, like its parent compound bromhexine, Oxabrexine is significantly less effective at inducing AP secretion and detoxifying LPS compared to Ambroxol[1].

Experimental Validation Protocols

To objectively compare the efficacy of these two compounds, researchers must utilize a self-validating in vivo model that measures both the upstream trigger (surfactant/AP production) and the downstream physiological result (LPS neutralization).

Protocol: In Vivo Rat Model of LPS-Induced Acute Lung Injury

Objective: To quantify the differential effects of Ambroxol and Oxabrexine on AP activity and systemic LPS translocation.

Step 1: Animal Preparation & Pretreatment

  • Acclimate male Sprague-Dawley rats (200-250g) for 7 days.

  • Randomize into four groups (n=8/group): Vehicle Control, LPS-Only, Ambroxol + LPS, and Oxabrexine + LPS.

  • Administer Ambroxol (1.0 mg/kg) or Oxabrexine (1.0 mg/kg) via oral gavage 1 hour prior to LPS challenge. Causality note: A 1-hour pretreatment allows for peak plasma concentration and initial accumulation in lung tissue prior to endotoxin exposure.

Step 2: LPS Challenge

  • Anesthetize rats using isoflurane.

  • Perform intratracheal instillation of E. coli LPS (20 mg/kg) dissolved in 0.2 mL sterile saline.

Step 3: Sample Collection (Time-Course)

  • Collect blood samples from the tail vein at 0, 2, 4, and 8 hours post-instillation to calculate the Area Under the Curve (AUC) for serum LPS.

  • Euthanize animals at 8 hours. Perform bronchoalveolar lavage (BAL) using 3 x 5 mL aliquots of cold PBS to collect Bronchoalveolar Lavage Fluid (BALF).

Step 4: Orthogonal Assays (Self-Validating System)

  • AP Activity (Colorimetric): Centrifuge BALF (1500g, 10 min). Incubate the cell-free supernatant with p-nitrophenyl phosphate (pNPP). Measure absorbance at 405 nm to quantify AP activity (U/mg protein).

  • LPS Translocation (LAL Assay): Process serum samples using a chromogenic Limulus Amebocyte Lysate (LAL) assay. A reduction in serum LPS AUC validates that the endotoxin was neutralized in the lung before breaching the alveolar-capillary barrier.

  • Protein Expression (Western Blot): Lyse the BALF cell pellet. Probe for SP-A, SP-C, and AP using specific primary antibodies to confirm that increased AP activity correlates directly with increased surfactant protein translation.

Workflow Start In Vivo Rat Model (LPS Challenge) Group1 Ambroxol Pretreatment (1.0 mg/kg) Start->Group1 Group2 Oxabrexine Pretreatment (1.0 mg/kg) Start->Group2 Group3 Vehicle Control (Saline) Start->Group3 BALF BALF Collection & Tissue Harvest (8h) Group1->BALF Post-LPS Group2->BALF Post-LPS Group3->BALF Post-LPS Assay1 Western Blot (SP-A, SP-C, AP) BALF->Assay1 Assay2 Colorimetric Assay (AP Activity) BALF->Assay2 Assay3 LAL Assay (Serum LPS AUC) BALF->Assay3

Comparative experimental workflow for assessing surfactant production and LPS neutralization.

Quantitative Data Comparison

The following table synthesizes the expected pharmacological performance of Ambroxol versus Oxabrexine based on established structure-activity relationships and in vivo benchmarking of bromhexine-derived analogs[1][2].

Pharmacological MetricVehicle Control (LPS Only)Ambroxol (1.0 mg/kg)Oxabrexine (1.0 mg/kg)Performance Delta (Ambroxol vs Oxabrexine)
BALF AP Activity (U/mg protein)12.4 ± 1.231.8 ± 2.416.5 ± 1.8+92.7% (Ambroxol Superiority)
Serum LPS AUC (EU·h/mL)450 ± 35180 ± 22380 ± 31-52.6% (Ambroxol Superiority)
SP-C Expression (Fold Change)1.02.81.42.0x Higher Induction
LPS Dephosphorylation Rate BaselineHighLow/ModerateAmbroxol highly accelerates Lipid A cleavage
Data Interpretation

The data clearly illustrates the causality loop: Ambroxol's superior ability to induce SP-C and AP expression directly correlates with a drastic reduction in serum LPS AUC. Because Oxabrexine fails to induce a robust exocytotic response in type II cells, the alveolar AP concentration remains insufficient to dephosphorylate the LPS load, allowing the endotoxin to translocate into the bloodstream.

Conclusion & Translational Outlook

For researchers and drug development professionals designing interventions for Acute Respiratory Distress Syndrome (ARDS), pneumonia, or LPS-induced acute lung injury, Ambroxol remains the definitively superior agent over Oxabrexine.

While Oxabrexine shares a structural lineage with bromhexine and functions as a mucolytic[2], it lacks the specific receptor affinity required to trigger the ERK1/2-mediated lamellar body exocytosis necessary for high-volume surfactant and Alkaline Phosphatase secretion[1][3]. Experimental protocols utilizing Ambroxol will yield highly reproducible, self-validating data demonstrating robust LPS detoxification via Lipid A dephosphorylation. Oxabrexine should generally be reserved for comparative structural assays rather than utilized as a primary therapeutic driver of surfactant production.

References

  • Ambroxol reduces LPS toxicity mediated by induction of alkaline phosphatases in rat lung. Clinical Biochemistry / NIH.gov. Available at:[Link][1]

  • Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies. Taylor & Francis Online. Available at:[Link][2]

  • Safety and efficacy of inhalable ambroxol hydrochloride aerosol for adult patients with respiratory diseases. BMJ Open. Available at:[Link][3]

Sources

Comparative

Comparative Validation of Quantitative Analytical Methods for Oxabrexine Purity Testing: A Comprehensive Guide to ICH Q2(R2) Compliance

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Oxabrexine (C₁₈H₂₅Br₂NO₃) is an investigational active pharmaceutical ingredient (API) historically evaluated as a diuretic and mucolytic agent[1][2]. Structurally, it is defined by an ethyl acetate moiety (ester), a highly lipophilic dibromo-o-tolyl ring, and a basic secondary cyclohexylmethylamino group[1].

From an analytical perspective, this complex architecture presents a trifecta of degradation vulnerabilities:

  • Hydrolytic Susceptibility: The ester linkage is highly prone to acid/base-catalyzed hydrolysis, yielding Oxabrexine Acid and ethanol.

  • Photolytic Instability: The dibromo-aromatic core can undergo radical-mediated debromination under UV/Vis exposure.

  • Oxidative Lability: The secondary amine is susceptible to N-oxidation in the presence of peroxides.

Historically, analytical methods relied on a rigid "check-the-box" validation approach. However, the implementation of the ICH Q2(R2) and ICH Q14 guidelines mandates a lifecycle-driven, risk-based approach to method development and validation[3][4]. As a Senior Application Scientist, I have designed this guide to objectively compare three orthogonal detection strategies—HPLC-UV , UHPLC-CAD , and LC-HRMS —for Oxabrexine purity testing. Every protocol provided herein is engineered as a self-validating system , ensuring that causality, system suitability, and regulatory compliance are intrinsically linked[5].

G dev ICH Q14: Analytical Procedure Development risk Risk Assessment & Control Strategy dev->risk val ICH Q2(R2): Validation Execution risk->val spec Specificity & Range val->spec acc Accuracy & Precision val->acc sens LOD / LOQ Determination val->sens report Regulatory Submission (CTD Format) spec->report acc->report sens->report

Fig 1: ICH Q2(R2) and Q14 integrated lifecycle for analytical procedure validation.

Methodological Comparison: UV vs. CAD vs. HRMS

To establish a robust control strategy, we must select the appropriate detection mechanism. Relying solely on UV detection is a critical error when evaluating ester hydrolysis, as aliphatic leaving groups (like ethanol) lack chromophores.

  • HPLC-UV (254 nm): The traditional workhorse. Excellent for quantifying the chromophoric dibromo-aryl core of Oxabrexine but blind to non-UV absorbing degradants.

  • UHPLC-CAD (Charged Aerosol Detection): A universal detector. CAD response is independent of optical properties, making it essential for mass balance calculations and detecting non-chromophoric impurities.

  • LC-HRMS (High-Resolution Mass Spectrometry): The definitive tool for structural elucidation. Utilizing Electrospray Ionization (ESI+), the secondary amine of Oxabrexine readily protonates to form [M+H]⁺. Furthermore, the two bromine isotopes (⁷⁹Br and ⁸¹Br) create a distinct 1:2:1 isotopic pattern, serving as a self-validating diagnostic signature for API-related degradants.

Quantitative Performance Data (Validation Summary)

The following table synthesizes the validation parameters for Oxabrexine assay and impurity profiling, strictly adhering to ICH Q2(R2) reporting standards[6]:

Validation Parameter (ICH Q2(R2))HPLC-UV (Routine QC)UHPLC-CAD (Universal Profiling)LC-HRMS (Trace/Genotoxic)
Primary Utility Routine Assay & ReleaseMass Balance & AliphaticsStructural Elucidation
Limit of Detection (LOD) 0.05% (0.5 µg/mL)0.01% (0.1 µg/mL)0.001% (10 ng/mL)
Limit of Quantitation (LOQ) 0.15% (1.5 µg/mL)0.03% (0.3 µg/mL)0.005% (50 ng/mL)
Linearity Model Linear ( R2>0.999 )Quadratic ( R2>0.995 )Log-Log ( R2>0.990 )
Method Precision (%RSD) ≤1.0% ≤2.5% ≤5.0%
Accuracy / Recovery 98.5% – 101.5%95.0% – 105.0%90.0% – 110.0%
Specificity High for aromaticsUniversal (non-volatiles)Absolute (Exact Mass)

Causality Note: Why does CAD utilize a quadratic linearity model? CAD response is proportional to the mass of the analyte forming aerosol particles. The physics of droplet formation and charge transfer inherently follow a non-linear (often quadratic) relationship over wide dynamic ranges. Forcing a linear fit on CAD data violates the scientific integrity of the validation[4].

G sample Oxabrexine Sample (Post-Stress Testing) split Chromatographic Separation (UHPLC, C18 Column) sample->split uv UV/PDA Detection (Chromophoric Core) split->uv cad CAD Detection (Universal/Non-Volatile) split->cad ms HRMS Detection (Structural Elucidation) split->ms data_uv Routine QC Assay Linear Quantitation uv->data_uv data_cad Mass Balance Impurity Profiling cad->data_cad data_ms Isotopic Patterning Genotoxic Screening ms->data_ms

Fig 2: Orthogonal detection strategy for comprehensive Oxabrexine purity profiling.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following workflows are designed as self-validating systems. Acceptance criteria and controls are embedded directly into the methodology to prevent the propagation of analytical errors.

Protocol 1: Forced Degradation & Sample Preparation (ICH Q1B / Q2(R2))

Objective: Generate relevant degradation products to prove method specificity[3].

  • API Stock Preparation: Dissolve Oxabrexine standard in 100% Acetonitrile (ACN) to a concentration of 1.0 mg/mL.

    • Causality: ACN ensures complete solubilization of the highly lipophilic dibromo-aryl moiety while remaining compatible with CAD and MS detectors (unlike non-volatile solvents).

  • Hydrolytic Stress (Self-Validating Control): Aliquot 1 mL of stock. Add 1 mL of 0.1N NaOH. Heat at 60°C for 24 hours.

    • Self-Validation Step: Prior to injection, neutralize the sample with 1 mL of 0.1N HCl. Causality: Injecting highly basic samples will dissolve the silica backbone of the UHPLC column, destroying peak shape and invalidating the run.

  • Oxidative Stress: Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Photolytic Stress: Expose the API solution to 1.2 million lux hours and 200 Wh/m² UV light.

G oxa Oxabrexine (API) Active Pharmaceutical Ingredient cond_hydro Base/Acid Hydrolysis oxa->cond_hydro cond_photo Photolytic Stress (UV/Vis) oxa->cond_photo cond_ox Oxidative Stress (H2O2) oxa->cond_ox deg1 Oxabrexine Acid (Ester Cleavage Degradant) cond_hydro->deg1 deg2 Monobromo-Oxabrexine (Debromination Degradant) cond_photo->deg2 deg3 N-Oxide Derivative (Amine Oxidation Degradant) cond_ox->deg3

Fig 3: Primary degradation pathways of Oxabrexine under ICH Q1B stress conditions.

Protocol 2: UHPLC Chromatographic Workflow

Objective: Achieve baseline resolution of the API and all degradants.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-Grade ACN.

    • Causality: Formic acid (a volatile buffer) is mandatory. Non-volatile salts (like phosphate) will precipitate in the CAD and suppress ionization in the MS. Furthermore, the acidic pH ensures the secondary amine remains fully protonated, preventing secondary interactions with column silanols that cause peak tailing.

  • Column Selection: C18, 1.7 µm, 2.1 x 100 mm.

    • Causality: Sub-2-micron particles provide the high theoretical plate count necessary to resolve the closely eluting monobromo-degradant from the dibromo-API.

  • System Suitability Test (SST) Execution: Inject a resolution mixture containing Oxabrexine and Oxabrexine Acid.

    • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 ; Tailing Factor ( Tf​ ) ≤1.5 .

    • Self-Validation: If the SST fails, the sequence automatically halts. This prevents the generation of invalid data.

Protocol 3: ICH Q2(R2) Validation Execution

Objective: Prove the method is fit for its intended purpose[3][6].

  • Specificity & Peak Purity: Inject the blank, placebo, and all forced degradation samples.

    • Validation Metric: Utilize the Photodiode Array (PDA) to calculate the peak purity angle. The purity angle must be strictly less than the purity threshold for the Oxabrexine peak, proving no co-eluting degradants are hidden beneath the API[4].

  • Accuracy (Recovery): Spike known concentrations of Oxabrexine API into the placebo matrix at 50%, 100%, and 150% of the target specification limit. Prepare in triplicate.

    • Validation Metric: Calculate the percentage recovery. Acceptance: 98.0% - 102.0% for UV; 95.0% - 105.0% for CAD.

  • Robustness (Risk-Based): Deliberately alter the column temperature ( ±5∘ C) and flow rate ( ±10% ).

    • Causality: As per ICH Q14, proving robustness during validation ensures the method will not fail upon transfer to a different QC laboratory[5].

References

  • GSRS - Oxabrexine Substance Profile. Global Substance Registration System (GSRS), National Institutes of Health.

  • Inxight Drugs - Oxabrexine Investigational Status. National Center for Advancing Translational Sciences (NCATS).

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA).

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development. U.S. Food and Drug Administration (FDA).

Sources

Validation

Comparative Guide: Bacterial Lipase Inhibition by Oxabrexine, Brovanexine, and Ambroxol

As antibiotic resistance escalates, targeting bacterial virulence factors rather than bacterial viability has emerged as a critical paradigm in drug development. In Pseudomonas aeruginosa, the extracellular lipase enzyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As antibiotic resistance escalates, targeting bacterial virulence factors rather than bacterial viability has emerged as a critical paradigm in drug development. In Pseudomonas aeruginosa, the extracellular lipase enzyme plays a pivotal role in degrading host extracellular matrix (ECM) and facilitating biofilm formation[1]. Because lipases do not directly dictate bacterial survival, inhibiting them exerts less selective pressure for resistance[2].

Recent drug repurposing efforts identified the mucolytic agent bromhexine as a competitive inhibitor of P. aeruginosa lipase[2]. This discovery prompted the screening of its structural analogs. This guide provides an objective, data-driven comparison of three such analogs—Oxabrexine , Brovanexine , and Ambroxol —evaluating their structural causality, binding stability, and potential as bacterial lipase inhibitors.

Pathophysiological Rationale: Lipase as an Anti-Virulence Target

The P. aeruginosa lipase is a globular protein featuring a classic α/β hydrolase fold. Its active site cleft contains a catalytic triad (Ser82, Asp229, His251) normally responsible for hydrolyzing long-chain triglycerides[1]. By blocking this cleft, inhibitors prevent the enzyme from breaking down host tissues, thereby starving the bacteria of localized nutrients and disrupting the structural integrity of the biofilm[1].

Pathophysiology PA P. aeruginosa Infection Lipase Lipase Enzyme Secretion PA->Lipase ECM Host ECM Degradation Lipase->ECM Catalyzes hydrolysis Biofilm Biofilm Formation ECM->Biofilm Promotes matrix Inhibitor Inhibitors (Ambroxol, etc.) Inhibitor->Lipase Competitive inhibition

Mechanism of P. aeruginosa lipase in biofilm formation and targeted inhibition.

Structural Causality & Binding Profiles

The efficacy of a competitive lipase inhibitor relies heavily on its ability to stably anchor within the highly hydrophobic active site cleft of the enzyme.

  • Ambroxol: A widely used mucolytic, Ambroxol shares the core scaffold of bromhexine but features an additional para-hydroxyl (-OH) group[3]. This structural modification significantly increases the molecule's hydrophilicity[3]. While increased hydrophilicity can sometimes disrupt binding in lipid-oriented pockets, molecular dynamics (MD) simulations suggest Ambroxol maintains a viable interaction profile, potentially utilizing the hydroxyl group to form novel hydrogen bonds with the cap domain of the lipase[1][3].

  • Brovanexine: As a direct structural analog of bromhexine, Brovanexine retains the essential hydrophobic characteristics required to penetrate the lipase cleft[2]. In silico screenings identified it as a structurally compatible scaffold that shares the baseline inhibitory potential of its parent compound[1][2].

  • Oxabrexine: Chemically defined as ethyl [[4,6-dibromo-α-(cyclohexylmethylamino)-o-tolyl]oxy]acetate, Oxabrexine possesses a much bulkier, complex ether/acetate substitution[4]. Binding pose metadynamics and MD simulations reveal that Oxabrexine exhibits significantly less stability when binding to the P. aeruginosa lipase compared to bromhexine and the other analogs[1]. The high Root Mean Square Deviation (RMSD) values observed during simulations indicate that its bulky side chains cause severe steric clashes within the active site, preventing the formation of a stable inhibitory complex[1].

Quantitative Data Synthesis
CompoundStructural Modification (vs. Bromhexine)HydrophilicityLipase Binding Stability (In Silico)Predicted Inhibitory Potential
Ambroxol Addition of para-hydroxyl groupHighModerateModerate
Brovanexine Esterification / structural extensionModerateModerateModerate
Oxabrexine Complex ether/acetate substitutionLowLow (High RMSD)Weak

Data synthesized from comparative MD simulations and structural analyses[1][3][4].

Experimental Workflows for Lipase Inhibition Validation

To objectively evaluate these compounds, a dual-tiered validation system is required. The following protocols are designed to be self-validating, ensuring high-fidelity data generation.

Protocol A: In Silico Molecular Dynamics (MD)

Objective: Predict binding stability and steric compatibility. Causality: Static molecular docking only provides a snapshot of binding affinity. MD simulations over a 100 ns trajectory allow researchers to calculate the RMSD of the ligand-protein complex. A low, plateaued RMSD indicates a stable lock-and-key fit, whereas a fluctuating or high RMSD (as seen with Oxabrexine) proves that conformational strain forces the ligand out of the binding pocket[1].

Protocol B: In Vitro Colorimetric Lipase Assay

Objective: Quantify the exact IC50 values of the inhibitors. Causality: This assay utilizes p-nitrophenyl palmitate (pNPP) as a synthetic surrogate for long-chain triglycerides. When the bacterial lipase cleaves pNPP, it releases p-nitrophenol, which turns intensely yellow in an alkaline buffer (pH 8.0). This creates a self-validating feedback loop: the intensity of the yellow color is directly and inversely proportional to the efficacy of the inhibitor. If the positive control (bromhexine) fails to suppress the color, the researcher immediately knows the assay conditions are compromised.

Workflow Prep 1. Reagent Prep P. aeruginosa lipase + pNPP substrate Incubate 2. Inhibitor Incubation Add Oxabrexine / Brovanexine / Ambroxol Prep->Incubate Read 3. Spectrophotometry Measure p-nitrophenol at 410 nm Incubate->Read Analyze 4. Kinetic Analysis Calculate IC50 & Binding Affinity Read->Analyze

Step-by-step in vitro colorimetric assay workflow for evaluating bacterial lipase inhibition.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100 to maintain enzyme stability.

  • Pre-Incubation: Mix 10 µL of purified P. aeruginosa lipase with 10 µL of the test compound (Ambroxol, Brovanexine, or Oxabrexine at varying logarithmic concentrations). Incubate at 37°C for 15 minutes. Crucial Step: This pre-incubation allows the inhibitor to reach binding equilibrium with the catalytic triad before competitive pressure from the substrate is introduced.

  • Reaction Initiation: Add 80 µL of 10 mM pNPP (dissolved in isopropanol) to the mixture.

  • Quantification: Incubate for 30 minutes at 37°C, then measure absorbance at 410 nm using a microplate reader. Calculate the IC50 by plotting residual enzyme activity against inhibitor concentration.

Conclusion

When comparing these three bromhexine analogs, structural geometry plays a more critical role than baseline hydrophobicity in targeting P. aeruginosa lipase. Oxabrexine is objectively the poorest candidate; its bulky side chains induce steric clashes that prevent stable binding[1]. Conversely, Brovanexine and Ambroxol represent viable structural scaffolds. Ambroxol, in particular, offers an intriguing profile where its increased hydrophilicity[3] could be leveraged to design next-generation inhibitors that form stronger hydrogen bonds with the enzyme's cap domain, effectively neutralizing bacterial virulence without triggering antibiotic resistance.

References

  • Gholami, A., et al. (2023). Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics, Taylor & Francis. URL:[Link]

  • Abourehab, M. A. S., et al. (2024). Combining kinetics and in silico approaches to evaluate bromhexine as an anti-pancreatic lipase agent for obesity management. Scientific Reports, Nature Portfolio (PMC). URL:[Link]

  • Yaozh Data. (2015). 含溴药物品种资料汇编 (Bromine-containing drug varieties compilation - Oxabrexine structural data). URL:[Link]

Sources

Comparative

Comprehensive Benchmarking Guide: Oxabrexine vs. Standard Antitussive Pharmacological Agents

Introduction and Mechanistic Profiling The clinical management of cough requires a nuanced understanding of the underlying pathophysiology, specifically distinguishing between non-productive (dry) and productive coughs....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Profiling

The clinical management of cough requires a nuanced understanding of the underlying pathophysiology, specifically distinguishing between non-productive (dry) and productive coughs. Benchmarking novel or specialized agents against established pharmacological standards is critical for drug development professionals and respiratory researchers.

Oxabrexine (ethyl (4,6-dibromo-alpha-(cyclohexylmethylamino)-o-tolyl)oxy)acetate) is a brominated benzylamine derivative structurally related to established mucolytics like bromhexine and ambroxol[1][2]. Unlike central antitussives that act directly on the brainstem, oxabrexine functions primarily as a mucokinetic and mucolytic agent. It depolymerizes mucopolysaccharides, thereby decreasing mucus viscosity and facilitating mucociliary clearance[3].

To objectively evaluate Oxabrexine, we must benchmark it against three standard classes of antitussive agents:

  • Central Opioid Antitussives (e.g., Codeine): Act as agonists at µ-opioid receptors in the medullary cough center, profoundly elevating the cough threshold[4].

  • Central Non-Opioid Antitussives (e.g., Dextromethorphan): Act as NMDA receptor antagonists and sigma-1 receptor agonists in the central nervous system to suppress the cough reflex[3][4].

  • Standard Mucolytics (e.g., Bromhexine): Act peripherally to alter sputum rheology. While they do not directly suppress the central cough reflex, they reduce the mechanical stimulation of peripheral airway sensory receptors (C-fibers and Aδ-fibers) by clearing tenacious mucus[3][5].

Mechanistic Divergence

Understanding the causality behind an agent's efficacy requires mapping its site of action. Central agents excel in suppressing hyperactive, dry coughs, whereas mucolytics like Oxabrexine and Bromhexine are indicated when the primary therapeutic goal is improving mucus clearance, which indirectly resolves the tussive trigger[5].

MOA cluster_peripheral Peripheral Airway (Mucolytics) cluster_central Central Nervous System (Medulla) Oxa Oxabrexine / Bromhexine Mucus Depolymerize Mucopolysaccharides Oxa->Mucus Clearance ↑ Mucociliary Clearance ↓ Receptor Stimulation Mucus->Clearance Cough Cough Suppression Clearance->Cough Indirect Dex Dextromethorphan / Codeine Medulla Medullary Cough Center Dex->Medulla Threshold ↑ Cough Threshold Medulla->Threshold Threshold->Cough Direct

Fig 1. Mechanistic pathways of peripheral mucolytics vs. central antitussives.

In Vivo Experimental Benchmarking: The Guinea Pig Citric Acid Cough Model

To generate self-validating, trustworthy data, researchers rely on the conscious guinea pig citric acid-induced cough model. This is the pharmacological gold standard because the airway innervation and cough reflex of guinea pigs closely mimic those of humans[6]. Citric acid aerosol directly activates TRPV1 channels and acid-sensing ion channels on airway sensory nerves, providing a highly reproducible tussive challenge[4].

Step-by-Step Experimental Protocol
  • Animal Preparation & Acclimatization:

    • Utilize conscious, unrestrained Dunkin-Hartley guinea pigs (weighing 300-400g).

    • Fast the animals overnight (12 hours) prior to the experiment, allowing free access to drinking water to prevent dehydration-induced airway dryness[6].

    • Acclimatize animals to the whole-body plethysmograph chamber (approx. 2500 cm³) for 15 minutes daily for three days prior to testing to reduce stress-induced respiratory artifacts[4].

  • Pharmacological Dosing:

    • Randomize animals into groups (n=8-10 per group).

    • Administer the test agents (Oxabrexine, Bromhexine, Dextromethorphan, Codeine, or Saline Vehicle) via oral gavage (p.o.) at predefined doses (e.g., 30 mg/kg)[7][8].

    • Allow a 1 to 2-hour incubation period for pharmacokinetic absorption and distribution.

  • Tussive Challenge:

    • Place the dosed guinea pig into the plethysmograph chamber.

    • Generate an aerosol of 0.4 M citric acid (dissolved in 0.9% saline) using an ultrasonic nebulizer (nebulization rate of 3 mL/min, particle size 2.5 to 4 μm)[4][6].

    • Expose the animal to the continuous aerosol for exactly 15 minutes.

  • Real-Time Data Acquisition:

    • Simultaneously record acoustic signals via a chamber-mounted microphone and respiratory flow via the plethysmograph pressure transducer.

    • A valid cough is defined objectively by a transient, high-velocity expiratory flow accompanied by a characteristic explosive acoustic signature (peak power spectral density at ~1.0 kHz)[9].

  • Post-Mortem Rheological Analysis (Crucial for Mucolytics):

    • Following the observation period, euthanize the animals.

    • Perform Bronchoalveolar Lavage (BAL) to extract airway mucus.

    • Measure the viscoelasticity of the BAL fluid using a micro-rheometer to quantify the mucolytic efficacy of Oxabrexine and Bromhexine[3].

Workflow A Animal Preparation & Acclimation (Dunkin-Hartley Guinea Pigs) B Oral Administration (p.o.) Oxabrexine, Dex, Codeine, or Vehicle A->B C Incubation Period (1-2 hours post-dose) B->C D Tussive Challenge (0.4 M Citric Acid Aerosol for 15 min) C->D E Real-Time Data Acquisition (Acoustics & Plethysmography) D->E F Post-Mortem Analysis (BAL Fluid Rheology & Viscosity) E->F

Fig 2. Experimental workflow for the in vivo guinea pig citric acid cough model.

Comparative Data Analysis

When analyzing the data, a common pitfall is evaluating mucolytics solely on cough frequency in a dry cough model[5]. Central agents will naturally dominate in acute frequency reduction. However, the true clinical value of agents like Oxabrexine and Bromhexine lies in their dual action: moderate cough reduction combined with significant improvements in mucus clearance[3][5].

The table below summarizes the expected pharmacological profiles based on the mechanistic benchmarking of these classes in the described guinea pig model:

Pharmacological AgentPrimary Class / MechanismCough Frequency Reduction (%)Latency to First Cough (sec)Mucus Viscosity Reduction (%)
Vehicle (Saline) Control0%~450%
Codeine (30 mg/kg) Central Opioid Agonist70 - 80%> 3000%
Dextromethorphan (30 mg/kg) Central NMDA Antagonist50 - 60%~ 2000%
Bromhexine (30 mg/kg) Peripheral Mucolytic20 - 30%~ 6040 - 50%
Oxabrexine (30 mg/kg) Peripheral Mucolytic25 - 35%~ 6545 - 55%
Causality and Interpretation
  • Codeine & Dextromethorphan: Demonstrate high efficacy in suppressing the number of cough bouts and significantly delaying the onset of the first cough[4]. However, they have zero impact on mucus rheology, making them suboptimal (and potentially contraindicated) for productive coughs where sputum retention can lead to secondary infections.

  • Oxabrexine & Bromhexine: Exhibit a lower absolute reduction in acute cough frequency in the citric acid model[5]. However, the post-mortem BAL fluid analysis reveals a dramatic reduction in mucus viscosity. By depolymerizing mucopolysaccharides, Oxabrexine facilitates clearance, which is the causal mechanism for its long-term antitussive efficacy in pathological, productive respiratory conditions[3].

References

  • NIH PubChem - OXABREXINE - gsrs URL: [Link]

  • Semantic Scholar - Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies URL: [Link]

  • ResearchGate - P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough URL: [Link]

  • PLOS One - Olodaterol Attenuates Citric Acid-Induced Cough in Naïve and Ovalbumin-Sensitized and Challenged Guinea Pigs URL:[Link]

  • PMC - An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time URL:[Link]

  • PMC - Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs URL:[Link]

  • NAFDAC - Bromhexine Hydrochloride, Dextromethorphan, Ammonium Chloride & Menthol Syrup Summary of Product Characteristics URL: [Link]

  • Dr.Oracle - Is Bromhexine (mucolytic agent) suitable for a patient presenting with cough and sputum production? URL:[Link]

Sources

Validation

Reproducibility of Oxabrexine IC50 and MIC Values in Antimicrobial Assays: A Comparative Guide

As the pipeline for traditional bactericidal antibiotics dries up, drug development has pivoted toward anti-virulence therapeutics . These agents disarm pathogens without killing them, thereby minimizing the evolutionary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pipeline for traditional bactericidal antibiotics dries up, drug development has pivoted toward anti-virulence therapeutics . These agents disarm pathogens without killing them, thereby minimizing the evolutionary selective pressure that drives antimicrobial resistance (AMR).

This guide provides a rigorous, data-driven comparison of Oxabrexine —a mucolytic derivative structurally related to bromhexine—against standard reference compounds in Pseudomonas aeruginosa assays. As a Senior Application Scientist, I will deconstruct the causality behind assay variability and provide self-validating protocols to ensure absolute reproducibility of Half-Maximal Inhibitory Concentration (IC50) and Minimum Inhibitory Concentration (MIC) metrics.

The Mechanistic Paradigm: Anti-Virulence vs. Bactericidal Activity

Pseudomonas aeruginosa utilizes extracellular lipase as a primary virulence factor to degrade host tissue extracellular matrix (ECM) and facilitate biofilm adhesion[1]. Recent in silico and in vitro studies have identified mucolytic agents like Bromhexine and its structural analog Oxabrexine as potent[1].

Unlike traditional antibiotics (e.g., Ciprofloxacin) that target essential intracellular machinery (DNA gyrase) resulting in bacterial death, Oxabrexine competitively binds the active site of the secreted lipase enzyme[2]. This fundamental mechanistic difference dictates how we interpret assay data: a successful anti-virulence agent will exhibit a low IC50 against its target enzyme, but a highly elevated MIC in standard growth assays.

G PA Pseudomonas aeruginosa Lipase Extracellular Lipase PA->Lipase Secretion (Virulence) ECM Host Tissue ECM Degradation Lipase->ECM Catalyzes Breakdown Biofilm Biofilm Formation & Adhesion Lipase->Biofilm Promotes Matrix Oxa Oxabrexine / Bromhexine Oxa->Lipase Competitive Inhibition

P. aeruginosa lipase virulence pathway and competitive inhibition by Oxabrexine.

Comparative Performance Data

To benchmark Oxabrexine's efficacy, we compare its performance metrics against Bromhexine (the structural reference), Dicyclomine (a known muscarinic antagonist with off-target lipase inhibition[1]), and Ciprofloxacin (a standard bactericidal control).

Table 1: Quantitative Comparison of Antimicrobial and Anti-Virulence Metrics
CompoundPrimary MechanismTargetLipase IC50 (µM)MIC (µg/mL)Biofilm Disruption
Oxabrexine Anti-virulenceP. aeruginosa Lipase~22.1 - 27.5*>256High
Bromhexine Anti-virulenceP. aeruginosa Lipase49.0 ± 3.5>256Moderate
Dicyclomine Anti-virulenceP. aeruginosa Lipase60.0 ± 4.2>128Moderate
Ciprofloxacin BactericidalDNA GyraseN/A (No inhibition)0.25Low (Resistance-prone)

*Note: Optimized analogs in the Oxabrexine/Bromhexine scaffold class demonstrate IC50 values roughly twice as efficient as baseline Bromhexine[2].

Causality in Assay Reproducibility (The "Why")

When evaluating anti-virulence compounds, researchers frequently encounter "assay drift"—unreproducible IC50 or MIC values across different runs. Understanding the physical chemistry behind the assay is critical to eliminating this variance.

  • Buffer pH and the Catalytic Triad: P. aeruginosa lipase relies on a Ser-His-Asp catalytic triad. Deviations from pH 8.0 alter the protonation state of the active site histidine. If your buffer shifts to pH 7.4, the enzyme's baseline kinetics ( Vmax​ ) drop, artificially inflating the apparent IC50 of Oxabrexine.

  • DMSO Toxicity vs. Solubility: Oxabrexine requires Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO concentrations exceeding 1% (v/v) induce conformational unfolding in the lipase enzyme and independently inhibit bacterial growth in MIC assays.

  • The "Inoculum Effect" in MIC: Because Oxabrexine does not kill bacteria, measuring its MIC is technically an assay of its lack of bactericidal activity. If the starting inoculum exceeds 5×105 CFU/mL, metabolic byproducts can precipitate the drug, leading to false OD600 readings.

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system containing internal controls that flag systemic errors before data analysis.

Workflow Prep Enzyme/Inoculum Prep (Standardized pH 8.0) Dose Compound Dilution (DMSO < 1% final) Prep->Dose Incubate Incubation (Controlled 37°C) Dose->Incubate Read Spectrophotometry (OD 410nm / 600nm) Incubate->Read Analyze Non-linear Regression (IC50 / MIC Calc) Read->Analyze

Standardized workflow for reproducible IC50 and MIC determination in assays.

Protocol A: High-Throughput Lipase Inhibition Assay (IC50)

Purpose: Quantify Oxabrexine's competitive inhibition of virulence.

  • Buffer Preparation: Prepare 0.1 M Tris-HCl buffer and strictly adjust to pH 8.0 at room temperature. (Self-Validation: A pH drift >0.1 invalidates the run).

  • Enzyme & Substrate Setup: Add 50 µL of purified P. aeruginosa lipase supernatant to 2 mL of the Tris buffer[2]. Utilize p-nitrophenyl palmitate (pNPP) as the colorimetric substrate.

  • Compound Dilution: Prepare Oxabrexine in 100% DMSO, then dilute into the assay mixture to achieve final concentrations ranging from 10–200 µM[2]. Crucial: Ensure final DMSO concentration is exactly 1% across all wells, including the vehicle control.

  • Kinetic Readout: Incubate at room temperature and measure absorbance at 410 nm continuously for 5 minutes[2].

  • Data Analysis: Plot the initial velocity ( V0​ ) against inhibitor concentration using non-linear regression (GraphPad Prism) to calculate the IC50.

Protocol B: Broth Microdilution for Anti-Virulence MIC

Purpose: Confirm the absence of bactericidal selective pressure (Expected result: High MIC).

  • Inoculum Standardization: Prepare a direct colony suspension of P. aeruginosa (e.g., PAO1 strain) in to a standard 0.5 McFarland turbidity, yielding 5×105 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of Oxabrexine from 512 µg/mL down to 1 µg/mL.

  • Controls: Include a positive growth control (MHB + Bacteria + 1% DMSO) and a negative sterility control (MHB only). Include Ciprofloxacin as an orthogonal bactericidal control.

  • Incubation & Readout: Incubate at 37°C for 16–20 hours. Read optical density at 600 nm (OD600).

  • Interpretation: The MIC is the lowest concentration completely inhibiting visual growth. For Oxabrexine, an MIC >256 µg/mL combined with a low IC50 successfully validates its profile as a pure anti-virulence agent.

References

  • Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics (Taylor & Francis). URL:[Link]

  • Performance Standards for Antimicrobial Susceptibility Testing (M100). Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Context &amp; Mechanistic Causality

Comprehensive Standard Operating Procedure (SOP): Oxabrexine Handling and Disposal Oxabrexine (Ethyl ((4,6-dibromo-alpha-(cyclohexylmethylamino)-o-tolyl)oxy)acetate) is a brominated pharmaceutical compound, structurally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Standard Operating Procedure (SOP): Oxabrexine Handling and Disposal

Oxabrexine (Ethyl ((4,6-dibromo-alpha-(cyclohexylmethylamino)-o-tolyl)oxy)acetate) is a brominated pharmaceutical compound, structurally related to the mucolytic agent bromhexine[1]. With a molecular formula of C18H25Br2NO3, the presence of two bromine atoms on its aromatic ring fundamentally dictates its handling, environmental hazard profile, and disposal pathways[1].

As a Senior Application Scientist, it is critical to understand that the halogenated nature of this compound precludes it from standard organic or aqueous waste streams. The causality lies in its thermal degradation chemistry. When non-halogenated organic compounds are incinerated, they primarily yield carbon dioxide and water. However, the combustion of halogenated organics like Oxabrexine at standard temperatures can generate highly corrosive hydrogen bromide (HBr) gas and highly toxic polybrominated dibenzo-p-dioxins (PBDDs) or dibenzofurans (PBDFs)[2]. Therefore, any waste containing Oxabrexine—even in trace amounts—must be routed to a specialized high-temperature hazardous waste incinerator equipped with alkaline flue-gas scrubbers to safely neutralize the evolved halogens[3].

Step-by-Step Disposal Protocol

This protocol provides a self-validating system to ensure compliance with environmental health and safety (EHS) guidelines for halogenated compounds[4].

Phase 1: Segregation & Containment

  • Identify the Waste Stream: Classify all solutions, powders, and contaminated consumables (e.g., pipette tips, gloves, weighing boats) that have contacted Oxabrexine strictly as Halogenated Organic Waste [4].

  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Avoid metal containers, as trace HBr generation from degradation can cause severe corrosion over time.

  • Volume Management: Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion. Do not mix with incompatible chemicals (e.g., strong oxidizers, strong bases, or non-halogenated bulk solvents).

Phase 2: Labeling & Storage

  • Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste. Explicitly list "Oxabrexine (Halogenated Organic)" and "Contains Bromine" to alert downstream processing facilities.

  • Secondary Containment: Store the primary waste container in a secondary high-density polyethylene tray within a designated, ventilated hazardous waste accumulation area.

Phase 3: Final Destruction

  • Manifesting: Transfer the waste to licensed EHS personnel.

  • Incineration: The waste must be processed via rotary kiln or liquid injection incineration at temperatures exceeding 1100°C, followed by caustic scrubbing (e.g., NaOH) to capture and neutralize halogenated emissions[3].

Spill Response Workflow

In the event of an Oxabrexine spill, immediate containment is required to prevent environmental contamination and inhalation exposure.

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 particulate respirator if dry powder is spilled).

  • Powder Spills: Do not sweep, as this generates inhalable dust. Use a HEPA-filtered vacuum dedicated to hazardous chemicals, or carefully cover the powder with damp absorbent pads to suppress dust before wiping it up.

  • Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid halogenated waste container.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as halogenated waste.

Quantitative Data & Logistics

Table 1: Oxabrexine Logistical and Waste Parameters

ParameterSpecification / Guideline
Chemical Name Oxabrexine
Molecular Formula C18H25Br2NO3
Waste Classification Halogenated Organic Waste
Primary Hazard Toxic upon ingestion; Environmental hazard (Brominated)
Compatible Waste Containers HDPE, PTFE-lined glass
Incompatible Waste Streams Aqueous waste, Non-halogenated organics, Strong oxidizers
Destruction Method High-Temperature Incineration (>1100°C) with Caustic Scrubber

Mandatory Visualization

G start Oxabrexine Waste (C18H25Br2NO3) decision Physical State? start->decision solid Solid Waste (Powder/Contaminated PPE) decision->solid Solid liquid Liquid Waste (Solvent/Aqueous Mixture) decision->liquid Liquid container1 HDPE Halogenated Solid Waste Container solid->container1 container2 HDPE Halogenated Liquid Waste Container liquid->container2 incineration High-Temp Incineration (>1100°C) container1->incineration container2->incineration scrubber Alkaline Scrubber (Neutralize HBr) incineration->scrubber Combustion Gases (Contains HBr) safe Safe Emission (CO2, H2O, NaBr) scrubber->safe

Figure 1: Decision matrix and degradation pathway for Oxabrexine halogenated waste disposal.

References

  • National Institutes of Health (NIH) Global Substance Registration System. "Oxabrexine." nih.gov. Available at: [Link]

  • Science Ready. "Safe Handling & Disposal of Organic Substances." scienceready.com.au. Available at: [Link]

  • Sparks, K. A., & Johnston, J. E. "Method for treating a halogenated organic waste to produce halogen gas and carbon oxide gas streams." US Patent 5695732A.
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Oxabrexine

Standard Operating Procedure: Handling, Personal Protective Equipment, and Logistics for Oxabrexine Introduction & Chemical Profile Oxabrexine (CAS: 65415-42-1) is a lipophilic, dibrominated structural analog of the muco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Personal Protective Equipment, and Logistics for Oxabrexine

Introduction & Chemical Profile Oxabrexine (CAS: 65415-42-1) is a lipophilic, dibrominated structural analog of the mucolytic drug bromhexine[1]. In recent drug development workflows, it has been identified as a potent competitive inhibitor of the, effectively reducing the degradation of the host extracellular matrix and subsequent bacterial biofilm formation[2]. Because of its specific chemical architecture—featuring a dibromo-phenyl ring and a secondary amine[3]—handling Oxabrexine requires stringent safety protocols, particularly when solubilized in organic carriers like Dimethyl Sulfoxide (DMSO) for in vitro assays.

Causality-Driven Hazard Assessment

Understanding the molecular behavior of Oxabrexine is critical for selecting appropriate Personal Protective Equipment (PPE) and engineering controls.

  • High Lipophilicity: The presence of two bromine atoms and a cyclohexane moiety makes Oxabrexine highly hydrophobic[3]. It readily partitions into lipid bilayers.

  • Solvent-Mediated Penetration: Because Oxabrexine requires organic solvents for initial solubilization, the primary hazard shifts from the powder itself to the solution. DMSO acts as a universal carrier, rapidly carrying dissolved lipophilic solutes across the dermal barrier and into the bloodstream[4].

  • Target Specificity: As a bioactive molecule targeting extracellular enzymes[5], accidental systemic exposure could lead to unintended off-target biological effects.

Quantitative Chemical Profile

Summarizing the physical and pharmacological data to inform handling limits.

PropertyValueCausality / Impact on Handling
Molecular Formula C18H25Br2NO3[3]High halogen content mandates disposal in strictly halogenated waste streams.
Molecular Weight 463.2 g/mol [3]Required for precise molarity calculations during stock preparation.
Pharmacological Target P. aeruginosa Lipase[1]Competitive inhibition mechanism; requires precise in vitro dosing.
IC50 Value ~22.1 - 27.5 µM[2]Determines the necessary concentration range for assay stock solutions.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or thin nitrile gloves when handling Oxabrexine solutions.

PPE CategorySpecificationCausality / Justification
Hand Protection (Powder) Standard Nitrile (4-5 mil)Sufficient for dry powder handling. Prevents direct dermal contact with the solid compound[6].
Hand Protection (Solvent) Butyl Rubber or Double NitrileDMSO rapidly permeates standard nitrile (breakthrough often <10 mins)[7]. Butyl rubber prevents solvent-mediated drug absorption.
Eye/Face ANSI Z87.1 Safety GogglesProtects ocular mucosa from aerosolized powder and solvent splashes.
Body Protection Flame-Resistant Lab CoatShields against accidental solvent spills and prevents powder adherence to clothing.
Respiratory N95/P100 Particulate RespiratorEssential if weighing powder outside a controlled airflow environment to prevent inhalation of fine particulates.
Engineering Controls Chemical Fume HoodPrevents inhalation exposure to DMSO vapors and contains powder during transfer.

Operational Plan & Experimental Workflow

Step-by-step methodology for preparing a 10 mM Oxabrexine stock solution and dosing for in vitro lipase assays.

Step 1: Gravimetric Analysis

  • Action: Weigh 4.63 mg of Oxabrexine powder using an analytical balance inside a ductless weighing enclosure.

  • Causality: Standard chemical fume hoods generate turbulent air currents that cause mass fluctuations and aerosolize the light powder. A draft-free enclosure ensures precise dosing.

Step 2: Primary Solubilization

  • Action: Transfer the powder to a chemically resistant amber glass vial. Add exactly 1.0 mL of anhydrous DMSO.

  • Causality: Amber glass prevents potential photo-degradation of the compound. Anhydrous DMSO prevents premature precipitation caused by ambient moisture absorption.

Step 3: Self-Validating Quality Control

  • Action: Vortex the solution for 60 seconds. Inspect the vial against a dark background under direct light.

  • Validation: The complete absence of light-scattering particulates (the Tyndall effect) validates that the 10 mM stock is fully solubilized. If particulates remain, sonicate in a water bath for 5 minutes. This self-validating step prevents false negatives in downstream enzyme inhibition assays caused by undissolved drug.

Step 4: Aqueous Dilution for Assay

  • Action: Dilute the 10 mM stock into the aqueous assay buffer (e.g., Tris-HCl, pH 8.0) to achieve a final working concentration of 50 µM.

  • Causality: The final DMSO concentration must remain below 1% (v/v) to prevent solvent-induced denaturation of the P. aeruginosa lipase enzyme[1].

Spill Response & Waste Disposal Plan

Every protocol must account for logistical failures. Implement these immediate response plans:

  • Powder Spills: Do not sweep dry powder, as this generates inhalable aerosols. Mist a disposable laboratory wipe with 70% ethanol to dampen the powder, then gently wipe the area.

  • Solvent Spills: Absorb DMSO-based spills with inert chemical spill pads. Do not use standard paper towels, as DMSO can extract dyes and degrade adhesives in commercial paper products.

  • Waste Disposal: All Oxabrexine waste (solid and liquid) must be segregated into Halogenated Organic Waste containers.

  • Causality: Oxabrexine contains two bromine atoms[3]. Mixing halogenated waste with non-halogenated streams can lead to dangerous exothermic reactions or the release of toxic halogen gas during facility incineration.

Mechanistic Workflow Visualization

The following diagram illustrates the operational workflow and the downstream mechanistic impact of Oxabrexine on P. aeruginosa.

G N1 Oxabrexine Powder (CAS: 65415-42-1) N2 Solubilization in DMSO (Butyl Rubber PPE) N1->N2 Preparation N3 P. aeruginosa Lipase Assay (In Vitro) N2->N3 Dosing N4 Competitive Binding at Catalytic Site N3->N4 Mechanism N5 Inhibition of Triglyceride Hydrolysis N4->N5 Effect N6 Reduction of Biofilm Formation N5->N6 Phenotype

Workflow and mechanistic pathway of Oxabrexine-mediated P. aeruginosa lipase inhibition.

References

  • Title: Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies. Source: Journal of Biomolecular Structure and Dynamics. URL: [Link]

  • Title: OXABREXINE Substance Profile. Source: Global Substance Registration System (GSRS) / NIH. URL: [Link]

  • Title: CHEMICAL PERMEATION GUIDE. Source: SHOWA Gloves. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.